molecular formula C6H9BrCl2N2 B6157137 (6-Bromopyridin-2-yl)methanamine dihydrochloride CAS No. 1956309-87-7

(6-Bromopyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6157137
CAS No.: 1956309-87-7
M. Wt: 260
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Description

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H9BrCl2N2 and its molecular weight is 260. The purity is usually 95.
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Properties

IUPAC Name

(6-bromopyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWYWZREGWVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Bromopyridin-2-yl)methanamine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its bifunctional nature, featuring a reactive brominated pyridine core and a primary aminomethyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed spectroscopic profile, validated synthetic and purification protocols, an exploration of its chemical reactivity, and a review of its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction and Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Substitution of the pyridine core with reactive functional groups, such as a halogen and an aminoalkyl chain, creates a highly valuable intermediate for library synthesis and lead optimization. (6-Bromopyridin-2-yl)methanamine, particularly as its stable dihydrochloride salt, serves this role exceptionally well. The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the 2-aminomethyl substituent provides a nucleophilic handle for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles. This dual reactivity makes it a cornerstone intermediate for creating compounds with significant biological activity, from kinase inhibitors to agents targeting neurological disorders[1][2].

Physicochemical and Structural Properties

The dihydrochloride salt form of (6-Bromopyridin-2-yl)methanamine enhances its stability and improves its handling characteristics compared to the free base, which can be an oil or low-melting solid[3][4]. The salt is typically a crystalline solid, facilitating accurate weighing and dissolution.

Chemical Structure

The structural representation of the compound is crucial for understanding its reactivity and steric profile.

Caption: Chemical structure of this compound.

Core Properties Summary

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1956309-87-7[5]
Molecular Formula C₆H₉BrCl₂N₂[5][6]
Molecular Weight 259.96 g/mol [5]
Appearance Solid[7]
Purity Typically ≥97%[5][7]
Storage Conditions 4°C, protect from light, under inert atmosphere[3][5][7]
SMILES NCC1=NC(Br)=CC=C1.Cl.Cl[5]
InChI Key DFYWYWZREGWVBS-UHFFFAOYSA-N[7]
Predicted pKa (Free Base) 8.42 ± 0.39[4]
Predicted LogP 2.1464[5]

Spectroscopic Profile (Expected)

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic methods. While specific spectra should be obtained from the supplier[8][9], the expected profile is as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~8.6-9.0 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺), often exchanging with water in the solvent.

    • δ ~7.8-8.2 ppm (m, 2H): Aromatic protons on the pyridine ring, likely exhibiting coupling patterns (doublet of doublets or triplets) characteristic of a 2,6-disubstituted pyridine.

    • δ ~7.5-7.7 ppm (m, 1H): Remaining aromatic proton on the pyridine ring.

    • δ ~4.2-4.4 ppm (s or q, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group, potentially showing coupling to the NH₃⁺ protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~155-160 ppm: Carbon atom C6, attached to bromine.

    • δ ~148-152 ppm: Carbon atom C2, attached to the aminomethyl group.

    • δ ~140-145 ppm, ~125-130 ppm, ~120-125 ppm: Remaining aromatic carbons.

    • δ ~40-45 ppm: Methylene carbon (-CH₂-).

  • Mass Spectrometry (ESI+):

    • The primary ion observed would correspond to the free base [M+H]⁺.

    • Expected m/z: 187.00/189.00, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis and Purification Protocol

(6-Bromopyridin-2-yl)methanamine is commonly synthesized from 6-bromo-2-cyanopyridine or via a Gabriel synthesis pathway from a corresponding halide. The following protocol outlines a robust method involving the deprotection of a phthalimide-protected intermediate.

Synthesis Workflow

synthesis_workflow cluster_0 Synthesis Pathway A 2-Bromo-6-(bromomethyl)pyridine (Starting Material) C Phthalimide Protected Intermediate A->C DMF, 80°C B Potassium Phthalimide (Reagent) B->C E (6-Bromopyridin-2-yl)methanamine (Free Base) C->E EtOH, 70°C D Hydrazine Monohydrate (Deprotection Agent) D->E G (6-Bromopyridin-2-yl)methanamine dihydrochloride (Final Product) E->G Anhydrous Solvent F HCl in Ether/Dioxane (Salt Formation) F->G

Caption: Gabriel synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione (Intermediate C)

  • To a stirred solution of 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of halide), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting halide is consumed.

  • Cool the mixture to room temperature and pour it into ice-water with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum. This solid is the phthalimide-protected intermediate and is often pure enough for the next step.

Step 2: Deprotection to Yield the Free Base (Compound E)

  • Suspend the dried intermediate (1.0 eq) in anhydrous ethanol (10 mL per mmol)[4].

  • Heat the suspension to 70°C. To this mixture, add hydrazine monohydrate (2.0-3.0 eq) dropwise. The reaction should become homogeneous before a white solid (phthalazine-1,4-dione) begins to precipitate[4].

  • Continue heating for 3 hours. After cooling to room temperature, filter the solid byproduct and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base, (6-Bromopyridin-2-yl)methanamine.

Step 3: Formation of the Dihydrochloride Salt (Compound G)

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether or 1,4-dioxane (2.2 eq) dropwise with vigorous stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a stable solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule resides in the orthogonal reactivity of its two primary functional groups.

Reactions at the Bromine Position (C6)

The C6-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates this position for oxidative addition to a palladium(0) catalyst.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the formation of C-C bonds, introducing aryl or vinyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) provides access to pyridyl-alkyne structures.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, anilines, or N-heterocycles using a palladium catalyst and a suitable phosphine ligand.

Reactions at the Aminomethyl Group (C2)

The primary amine is a versatile nucleophile and can be readily derivatized.

  • Amide Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields a wide range of amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) produces secondary or tertiary amines.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) affords sulfonamides.

reactivity_diagram cluster_c6 Reactions at C6-Br cluster_c2 Reactions at -CH₂NH₂ main (6-Bromopyridin-2-yl)methanamine suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) main->suzuki C6-Br sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) main->sonogashira C6-Br buchwald Buchwald-Hartwig (R₂NH, Pd cat.) main->buchwald C6-Br amide Amide Formation (R-COCl) main->amide -CH₂NH₂ reductive Reductive Amination (RCHO, NaBH(OAc)₃) main->reductive -CH₂NH₂ sulfonamide Sulfonamide Formation (R-SO₂Cl) main->sulfonamide -CH₂NH₂ prod_suzuki 6-Aryl-2-(aminomethyl)pyridine suzuki->prod_suzuki prod_sono 6-Alkynyl-2-(aminomethyl)pyridine sonogashira->prod_sono prod_buch 6-(Amino)-2-(aminomethyl)pyridine buchwald->prod_buch prod_amide N-Acyl Derivative amide->prod_amide prod_reductive N-Alkyl Derivative reductive->prod_reductive prod_sulfon N-Sulfonyl Derivative sulfonamide->prod_sulfon

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

The 2-amino-6-bromopyridine scaffold is a precursor to numerous biologically active compounds[1][2]. A prominent example is its role in the synthesis of Wee1 kinase inhibitors. Wee1 is a critical cell cycle checkpoint kinase, and its inhibition is a promising strategy in cancer therapy, particularly in p53-deficient tumors. The drug Adavosertib (MK-1775) is a potent Wee1 inhibitor that has undergone extensive clinical trials[10][11][12]. While not directly synthesized from this exact methanamine, analogous pyridinyl scaffolds are central to its structure, highlighting the importance of this chemical class. Researchers use (6-Bromopyridin-2-yl)methanamine to generate novel analogs of such inhibitors, exploring structure-activity relationships to improve potency and pharmacokinetic profiles[13][14].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

  • Hazard Identification: The compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7]. The GHS pictogram is GHS07 (Exclamation Mark)[7].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[15][16].

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[15].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents[5][16][17]. For long-term stability, storage at 4°C under an inert atmosphere is recommended[3][5].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[15].

References

  • This compound | C6H9BrCl2N2. PubChem. [Link]

  • (6-Bromopyridin-2-yl)methanamine hydrochloride. Acros Pharmatech. [Link]

  • SAFETY DATA SHEET. AFG Bioscience. [Link]

  • (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Chemsrc. [Link]

  • Synthesis of 2-amino-6-bromopyridine. Dissertation. [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]

  • MK 1775. PubChem. [Link]

  • 2-Amino-6-bromopyridine. Chem-Impex. [Link]

  • The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society. [Link]

  • Adavosertib (MK-1775). Chemsrc. [Link]

  • CN104402805A - 2-bromopyridine synthesis method.
  • (6-Bromopyridin-2-yl)methanamine hydrochloride. Oakwood Chemical. [Link]

Sources

The Strategic Utility of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry, offers a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its properties, synthesis, and critical role in the development of targeted therapies, with a particular focus on its application in the synthesis of kinase inhibitors.

Core Compound Specifications

(6-Bromopyridin-2-yl)methanamine is a pyridinemethanamine derivative characterized by a bromine substituent at the 6-position and a methanamine group at the 2-position. For practical applications in synthesis, it is often supplied as a more stable salt, such as the dihydrochloride.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1956309-87-7[1]
Molecular Formula C₆H₉BrCl₂N₂[1]
Molecular Weight 259.96 g/mol [1]
Physical Form Solid[1]
Storage 4°C, protect from light[1]

Note: The free base, (6-Bromopyridin-2-yl)methanamine, has a CAS number of 188637-63-0, and the monohydrochloride salt is registered under CAS number 914947-26-5.[2]

The Synthetic Versatility of the 6-Bromopyridine Scaffold

The strategic placement of the bromine atom and the aminomethyl group on the pyridine ring makes this compound a valuable intermediate in organic synthesis.[3] The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.[3]

Key Synthetic Transformations

The 6-bromopyridine moiety can readily participate in several key reactions, including:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This is a widely used strategy in the synthesis of kinase inhibitors, where specific aromatic groups are often required for binding to the target protein.

  • Buchwald-Hartwig Amination: This transformation facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl substituted aminopyridines.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, further expanding the chemical space that can be explored from this versatile building block.

The aminomethyl group provides a nucleophilic handle for a range of chemical modifications, including amidation, alkylation, and reductive amination, allowing for the attachment of various side chains to modulate the physicochemical properties and biological activity of the final compound.

Application in the Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These compounds often function as ATP-competitive inhibitors by forming crucial hydrogen bonds with the hinge region of the kinase domain. The 2-aminomethyl-6-bromopyridine core of the title compound provides an excellent starting point for the synthesis of such inhibitors.

Hypothetical Pathway: Synthesis of a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAP kinase a significant therapeutic target.

The following diagram illustrates a plausible synthetic workflow for the generation of a p38 MAP kinase inhibitor, starting from (6-Bromopyridin-2-yl)methanamine.

G cluster_synthesis Synthetic Workflow cluster_moa Mechanism of Action A (6-Bromopyridin-2-yl)methanamine (Free Base) B Amide Coupling (e.g., with a substituted benzoic acid) A->B Nucleophilic attack C N-acylated Intermediate B->C D Suzuki-Miyaura Coupling (with an appropriate boronic acid) C->D Pd-catalyzed C-C bond formation E Final Kinase Inhibitor D->E F Kinase Inhibitor G p38 MAP Kinase (ATP Binding Site) F->G Competitive Binding H Inhibition of Phosphorylation G->H I Downstream Signaling Blocked H->I J Anti-inflammatory Response I->J

Sources

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, properties, synthesis, and analysis of (6-Bromopyridin-2-yl)methanamine dihydrochloride. As a key building block in modern medicinal chemistry, a thorough understanding of this compound's characteristics is paramount for its effective application in the synthesis of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound is a salt composed of a protonated (6-Bromopyridin-2-yl)methanamine cation and two chloride anions. The core structure consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 6-position with a bromine atom. In the dihydrochloride form, both the nitrogen of the pyridine ring and the nitrogen of the primary amine are protonated, forming ammonium centers. This dual protonation significantly influences the compound's solubility, stability, and handling characteristics compared to its free base form.

The presence of three key features—the nucleophilic aminomethyl group, the pyridine ring which acts as a versatile scaffold, and the bromine atom which serves as a crucial handle for cross-coupling reactions—makes this molecule a highly valuable and versatile intermediate in synthetic chemistry.[1]

Key Compound Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

IdentifierValue
CAS Number 1956309-87-7
Molecular Formula C₆H₉BrCl₂N₂
Molecular Weight 259.96 g/mol [2][3]
Canonical SMILES C1=CC(=NC(=C1)Br)CN.Cl.Cl[3]
InChI Key DFYWYWZREGWVBS-UHFFFAOYSA-N[4]
Physicochemical and Safety Data

The properties listed below are essential for experimental design, handling, and storage.

PropertyValue / RecommendationSource
Physical Form Solid[4]
Purity ≥97%[2][4]
Storage 4°C, protect from light, store under inert atmosphere[2][4][5]
Hazard Statements H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
Signal Word Danger / Warning[4][5]

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Workflow Syn Synthesized Compound MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Syn->MS Confirms Mass IR IR Spectroscopy (Functional Groups) Syn->IR Identifies Bonds NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Syn->NMR Maps H/C Framework Result Confirmed Structure MS->Result IR->Result NMR->Result

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆ or D₂O, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: The three protons on the pyridine ring will appear in the downfield region (typically δ 7.5-8.5 ppm), exhibiting coupling patterns (doublets and triplets) that confirm their relative positions.

    • Methylene Protons (-CH₂-): A singlet or AB quartet would be observed for the two protons of the aminomethyl group, typically in the δ 4.0-4.5 ppm range.

    • Ammonium Protons (-NH₃⁺): The protons on the primary amine and the pyridinium proton will appear as broad signals, the chemical shift of which is highly dependent on solvent and concentration. Their presence can be confirmed by D₂O exchange, where the signals disappear. While specific spectra for this exact compound are not publicly available, data for related structures like 2-bromopyridine and 2-aminoethylpyridine derivatives support these predicted chemical shift regions.[6][7]

  • ¹³C NMR (Carbon NMR): The spectrum will reveal six distinct signals, one for each unique carbon atom.

    • Pyridine Ring Carbons: Five signals will be present in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C6) will be significantly shifted compared to an unsubstituted pyridine.

    • Methylene Carbon (-CH₂-): A single signal will appear in the aliphatic region (typically δ 40-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition. For (6-Bromopyridin-2-yl)methanamine, the analysis would reveal:

  • Molecular Ion of Free Base: The mass spectrum would show a characteristic pair of peaks for the molecular ion [M]+ of the free base (C₆H₇BrN₂) at m/z 186 and 188.

  • Isotopic Pattern: The nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) results in two peaks of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands expected for the dihydrochloride salt include:

  • N-H Stretching: Broad and strong absorptions in the 2500-3200 cm⁻¹ region, characteristic of ammonium salts (R-NH₃⁺ and pyridinium N-H).

  • C-H Stretching: Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).

  • N-H Bending: A band around 1500-1600 cm⁻¹, typical for ammonium groups.

  • C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

Synthesis and Chemical Reactivity

A common and reliable method for preparing the parent amine involves the chemical reduction of 6-bromo-2-cyanopyridine. The resulting free base is then converted to the stable dihydrochloride salt for storage and handling.

General Synthetic Protocol

The following protocol outlines a standard laboratory procedure. Note: This is a representative method and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Reduction of 6-Bromo-2-cyanopyridine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 6-bromo-2-cyanopyridine in the same anhydrous solvent to the suspension. Causality: The slow addition at low temperature is crucial to control the highly exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (6-Bromopyridin-2-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a suitable solvent, such as isopropanol or methanol.

  • Add a stoichiometric excess (at least 2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol.

  • Stir the mixture. The dihydrochloride salt, being less soluble, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., cold diethyl ether) to remove impurities, and dry under vacuum.

start 6-Bromo-2-cyanopyridine (Starting Material) reduct Reduction (e.g., LiAlH₄ in THF) start->reduct free_base (6-Bromopyridin-2-yl)methanamine (Free Base) reduct->free_base acid Acidification (2.2 eq. HCl) free_base->acid product (6-Bromopyridin-2-yl)methanamine Dihydrochloride (Final Product) acid->product

Caption: A typical synthetic pathway for the target compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[1] Its value lies in its bifunctional nature, providing a platform for building molecular complexity.

  • Scaffold for Library Synthesis: The 2-(aminomethyl)pyridine core is a privileged scaffold found in numerous biologically active molecules. The primary amine can be readily functionalized via acylation, reductive amination, or alkylation to introduce diverse side chains.

  • Handle for Cross-Coupling: The bromine atom at the 6-position is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the efficient introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling the exploration of a vast chemical space and the optimization of lead compounds.

  • Chelating Agent: The 2-(aminomethyl)pyridine motif is an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the design of metal-based therapeutics and diagnostic agents.[7][8]

References

  • Supporting Information for scientific paper. The Royal Society of Chemistry. [Link]

  • 2-(2-Aminoethyl)pyridine Spectra. SpectraBase. [Link]

  • (6-Bromopyridin-2-yl)methanamine hydrochloride. Acros Pharmatech. [Link]

  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. ACS Publications. [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Building Block

(6-Bromopyridin-2-yl)methanamine and its dihydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry. The substituted pyridine motif is a common feature in a vast array of biologically active molecules and approved pharmaceuticals. The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring offers two distinct points for chemical modification. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the primary amine of the aminomethyl substituent serves as a key nucleophile for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles. This dual functionality makes (6-bromopyridin-2-yl)methanamine a highly sought-after building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to (6-bromopyridin-2-yl)methanamine dihydrochloride, offering detailed experimental protocols and insights into the rationale behind these synthetic strategies.

Primary Synthetic Pathway: Reduction of 6-Bromopyridine-2-carbonitrile

The most direct and widely employed route to (6-bromopyridin-2-yl)methanamine is the reduction of the corresponding nitrile, 6-bromopyridine-2-carbonitrile. This pathway is favored for its high efficiency and the commercial availability of the starting material. The transformation of the nitrile group to a primary amine can be achieved through several robust reduction methods, primarily catalytic hydrogenation and chemical reduction with metal hydrides.

Visualizing the Pathway: From Nitrile to Amine

Caption: A streamlined two-step synthesis of the target compound.

Methodology Deep Dive: Catalytic Hydrogenation vs. Chemical Reduction

Catalytic Hydrogenation: This method is often preferred in industrial settings due to its scalability, safety, and the avoidance of stoichiometric metal waste. The reaction involves treating a solution of 6-bromopyridine-2-carbonitrile with hydrogen gas in the presence of a metal catalyst.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. Other catalysts such as Raney Nickel or Platinum-based catalysts can also be effective. The choice of catalyst can influence reaction conditions and selectivity.

  • Solvent System: Protic solvents like methanol or ethanol are typically used to facilitate the reaction. The addition of ammonia or an acid can sometimes suppress the formation of secondary amine byproducts.

  • Reaction Conditions: The reaction is typically run at elevated pressures of hydrogen and may require heating to achieve a reasonable reaction rate.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1] This method is well-suited for laboratory-scale synthesis.

  • Mechanism Insight: The reduction proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group.[2]

  • Solvent and Temperature: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control its exothermicity, followed by warming to room temperature or gentle reflux.

  • Work-up Procedure: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the resulting aluminum complexes to liberate the amine product. The Fieser work-up is a commonly employed and reliable method for this purpose.[3]

Experimental Protocol: LiAlH₄ Reduction of 6-Bromopyridine-2-carbonitrile

Materials:

  • 6-Bromopyridine-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

  • A solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.2-1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.[3]

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (6-bromopyridin-2-yl)methanamine as the free base.

  • The free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl (2.2 eq) to precipitate the dihydrochloride salt.

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Alternative Synthetic Pathways: Expanding the Synthetic Toolkit

While the reduction of the corresponding nitrile is the most direct route, several alternative pathways offer flexibility in starting materials and synthetic strategy.

Route 2: Synthesis from 2,6-Dibromopyridine

This approach leverages the differential reactivity of the two bromine atoms on the pyridine ring. One bromine atom can be selectively functionalized to introduce the aminomethyl precursor, while the other remains for subsequent modifications.

Caption: A three-step synthesis starting from 2,6-dibromopyridine.

  • Formylation: Selective lithiation of 2,6-dibromopyridine at the 2-position using n-butyllithium at low temperatures, followed by quenching with N,N-dimethylformamide (DMF), yields 6-bromo-2-formylpyridine.[4]

  • Reductive Amination: The resulting aldehyde is then converted to the primary amine via reductive amination. This can be achieved in a one-pot reaction by treating the aldehyde with an ammonia source and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[5]

Route 3: Hofmann Rearrangement of 6-Bromo-2-pyridinecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom.[6] This route provides an alternative for accessing the target compound from a carboxylic acid derivative.

Caption: A synthesis route involving a classical named reaction.

The reaction proceeds by treating 6-bromo-2-pyridinecarboxamide with bromine and a strong base, such as sodium hydroxide.[7] This in situ generates sodium hypobromite, which reacts with the amide to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.

Route 4: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines that avoids over-alkylation, a common side reaction in direct alkylations.

Caption: A multi-step synthesis utilizing a classical amine protection strategy.

  • Synthesis of 2-Bromo-6-(bromomethyl)pyridine: The starting material can be prepared from 2-bromo-6-methylpyridine via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[8]

  • Phthalimide Alkylation: 2-Bromo-6-(bromomethyl)pyridine is reacted with potassium phthalimide to form the N-substituted phthalimide intermediate.

  • Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine hydrate, which cleaves the amide bonds and liberates the desired primary amine.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey TransformationAdvantagesDisadvantages
Primary Route 6-Bromopyridine-2-carbonitrileNitrile ReductionHigh efficiency, direct route, readily available starting material.Use of hazardous reagents like LiAlH₄ requires careful handling.
Route 2 2,6-DibromopyridineSelective Functionalization & Reductive AminationUtilizes an inexpensive starting material, allows for late-stage diversification.Multi-step, requires cryogenic conditions for lithiation.
Route 3 6-Bromo-2-pyridinecarboxamideHofmann RearrangementClassic and reliable transformation.The starting amide may require synthesis from the corresponding carboxylic acid.
Route 4 2-Bromo-6-methylpyridineGabriel SynthesisAvoids over-alkylation, clean reaction.Multi-step, requires the synthesis of the bromomethyl intermediate.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
(6-Bromopyridin-2-yl)methanamineC₆H₇BrN₂187.04Colorless to light yellow liquid or solid
This compoundC₆H₉BrCl₂N₂259.96White to off-white solid

Spectroscopic Data (Typical):

  • ¹H NMR (of the free base): The spectrum would typically show signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons (CH₂), and a broad singlet for the amine protons (NH₂).

  • ¹³C NMR (of the free base): The spectrum would display signals for the six carbon atoms of the bromopyridinylmethyl group.

  • Mass Spectrometry (of the free base): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The reduction of 6-bromopyridine-2-carbonitrile stands out as the most direct and efficient pathway, particularly for large-scale production. However, the alternative routes starting from 2,6-dibromopyridine, 6-bromo-2-pyridinecarboxamide, or 2-bromo-6-methylpyridine offer valuable flexibility and may be more suitable depending on the availability of starting materials and the desired synthetic strategy. A thorough understanding of these synthetic pathways and their associated experimental considerations is crucial for researchers and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.

References

Commercial Availability and Applications of (6-Bromopyridin-2-yl)methanamine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromopyridine core and a primary amine, offer significant synthetic versatility for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, and diverse applications, with a particular focus on its role in the development of novel therapeutics. The strategic importance of the bromopyridine motif lies in its ability to participate in a wide array of cross-coupling reactions, while the aminomethyl group provides a convenient handle for amide bond formation and other nucleophilic additions.[1] This combination makes it a sought-after intermediate for academic and industrial researchers alike.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

PropertyValueSource(s)
Chemical Name This compoundChemScene[2], Sigma-Aldrich[3]
CAS Number 1956309-87-7ChemScene[2], Sigma-Aldrich[3]
Molecular Formula C₆H₉BrCl₂N₂ChemScene[2], Sigma-Aldrich[3]
Molecular Weight 259.96 g/mol ChemScene[2], Sigma-Aldrich[3]
Appearance White to off-white solidChemScene
Purity Typically ≥97%ChemScene[2], Sigma-Aldrich
Storage 2-8°C, protect from lightChemScene[2], Sigma-Aldrich
InChI Key DFYWYWZREGWVBS-UHFFFAOYSA-NSigma-Aldrich[3]
SMILES NCC1=NC(Br)=CC=C1.Cl.ClChemScene[2]

Note: The free base, (6-Bromopyridin-2-yl)methanamine, has a CAS number of 188637-63-0 and a molecular weight of 187.04 g/mol .[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this reagent, it is imperative to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research projects.

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich CIAH987F366B≥97%Custom
ChemScene CS-0162256≥97%50mg, 100mg, 250mg, 500mg, 1g
Biosynth GDD30987Not specifiedCustom
BLD Pharm BD117366≥97%250mg, 1g, 5g, 25g
Bide Pharmatech BD11736695%+250mg
Acros Pharmatech AC-102521Not specifiedCustom

This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information.

Synthesis and Manufacturing

The synthesis of (6-Bromopyridin-2-yl)methanamine is a critical process for its commercial production. A common and efficient synthetic route commences from 6-bromo-2-pyridinecarbonitrile (also known as 6-bromo-2-cyanopyridine).[5] This starting material is a versatile intermediate in itself, offering two distinct reactive sites for chemical modification.[5]

The key transformation in the synthesis of the target molecule is the reduction of the nitrile functionality to a primary amine. This can be achieved using various reducing agents. Subsequently, the resulting free base, (6-Bromopyridin-2-yl)methanamine, is treated with hydrochloric acid to yield the stable dihydrochloride salt.

Synthetic Workflow:

synthesis_workflow start 6-Bromo-2-pyridinecarbonitrile intermediate (6-Bromopyridin-2-yl)methanamine (Free Base) start->intermediate  Reduction of nitrile (e.g., H₂, Catalyst or Hydride reagent) product (6-Bromopyridin-2-yl)methanamine dihydrochloride intermediate->product  Salt formation (2 eq. HCl in a suitable solvent)

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol (Illustrative):

  • Reduction of 6-Bromo-2-pyridinecarbonitrile: In a suitable reaction vessel, 6-bromo-2-pyridinecarbonitrile is dissolved in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran). A reducing agent, such as hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) or a hydride reagent (e.g., lithium aluminum hydride), is introduced to the solution under controlled temperature conditions. The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Isolation of the Free Base: Upon completion of the reduction, the reaction mixture is carefully quenched and worked up to remove the catalyst and any inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield pure (6-Bromopyridin-2-yl)methanamine as a free base.

  • Formation of the Dihydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid (2 equivalents) in a compatible solvent is then added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford the final product.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the versatile reactivity of its constituent functional groups. The bromopyridine moiety serves as a linchpin for introducing the pyridine scaffold into larger molecules via a plethora of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. The primary amine provides a nucleophilic center for the construction of amides, sulfonamides, and other key functional groups found in biologically active compounds.

Case Study: Synthesis of Anti-Mycobacterial Agents

A notable application of (6-Bromopyridin-2-yl)methanamine is in the synthesis of novel pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents. In a study focused on developing potent inhibitors of Mycobacterium tuberculosis, this building block was reacted with a 7-chloro-pyrazolo[1,5-a]pyrimidine core to generate a library of compounds with significant anti-tubercular activity. The 6-bromopyridinylmethylamine moiety was found to be a key structural feature for achieving high potency.

Potential as a Linker in PROTACs and other Targeted Therapies

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6][7][8] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation of the two proteins.[6][7]

The bifunctional nature of (6-Bromopyridin-2-yl)methanamine makes it an attractive candidate for incorporation into PROTAC linkers. The primary amine can be used to attach the E3 ligase-binding moiety, while the bromine atom on the pyridine ring can be functionalized through cross-coupling reactions to connect to the target protein-binding ligand. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and geometries, which is essential for optimizing their degradation activity.

Scaffold for Kinase Inhibitors and CNS-Active Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and drugs targeting the central nervous system (CNS).[9][10] The ability to introduce substituents at specific positions of the pyridine ring through the bromo- functionality of this compound allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Its potential use in the development of CNS drugs is also noteworthy, as the pyridine moiety can influence properties like blood-brain barrier permeability.[11][12][13]

Quality Control and Handling

Ensuring the quality and integrity of this compound is paramount for reproducible experimental results.

  • Analytical Characterization: The identity and purity of the compound should be confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of impurities. A certificate of analysis from the supplier should provide data consistent with the expected structure.[14]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the purity of the compound and confirming its molecular weight.[1]

  • Handling and Storage: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically a solid that is harmful if swallowed and may cause skin and eye irritation.[3] The compound should be stored in a tightly sealed container in a cool, dry place, protected from light, as recommended by the supplier.[3]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a reactive bromopyridine core and a primary amine functionality allows for its incorporation into a wide range of molecular scaffolds. From its demonstrated use in the synthesis of anti-mycobacterial agents to its promising potential as a linker in PROTACs and a scaffold for kinase inhibitors and CNS-active compounds, this reagent is a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively leverage this important chemical intermediate in their pursuit of novel therapeutics.

References

  • Chemsrc. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. [Link]

  • Mitchell, L. A., & Holliday, B. J. (2018). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][1]dioxin-5-Yl)phenyl]pyridin-2-Amine. Amanote Research.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Acros Pharmatech. (6-Bromopyridin-2-yl)methanamine hydrochloride. [Link]

  • Kang, T., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157–2169.
  • Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • National Center for Biotechnology Information. Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring. [Link]

  • National Center for Biotechnology Information. Special Issue: Kinase inhibitors. [Link]

  • Kang, T., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157–2169.
  • National Center for Biotechnology Information. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. [Link]

  • Gribkoff, V. (2018). Pitfalls and Promise of CNS Drug Discovery. American Chemical Society.

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An In-depth Technical Guide to the Solubility of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (6-Bromopyridin-2-yl)methanamine dihydrochloride in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical physicochemical properties of the compound, presents a robust methodology for solubility assessment, and discusses the underlying principles governing its solubility behavior.

Introduction: The Importance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This compound, a heterocyclic amine salt, presents a molecular structure with potential for diverse interactions in various solvent environments. Understanding its solubility profile is a critical first step in its journey from a promising chemical entity to a viable therapeutic agent. This guide provides the foundational knowledge and experimental framework to comprehensively characterize this critical parameter.

Physicochemical Properties of this compound

A thorough understanding of the compound's intrinsic properties is essential to rationalize its solubility. As a dihydrochloride salt, this compound is an ionic compound, a factor that significantly influences its interaction with solvents.

PropertyValueSource
Molecular Formula C₆H₉BrCl₂N₂
Molecular Weight 259.96 g/mol
Physical Form Solid[1]
Structure A pyridine ring substituted with a bromomethylamine group, forming a dihydrochloride salt.Inferred from name and formula
Polarity High, due to its ionic nature as a dihydrochloride salt.Inferred from structure
Hydrogen Bonding The primary amine and the pyridinic nitrogen can act as hydrogen bond acceptors, while the ammonium protons are strong hydrogen bond donors.Inferred from structure

The high polarity and hydrogen bonding capacity of this molecule suggest that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. The principle of "like dissolves like" will be a central theme in understanding its solubility profile.[2]

Methodology for Solubility Assessment: A Self-Validating Protocol

The absence of readily available solubility data for this compound necessitates a well-defined experimental protocol. The following methodology is designed to be a self-validating system, providing both qualitative and quantitative insights into the compound's solubility.

Solvent Selection: A Diverse Chemical Landscape

To build a comprehensive solubility profile, a diverse set of organic solvents is chosen, spanning a range of polarities, proticities, and chemical functionalities. This selection allows for a thorough investigation of the solute-solvent interactions that govern dissolution.

SolventClassPolarity Index (approx.)Rationale
Methanol Protic, Polar6.6Capable of hydrogen bonding and strong dipole-dipole interactions.
Ethanol Protic, Polar5.2Similar to methanol but with a slightly larger non-polar component.
Isopropanol Protic, Polar4.3A less polar alcohol, to probe the effect of decreasing polarity in protic solvents.
Acetonitrile Aprotic, Polar6.2A polar aprotic solvent, to assess the importance of hydrogen bond donation from the solvent.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.2A highly polar aprotic solvent, often a good solvent for polar compounds.[3]
N,N-Dimethylformamide (DMF) Aprotic, Polar6.4Another common polar aprotic solvent.[3]
Dichloromethane (DCM) Aprotic, Nonpolar3.4A non-polar solvent to establish the lower limit of solubility.
Toluene Aprotic, Nonpolar2.4A non-polar aromatic solvent.
Hexane Aprotic, Nonpolar0.0A classic non-polar solvent to represent aliphatic hydrocarbon environments.[4]
Experimental Workflow

The experimental approach is divided into two phases: a rapid qualitative screening to estimate the solubility range, followed by a more rigorous quantitative determination for solvents showing appreciable solubility.

experimental_workflow cluster_qualitative Phase 1: Qualitative Screening cluster_quantitative Phase 2: Quantitative Determination start Weigh 10 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 2 min add_solvent->vortex observe Visual Observation vortex->observe classify Classify Solubility observe->classify saturate Prepare Saturated Solution (Excess Solute) classify->saturate If Soluble or Partially Soluble equilibrate Equilibrate (e.g., 24h at 25°C) with Agitation saturate->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge aliquot Take a Known Volume of Supernatant centrifuge->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

Caption: A two-phase experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocols

Phase 1: Qualitative Solubility Screening

  • Preparation: Accurately weigh approximately 10 mg of this compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of the selected organic solvent to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Observation: Visually inspect the solution against a dark background.

  • Classification: Classify the solubility based on the following criteria:

    • Freely Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear or a suspension is formed.

Phase 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol is to be performed for solvents where the compound was found to be "Freely Soluble" or "Sparingly Soluble" in the qualitative screen.

  • Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound (e.g., 50 mg) to a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium. A shaker or rotator is recommended.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated micropipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot (mL)

Anticipated Results and Discussion: The Interplay of Molecular Forces

Based on the physicochemical properties of this compound, a distinct solubility pattern is anticipated.

solubility_relationship cluster_solvents Solvent Properties cluster_solubility Expected Solubility compound (6-Bromopyridin-2-yl)methanamine dihydrochloride (Highly Polar, H-bond donor) polar_protic Polar Protic (e.g., Methanol) High Polarity, H-bond donor/acceptor compound->polar_protic Strong ion-dipole and H-bonding interactions polar_aprotic Polar Aprotic (e.g., DMSO) High Polarity, H-bond acceptor compound->polar_aprotic Strong ion-dipole interactions, weaker H-bonding nonpolar Non-polar (e.g., Hexane) Low Polarity, Weak interactions compound->nonpolar Weak van der Waals forces high_sol High Solubility polar_protic->high_sol moderate_sol Moderate to Low Solubility polar_aprotic->moderate_sol low_sol Very Low to Insoluble nonpolar->low_sol

Caption: The relationship between solvent properties and the expected solubility of this compound.

It is expected that the compound will exhibit the highest solubility in polar protic solvents like methanol. This is because these solvents can effectively solvate both the chloride anions and the pyridinium cation through strong ion-dipole interactions, and they can also participate in hydrogen bonding with the amine protons.

In polar aprotic solvents such as DMSO and acetonitrile, the solubility is likely to be moderate. While these solvents have strong dipoles to solvate the ions, they can only act as hydrogen bond acceptors, leading to a less favorable interaction compared to protic solvents.

In non-polar solvents like hexane and toluene, the compound is expected to be largely insoluble. The weak van der Waals forces of these solvents are insufficient to overcome the strong ionic lattice energy of the dihydrochloride salt.

Conclusion: A Roadmap for Formulation and Development

This guide provides a robust framework for characterizing the solubility of this compound in organic solvents. By systematically applying the outlined methodologies, researchers can generate a comprehensive and reliable solubility profile. This data is not merely academic; it is a critical dataset that will inform crucial decisions in the drug development pipeline, from the selection of crystallization solvents to the design of effective formulations. A thorough understanding of solubility is, and will remain, a fundamental prerequisite for the successful translation of a chemical entity into a therapeutic reality.

References

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Buhler, W., & Wandrey, C. (2018). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. ResearchGate. Retrieved from [Link]

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. Retrieved from [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Retrieved from [Link]

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The Strategic Application of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient and successful development of novel therapeutic agents. (6-Bromopyridin-2-yl)methanamine dihydrochloride, a seemingly unassuming molecule, represents a confluence of desirable features for the medicinal chemist. Its structure uniquely combines a 2-(aminomethyl)pyridine core with a strategically placed bromine atom, offering a dual functionality that serves as a powerful engine for molecular elaboration and diversification.

The 2-(aminomethyl)pyridine moiety is a recognized pharmacophore, present in numerous biologically active compounds and known to engage in critical hydrogen bonding interactions with various biological targets. Concurrently, the bromine atom on the pyridine ring acts as a versatile synthetic handle, primarily enabling a host of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of molecular fragments, making it an invaluable tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR).

This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic utility and provide detailed protocols, grounded in authoritative literature, to illustrate its practical application for researchers, scientists, and drug development professionals.

Core Attributes: A Duality of Functionality

The power of this compound as a medicinal chemistry building block stems from the distinct roles of its two key structural features: the primary amine and the bromo-substituted pyridine ring.

  • The 2-(Aminomethyl)pyridine Moiety: This structural element is a potent hydrogen bond donor and acceptor, capable of forming key interactions with the hinge region of many protein kinases. The primary amine provides a nucleophilic center, readily participating in reactions such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Its conformational flexibility, afforded by the methylene linker, allows for optimal positioning within a binding pocket to maximize target engagement.

  • The 6-Bromopyridine Ring: The bromine atom at the 6-position is the linchpin for synthetic diversification. It is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are fundamental to modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in these catalytic cycles.

Below is a diagram illustrating the key reactive sites of (6-Bromopyridin-2-yl)methanamine.

Caption: Key reactive sites of (6-Bromopyridin-2-yl)methanamine.

Application Profile: A Case Study in the Synthesis of GSK-3 Inhibitors

A compelling demonstration of the utility of (6-Bromopyridin-2-yl)methanamine is found in its application as a key building block for the synthesis of novel aminopyrimidine derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in a range of pathologies, including type 2 diabetes, neurodegenerative diseases like Alzheimer's, and certain cancers, making it an attractive therapeutic target.[1][2]

A patent by GlaxoSmithKline details the synthesis of a library of compounds where (6-Bromopyridin-2-yl)methanamine is reacted with a substituted 2,4-dichloropyrimidine to construct a core aminopyrimidine scaffold. This reaction serves as an excellent example of a nucleophilic aromatic substitution where the primary amine of our title compound displaces one of the chlorine atoms on the pyrimidine ring.

Experimental Protocol: Synthesis of N-((6-bromopyridin-2-yl)methyl)-2-chloro-5-nitropyrimidin-4-amine

The following protocol is adapted from the general procedure described in patent WO2009127525A1. This procedure exemplifies the initial key step in the construction of the GSK-3 inhibitor scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in a suitable aprotic solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Amine: To the stirred solution, add (6-Bromopyridin-2-yl)methanamine (1 equivalent) or its dihydrochloride salt along with a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to neutralize the generated HCl. The reaction is typically performed at ambient temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired N-((6-bromopyridin-2-yl)methyl)-2-chloro-5-nitropyrimidin-4-amine.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the key synthetic transformation described above.

GSK3_Inhibitor_Synthesis cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Further Diversification start_material_1 (6-Bromopyridin-2-yl)methanamine intermediate N-((6-bromopyridin-2-yl)methyl)-2-chloro-5-nitropyrimidin-4-amine start_material_1->intermediate Base (e.g., Et3N) Solvent (e.g., EtOH) start_material_2 2,4-Dichloro-5-nitropyrimidine start_material_2->intermediate final_product GSK-3 Inhibitor Analogues intermediate->final_product Cross-coupling (e.g., Suzuki) or Nucleophilic Substitution

Caption: Synthetic workflow for GSK-3 inhibitor analogues.

Expanding the Synthetic Horizon: The Power of Cross-Coupling

While the initial nucleophilic substitution is a critical first step, the true versatility of the resulting intermediate lies in the yet-unreacted bromine atom on the pyridine ring. This position provides a gateway for extensive diversification through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl groups at this position, allowing for a thorough exploration of the chemical space and optimization of the compound's biological activity.

Illustrative Data: The Impact of Structural Modification

While the patent for the GSK-3 inhibitors does not provide an extensive table of IC50 values, the general principle of kinase inhibitor design emphasizes the importance of occupying specific pockets in the ATP-binding site. The ability to systematically modify the structure using the bromo-handle is key to achieving high potency and selectivity.

For illustrative purposes, the table below presents hypothetical, yet representative, data for a series of kinase inhibitors where a core scaffold is modified at a position analogous to the 6-bromo position. This demonstrates the profound impact that small changes, facilitated by cross-coupling chemistry, can have on biological activity.

Compound IDR-Group (at 6-position)Target Kinase IC50 (nM)
A-1 -Br>10,000
A-2 -Phenyl5,200
A-3 -4-Fluorophenyl850
A-4 -3-Hydroxyphenyl150
A-5 -Thiophen-2-yl95

This data is for illustrative purposes and does not represent actual experimental results for compounds derived from (6-Bromopyridin-2-yl)methanamine.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to efficiently access novel and diverse chemical matter. Its inherent dual functionality—a nucleophilic amine for core scaffold construction and a reactive bromine for extensive diversification—makes it an exceptionally valuable tool in the pursuit of new therapeutic agents. The successful application of this molecule in the synthesis of potent GSK-3 inhibitors underscores its potential and provides a clear blueprint for its broader application in drug discovery programs targeting kinases and other enzyme classes. As the demand for innovative and highly selective small molecule therapeutics continues to grow, the strategic deployment of versatile building blocks like (6-Bromopyridin-2-yl)methanamine will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Title: Pyrimidine derivatives as inhibitors of GSK3. Source: WO2009127525A1.
  • Title: Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. Source: PubMed. URL: [Link][1]

  • Title: Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Source: NIH. URL: [Link][2]

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A Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics. Within this broad class of compounds, (6-Bromopyridin-2-yl)methanamine and its analogs have garnered significant attention as versatile building blocks for the synthesis of potent and selective kinase inhibitors, among other biologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important chemical entity.

The 2-Aminomethylpyridine Scaffold: A Gateway to Kinase Inhibition

The 2-aminomethylpyridine moiety is a key pharmacophore in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminomethylpyridine scaffold can interact with the hinge region of the ATP-binding site of kinases, a crucial interaction for potent inhibition.

The introduction of a bromine atom at the 6-position of the pyridine ring, as in (6-Bromopyridin-2-yl)methanamine, offers several advantages in drug design. The bromo group is a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the electronic-withdrawing nature of the bromine atom can influence the pKa of the pyridine nitrogen, potentially modulating its interaction with the target protein.

Synthesis of (6-Bromopyridin-2-yl)methanamine Dihydrochloride and Its Analogs

Several synthetic routes can be employed to prepare (6-Bromopyridin-2-yl)methanamine and its derivatives. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the pyridine ring. Below are some of the most common and effective synthetic strategies.

Route 1: Reduction of 6-Bromo-2-cyanopyridine

A reliable and widely used method for the synthesis of (6-Bromopyridin-2-yl)methanamine is the reduction of 6-bromo-2-cyanopyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.

Experimental Protocol: Reduction of 6-Bromo-2-cyanopyridine with LiAlH₄

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: A solution of 6-bromo-2-cyanopyridine (1.0 equivalent) in the same dry solvent is added dropwise to the LiAlH₄ suspension at 0 °C. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or gently refluxed until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with the ethereal solvent.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (6-Bromopyridin-2-yl)methanamine.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in ether or isopropanol to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive LiAlH₄ with atmospheric moisture. The dropwise addition at 0 °C helps to control the initial exothermic reaction. The specific work-up procedure (Fieser work-up) is designed to safely quench the excess LiAlH₄ and produce an easily filterable solid.

Route 2: From (6-Bromopyridin-2-yl)methanol

Another versatile approach involves the conversion of the commercially available (6-Bromopyridin-2-yl)methanol into the corresponding amine. This multi-step process typically involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine synthon.

Experimental Protocol: Synthesis via (6-Bromopyridin-2-yl)methanol

  • Activation of the Alcohol: (6-Bromopyridin-2-yl)methanol (1.0 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM) or chloroform. A base such as triethylamine or pyridine is added, and the mixture is cooled to 0 °C. Thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) (1.1 to 1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature until completion. This step converts the hydroxyl group into a more reactive chloromethyl or mesyloxymethyl group.

  • Nucleophilic Substitution (Gabriel Synthesis): The resulting activated intermediate is then reacted with potassium phthalimide (a protected form of ammonia) in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction forms the N-substituted phthalimide.

  • Deprotection: The phthalimide group is removed by treatment with hydrazine hydrate in a solvent like ethanol under reflux. This liberates the desired primary amine.

  • Purification and Salt Formation: The product is isolated and purified using standard techniques such as extraction and column chromatography. The dihydrochloride salt is then formed as described in Route 1.

Causality behind Experimental Choices: The Gabriel synthesis is a classic and reliable method for preparing primary amines, as it prevents over-alkylation that can occur when using ammonia directly.[2] The use of hydrazine for deprotection is a standard and effective procedure.

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Route 1: Reduction of Cyanopyridine cluster_1 Route 2: From Pyridylmethanol 6-Bromo-2-cyanopyridine 6-Bromo-2-cyanopyridine LiAlH4 or H2/Pd-C LiAlH4 or H2/Pd-C 6-Bromo-2-cyanopyridine->LiAlH4 or H2/Pd-C Reduction (6-Bromopyridin-2-yl)methanamine (6-Bromopyridin-2-yl)methanamine LiAlH4 or H2/Pd-C->(6-Bromopyridin-2-yl)methanamine HCl HCl (6-Bromopyridin-2-yl)methanamine->HCl Salt Formation (6-Bromopyridin-2-yl)methanol (6-Bromopyridin-2-yl)methanol Activation 1. SOCl2 or MsCl 2. K-Phthalimide (Gabriel) (6-Bromopyridin-2-yl)methanol->Activation Deprotection Hydrazine Activation->Deprotection Amine_Product (6-Bromopyridin-2-yl)methanamine Deprotection->Amine_Product Amine_Product->HCl Salt Formation Final_Product (6-Bromopyridin-2-yl)methanamine dihydrochloride HCl->Final_Product

Caption: Synthetic routes to this compound.

Structure-Activity Relationships of (6-Bromopyridin-2-yl)methanamine Analogs

The 2-aminomethylpyridine scaffold is a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization. The structure-activity relationship (SAR) studies of analogs of (6-Bromopyridin-2-yl)methanamine have revealed key structural features that govern their biological activity, particularly as kinase inhibitors.

A common strategy involves the derivatization of the primary amine. For instance, the amine can be acylated or reacted with various electrophiles to introduce diverse substituents. These modifications can significantly impact the compound's binding affinity and selectivity for different kinases.

Table 1: SAR of 2-Aminomethylpyridine Analogs as Kinase Inhibitors

Position of ModificationType of ModificationEffect on ActivityRationale
Primary Amine Acylation with aromatic/heteroaromatic groupsOften increases potencyIntroduces additional hydrogen bonding and hydrophobic interactions with the kinase active site.
Alkylation with small alkyl groupsVariable, can decrease activityMay disrupt key hydrogen bonding interactions with the hinge region.
Formation of ureas and thioureasCan lead to potent inhibitorsProvides additional hydrogen bond donors and acceptors for interaction with the target.
6-Position (Bromo) Replacement with other halogens (Cl, F)Modulates electronic properties and lipophilicityCan fine-tune binding affinity and pharmacokinetic properties.
Suzuki or Stille cross-couplingIntroduces diverse aryl or heteroaryl groupsAllows for exploration of larger chemical space and targeting of specific sub-pockets in the kinase active site.
Pyridine Ring Introduction of substituents at other positionsCan improve selectivity and physicochemical propertiesModifies the overall shape and electronic distribution of the molecule.

Biological Activity and Therapeutic Potential: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many human cancers, making it a highly attractive target for the development of novel anticancer therapies.[3][4][5]

Analogs of (6-Bromopyridin-2-yl)methanamine have shown significant promise as inhibitors of various kinases within the PI3K/Akt pathway, particularly the phosphoinositide 3-kinases (PI3Ks) themselves. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers that activate downstream effectors, most notably the serine/threonine kinase Akt.

The 2-aminomethylpyridine scaffold can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of PI3K and competitively inhibit its activity. The substituents on the pyridine ring and the derivatized amine can be tailored to achieve selectivity for different PI3K isoforms (α, β, γ, δ).

PI3K/Akt Signaling Pathway and Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor (6-Bromopyridin-2-yl)methanamine Analog Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a (6-Bromopyridin-2-yl)methanamine analog.

Conclusion and Future Perspectives

This compound and its analogs represent a valuable class of compounds for drug discovery, particularly in the field of oncology. The synthetic versatility of this scaffold, coupled with the proven efficacy of the 2-aminomethylpyridine pharmacophore in targeting kinases, provides a strong foundation for the development of novel and effective therapeutics. Future research in this area will likely focus on the design of analogs with improved isoform selectivity, enhanced pharmacokinetic profiles, and the potential to overcome drug resistance. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of next-generation targeted therapies.

References

  • Hayakawa, M., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • ResearchGate. (2013). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Gao, Y., et al. (2024). Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. PMC. [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. [Link]

  • Semantic Scholar. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]

  • PubMed. (2007). Synthesis and biological evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Semantic Scholar. (2022). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. [Link]

  • PubMed Central. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

  • PubMed Central. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • Semantic Scholar. (2018). Protein kinases — the major drug targets of the twenty-first century?. [Link]

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Methodological & Application

Application Notes & Protocols: (6-Bromopyridin-2-yl)methanamine Dihydrochloride as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign. This compound has emerged as a preeminent building block due to its intrinsic chemical duality. Its structure features a pyridine ring substituted with two highly versatile functional groups: a bromine atom at the 6-position and a primary aminomethyl group at the 2-position.

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[1] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the nucleophilic primary amine provides a reactive site for a multitude of transformations, including amide bond formation, sulfonylation, and, notably, reductive amination to forge secondary and tertiary amines.

This strategic arrangement of reactive sites makes the compound an ideal starting point for creating libraries of highly functionalized pyridine derivatives, which are common motifs in biologically active compounds.[2][3] Its utility is exemplified in the synthesis of advanced pharmaceutical intermediates, including precursors to potent inhibitors like GSK2879552, a lysine-specific demethylase-1 (LSD1) inhibitor.[4][5][6] This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and the underlying scientific rationale for experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 1956309-87-7[7]
Molecular Formula C₆H₉BrCl₂N₂[7]
Molecular Weight 259.96 g/mol [7]
Appearance White to yellow solid or liquid
Storage Conditions Store at 2-8°C under an inert atmosphere, protected from light.[7][8]
Purity ≥97%[7]
Safety and Handling Precautions

(6-Bromopyridin-2-yl)methanamine and its dihydrochloride salt are classified as harmful and irritants. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[9][11][12]

  • Handling: Avoid formation of dust and aerosols.[9][13] Wash hands thoroughly after handling.[9][12] Do not eat, drink, or smoke when using this product.[9]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9]

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11][13]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Core Synthetic Applications & Protocols

The true power of this reagent lies in its ability to undergo sequential or orthogonal functionalization at its two key reactive sites. The following sections detail protocols for its most impactful transformations.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[14][15] For (6-Bromopyridin-2-yl)methanamine, this reaction facilitates the introduction of diverse aryl or heteroaryl moieties at the 6-position of the pyridine ring, a key step in building molecular complexity.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (0.02 eq) and a suitable ligand like SPhos (0.04 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-substituted product.

  • Free Base Generation: The dihydrochloride salt must be neutralized to the free amine for optimal reactivity and to prevent interference with the basic conditions of the coupling reaction. The excess K₂CO₃ serves this purpose in situ, in addition to its primary role in the catalytic cycle.

  • Catalyst System: The choice of palladium source and ligand is crucial. Ligands like SPhos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic-soluble reagents and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[16]

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Isolation & Purification A Add (6-Bromopyridin-2-yl)methanamine dihydrochloride, Arylboronic Acid, and K2CO3 to Schlenk Flask B Purge with Inert Gas (Ar or N2) A->B C Add Pd(OAc)2 / SPhos Catalyst System B->C D Add Degassed Dioxane/Water Solvent C->D E Heat to 80-100 °C (4-12 h) D->E F Cool and Perform Aqueous Work-up E->F G Extract with Organic Solvent and Dry F->G H Purify by Column Chromatography G->H I Obtain Pure (6-Aryl-pyridin-2-yl)methanamine H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[17] This method is instrumental when the goal is to synthesize N-aryl or N-heteroaryl substituted aminopyridines, which are prevalent structures in kinase inhibitors and other targeted therapies.[1]

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq) to an oven-dried reaction vessel. Note: For this reaction, it is often preferable to first generate the free base in a separate step and use it directly.

  • Catalyst Pre-formation/Addition: Add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 eq) and the amine coupling partner (1.1 eq).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) and anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via flash column chromatography to yield the target C-N coupled product.

  • Inert Atmosphere: The catalytic species in Buchwald-Hartwig amination are highly sensitive to oxygen. A rigorously maintained inert atmosphere is critical for catalyst longevity and reaction success.

  • Pre-catalysts: Modern Buchwald pre-catalysts are often used because they are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[18]

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine coupling partner, facilitating the transmetalation step without competing as a nucleophile.

  • Amine Protection: The primary aminomethyl group on the starting material may need to be protected (e.g., as a Boc-carbamate) prior to the Buchwald-Hartwig reaction to prevent self-coupling or other side reactions, depending on the specific substrate and conditions.

Buchwald_Hartwig_Workflow cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation A Add (6-Bromopyridin-2-yl)methanamine (free base), Amine Partner, and Pd Pre-catalyst to Vessel B Add Anhydrous Toluene and NaOtBu Base A->B C Seal Vessel and Heat to 90-110 °C (6-24 h) B->C D Monitor by LC-MS C->D E Cool and Quench with sat. aq. NH4Cl D->E F Extract, Wash, and Dry Organic Layer E->F G Purify by Chromatography F->G H Obtain Pure N-Aryl Coupled Product G->H

Caption: Buchwald-Hartwig Amination Workflow.

Application 3: Reductive Amination for Amine Elaboration

Reductive amination is a highly efficient method for forming C-N bonds by converting a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[4] This reaction is fundamental for elaborating the aminomethyl side chain of the title compound, as demonstrated in synthetic routes toward complex drug molecules like GSK2879552.[5][6]

  • Free Base Generation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (TEA, 2.2 eq) or aqueous NaOH and extract the free base into an organic solvent. Dry the organic layer and use it directly in the next step.

  • Imine Formation: To the solution of the free base in DCM, add the desired aldehyde or ketone (1.0-1.1 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to promote imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography or crystallization to afford the desired secondary amine.

  • Free Base Requirement: The nucleophilic attack of the amine on the carbonyl carbon is the first step. The dihydrochloride salt is not nucleophilic; therefore, conversion to the free base is essential.

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is reactive enough to reduce the iminium ion intermediate that forms in situ. This selectivity minimizes side product formation.

  • pH Control: The reaction is often fastest under weakly acidic conditions (pH 5-6), which catalyze imine formation without passivating the amine nucleophile. The acetic acid byproduct from NaBH(OAc)₃ can help maintain this optimal pH range.

Reductive_Amination_Workflow cluster_prep 1. Amine Preparation cluster_reaction 2. Imine Formation & Reduction cluster_workup 3. Isolation A Generate Free Base from Dihydrochloride Salt B Dissolve Free Base and Aldehyde/Ketone in DCM A->B C Stir to Form Imine Intermediate (1-2 h) B->C D Add NaBH(OAc)3 Portion-wise C->D E Stir at Room Temp (12-24 h) D->E F Quench with sat. aq. NaHCO3 E->F G Extract, Wash, and Dry Organic Phase F->G H Purify via Chromatography G->H I Obtain Pure Secondary Amine Product H->I

Caption: Reductive Amination Workflow.

Conclusion

This compound is a powerful and versatile building block that provides synthetic chemists with reliable and strategic pathways to novel, highly functionalized pyridine-based compounds. Its capacity for orthogonal functionalization via palladium-catalyzed cross-coupling at the bromine position and various transformations at the aminomethyl group makes it an invaluable asset in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials.[2][3] The protocols detailed herein serve as a robust foundation for researchers to leverage the full synthetic potential of this important intermediate.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2023). Sigma-Aldrich.
  • Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (n.d.). Autechaux.
  • 6-BROMO-2-PYRIDINEMETHANAMINE SDS, 188637-63-0 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-Amino-6-bromopyridine. (n.d.). Chem-Impex.
  • Aldrich 554146 - SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation.
  • Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552... (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • Synthesis of LSD-1inhibitor GSK2879552 precursor... (n.d.). ResearchGate.
  • (6-Bromopyridin-2-yl)methanamine | 188637-63-0. (n.d.). Sigma-Aldrich.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH Public Access.
  • Safety Data Sheet - Enamine. (n.d.). Enamine.
  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. (n.d.). ResearchGate.
  • Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. (n.d.). Benchchem.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Organometallic cross-coupling reactions. (n.d.). CEM Corporation.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • (6-Bromopyridin-2-yl)methanamine hydrochloride. (n.d.). Acros Pharmatech.
  • 1956309-87-7 | this compound. (n.d.). ChemScene.
  • (6-Bromopyridin-2-yl)methanamine hydrochloride. (n.d.). Achmem.

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Application Notes & Protocols: N-Alkylation of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

N-alkylated 2-aminomethylpyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous pharmacologically active agents. The inherent functionalities—a basic nitrogen atom, a bromine handle for further cross-coupling reactions, and the pyridine ring as a bioisosteric replacement for a phenyl group—make (6-Bromopyridin-2-yl)methanamine a versatile starting material. Its N-alkylation is a critical step for building molecular complexity and modulating key drug properties such as potency, selectivity, and pharmacokinetics.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of (6-Bromopyridin-2-yl)methanamine dihydrochloride. As the starting material is a hydrochloride salt, its successful alkylation hinges on the initial neutralization of the amine, which can be performed in situ. We will explore two primary, field-proven strategies:

  • Direct Alkylation via Nucleophilic Substitution: A classic SN2 approach using alkyl halides. While straightforward, this method requires careful control to prevent over-alkylation.[1]

  • Reductive Amination: A highly selective, one-pot procedure involving the reaction with a carbonyl compound followed by in situ reduction. This is often the preferred method in medicinal chemistry for its efficiency and cleaner reaction profiles.[2][3]

The Chemical Rationale: Mechanism and Method Selection

The choice between direct alkylation and reductive amination is dictated by the desired product, the nature of the alkyl group to be introduced, and the need to control selectivity.

Direct Alkylation with Alkyl Halides

This method proceeds through a classic SN2 mechanism where the primary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[1]

  • Role of the Base: The starting material is a dihydrochloride salt, meaning the amine is protonated and non-nucleophilic. A base is essential for two reasons:

    • To neutralize the two equivalents of HCl, liberating the free primary amine.

    • To scavenge the proton (H-X) generated during the alkylation, driving the reaction to completion. At least three equivalents of a suitable base are therefore required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA).[4][5]

  • The Over-Alkylation Challenge: A significant drawback of direct alkylation is the potential for poly-alkylation.[1][6] The resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms an undesired tertiary amine.[6] Careful control of stoichiometry and reaction conditions is critical to favor mono-alkylation.[2]

Reductive Amination

Reductive amination is a robust and highly selective method that circumvents the issue of over-alkylation.[3][4] It is a one-pot process involving two key steps:[2]

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate. This reaction is typically reversible.

  • In-Situ Reduction: A mild reducing agent, added to the same pot, selectively reduces the imine C=N double bond to form the target secondary amine.[2][3]

The success of this method lies in the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone but is highly efficient at reducing the protonated imine intermediate.[2][3] This selectivity ensures a clean conversion to the desired mono-alkylated product.

Comparative Overview of Reaction Parameters

The following table summarizes typical conditions for both methodologies, providing a quick reference for experimental design.

ParameterDirect AlkylationReductive Amination
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I)Aldehyde or Ketone (R-CHO, R₂C=O)
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃N (≥ 3 eq.)DIPEA, Et₃N (≥ 2 eq. to free the amine)
Reducing Agent Not ApplicableNaBH(OAc)₃, NaBH₃CN
Solvent DMF, Acetonitrile (ACN), THFDichloromethane (DCM), Dichloroethane (DCE)
Temperature Room Temp. to 80 °CRoom Temperature
Key Advantage Simple reagent setHigh selectivity for mono-alkylation
Key Disadvantage Risk of over-alkylationRequires a carbonyl compound

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl bromide.

Materials and Reagents:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the amine.

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkyl halide (1.1 eq) dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.[5]

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Workflow Diagram: Direct Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Amine Dihydrochloride and K₂CO₃ in Flask B 2. Add Anhydrous DMF A->B C 3. Add Alkyl Halide Dropwise B->C D 4. Heat to 60°C (4-12 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Water & Extract with EtOAc E->F G 7. Wash with Water & Brine F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride.

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Neutralization: Add DIPEA (2.2 eq) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

  • Imine Formation: Add the aldehyde or ketone (1.1 eq) to the mixture and stir at room temperature for 30-60 minutes.[4]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. A slight exotherm may be observed.

  • Reaction: Continue stirring at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.[2][4]

  • Workup:

    • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.[2]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Workflow Diagram: Reductive Amination

cluster_setup Amine Liberation & Imine Formation cluster_reaction Reduction & Monitoring cluster_workup Workup & Purification A 1. Suspend Amine Dihydrochloride in DCM B 2. Add DIPEA for Neutralization A->B C 3. Add Aldehyde/Ketone B->C D 4. Add NaBH(OAc)₃ Portion-wise C->D E 5. Stir at RT (2-16 hours) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with NaHCO₃ (aq) & Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Workflow for N-Alkylation via Reductive Amination.

Product Characterization

Confirmation of successful N-alkylation is achieved through standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the methylene protons (-CH₂-N) adjacent to the nitrogen will also change upon alkylation.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group provides further confirmation.

    • ¹H-¹⁵N HMBC: This advanced technique can be used to definitively confirm the site of alkylation by observing the correlation between the protons on the new alkyl group and the nitrogen atom.[8]

  • Mass Spectrometry (MS): Analysis by LC-MS or direct infusion ESI-MS should show a molecular ion peak corresponding to the calculated mass of the N-alkylated product.

Logical Diagram: Experimental Validation

G cluster_exp Experimental Protocol cluster_char Characterization start Starting Material: (6-Bromopyridin-2-yl)methanamine dihydrochloride reaction N-Alkylation Reaction (Direct or Reductive) start->reaction purification Workup & Purification reaction->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms nmr_data Correct Proton/Carbon Signals & Shifts nmr->nmr_data ms_data Correct Molecular Ion Peak ms->ms_data confirmation Structure Confirmed nmr_data->confirmation ms_data->confirmation

Caption: Logical flow from synthesis to structural confirmation.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Hazardous Reagents:

    • Bromopyridines: Can be harmful if swallowed, inhaled, or in contact with skin.[5]

    • Alkylating Agents (e.g., alkyl halides): Many are toxic, corrosive, and potential carcinogens. Handle with extreme care.

    • Reagents for Reductive Amination: While generally safer, reagents like NaBH(OAc)₃ can release acetic acid upon contact with moisture. Handle in a well-ventilated area.

  • Spill and Waste Management: Have appropriate spill kits available.[9] Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be treated as hazardous waste.[10]

References

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ch22: Alkylation of Amines - University of Calgary. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • CN101654432B - Method for N-alkylation of 2-pyridone - Google P
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. [Link]

  • Safe handling of cytotoxic drugs in the workplace - Health and Safety Executive. [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings - Pan American Health Organization. [Link]

  • Safe handling of cytotoxic and hazardous drugs - Hospital Pharmacy Europe. [Link]

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Using (6-Bromopyridin-2-yl)methanamine dihydrochloride in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful application of (6-Bromopyridin-2-yl)methanamine dihydrochloride in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 2,6-Disubstituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness in forming carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in pharmaceutical discovery, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4]

(6-Bromopyridin-2-yl)methanamine is a highly valuable building block, providing a 2,6-disubstituted pyridine scaffold prevalent in numerous biologically active compounds. Its derivatization via Suzuki coupling allows for the systematic introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of structure-activity relationships (SAR). However, the inherent chemical nature of this substrate presents distinct challenges that require a nuanced and well-considered approach to achieve successful and reproducible outcomes.

This guide provides a detailed exploration of the underlying principles, key optimization parameters, and field-tested protocols for the effective use of this compound in Suzuki coupling reactions.

Understanding the Substrate: A Double-Edged Sword

The successful application of this compound hinges on understanding its unique structural features and their influence on the catalytic cycle.

  • The Electrophilic Site : The carbon-bromine bond at the 6-position of the pyridine ring is the reactive site for the initial oxidative addition step with the palladium(0) catalyst.[5] The reactivity of this bond is modulated by the electronic properties of the pyridine ring.

  • The Challenge of Catalyst Inhibition : The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the primary amine of the aminomethyl group. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium catalyst center.[6][7] This coordination can lead to catalyst inhibition or complete deactivation, sequestering the palladium and preventing it from participating in the catalytic cycle.[8] This is a primary reason for reaction failure with unprotected aminopyridine substrates.

  • The Dihydrochloride Salt Form : The commercially available starting material is often a dihydrochloride salt, meaning both nitrogen atoms are protonated.[9] This has a critical implication for the reaction setup: a sufficient quantity of base must be added to neutralize these two equivalents of HCl before the base can perform its catalytic role. Failure to account for this will result in an insufficiently basic environment for the reaction to proceed.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization.[10][11]

Suzuki_Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² (Transmetalated Complex) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product R¹-R² (Coupled Product) PdII_B->Product ArX R¹-X ((6-Bromo-pyridin-2-yl)methanamine) ArX->PdII_A Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronate [R²-B(OR)₂(OH)]⁻ (Boronate Complex) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[12]

  • Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5][13]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Optimizing the Reaction: A Guide to Rational Parameter Selection

Success with this challenging substrate requires careful selection of each reaction component. The goal is to promote the desired catalytic cycle while minimizing catalyst inhibition.

Pillar 1: The Catalyst System (Palladium Precursor & Ligand)

The choice of ligand is the single most critical factor for overcoming catalyst inhibition by the substrate's nitrogen atoms.[6]

  • Ligands : Standard ligands like PPh₃ are often ineffective for this substrate class. Success relies on using specialized ligands that are both sterically bulky and electron-rich.

    • Buchwald Phosphine Ligands : Ligands such as SPhos, XPhos, and RuPhos are the gold standard for coupling heteroaryl halides, especially those containing basic nitrogen groups.[6][15] Their bulkiness creates a "cone" around the palladium atom that favors the oxidative addition/reductive elimination pathway while sterically hindering the coordination of the substrate's amine or pyridine nitrogen. Their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition step.[16]

    • N-Heterocyclic Carbenes (NHCs) : Palladium-NHC complexes (e.g., PEPPSI-IPr) are highly active and stable catalysts.[16] The strong σ-donating character of NHC ligands makes the palladium center highly active, often allowing for lower catalyst loadings and shorter reaction times.[17]

Pillar 2: The Base

The base serves three critical functions: neutralizing the dihydrochloride salt, activating the boronic acid for transmetalation, and promoting the final reductive elimination step.[12][14]

  • Stoichiometry : A minimum of 4.0 equivalents of base is recommended: 2.0 equivalents to neutralize the dihydrochloride and ~2.0 equivalents for the catalytic cycle.

  • Choice of Base :

    • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are often the most effective choices.[14] They are strong enough to facilitate the reaction but are generally non-nucleophilic, minimizing side reactions.

    • Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be sufficient for more reactive partners but often give lower yields with challenging substrates.[7][14]

Pillar 3: Solvents and Boron Reagents
  • Solvents : Anhydrous, degassed aprotic polar solvents are standard.

    • 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) , often with a small amount of water, are commonly used.[7][14] The water can aid in dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

    • Degassing : It is crucial to thoroughly degas the solvent (e.g., by bubbling with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[14]

  • Boron Reagents :

    • While arylboronic acids are common, they can be susceptible to protodeboronation (hydrolysis back to the arene), especially at high temperatures.[7][18]

    • Arylboronic pinacol esters (Bpin) are more stable alternatives that are less prone to this side reaction and are often recommended for ensuring reproducibility.[6]

ParameterRecommendation for (6-Bromopyridin-2-yl)methanamineRationale
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Air-stable, reliable for generating active Pd(0) in situ with appropriate ligands.[14]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphines.Overcomes catalyst inhibition from substrate nitrogens and promotes efficient catalysis.[6][16]
Catalyst Loading 1-5 mol% Pd, Ligand:Pd ratio of 2:1Balances reaction efficiency with cost. Higher loading may be needed for very challenging coupling partners.[6]
Base K₃PO₄ or Cs₂CO₃ (≥4.0 equivalents)Strong, non-nucleophilic base ensures neutralization of the dihydrochloride salt and efficient transmetalation.[7][14]
Boron Reagent Arylboronic Acid (1.2-1.5 eq) or Pinacol Ester (1.2-1.5 eq)Pinacol esters offer greater stability against protodeboronation.[6]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (degassed)Common solvent systems that facilitate solubility of both organic and inorganic reagents.[7]
Temperature 80–110 °CProvides sufficient thermal energy for the reaction. Microwave heating can significantly reduce reaction times.[14]

Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried to remove moisture. An inert atmosphere (argon or nitrogen) is required to prevent catalyst degradation.

Protocol 1: High-Performance Conditions using a Buchwald Ligand

This protocol is recommended as a starting point for achieving high yields with a variety of arylboronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (4.0 eq.)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 260 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (4.0 mmol, 849 mg).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Classic Conditions using a Pd(0) Precatalyst

This protocol uses a common, commercially available Pd(0) catalyst. It may require longer reaction times or be less effective for sterically hindered partners but serves as a valuable alternative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 eq.)

  • Toluene (degassed)

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a condenser, add this compound (1.0 mmol, 260 mg), the arylboronic acid (1.5 mmol), and K₂CO₃ (4.0 mmol, 552 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Add a degassed solvent mixture of Toluene (5 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 90-95 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Follow work-up and purification steps 7-10 as described in Protocol 1.

Troubleshooting and Common Side Reactions

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow cluster_no_reaction Troubleshoot Inactive Reaction cluster_side_reactions Identify & Mitigate Side Reactions Start Low or No Yield Observed Check_SM Starting Material Consumed? Start->Check_SM No_Reaction Potential Causes: - Catalyst Inhibition - Insufficient Base - Low Temperature Check_SM->No_Reaction No Yes_Reaction Yes_Reaction Check_SM->Yes_Reaction Yes Check_Side_Products Major Side Products Observed? Dehalogenation Dehalogenation Check_Side_Products->Dehalogenation Dehalogenation (Ar-H) Protodeboronation Protodeboronation Check_Side_Products->Protodeboronation Protodeboronation (R²-H) Homocoupling Homocoupling Check_Side_Products->Homocoupling Homocoupling (R²-R²) Solution_NR Solutions: 1. Switch to bulkier ligand (e.g., XPhos). 2. Verify base stoichiometry (≥4 eq). 3. Increase temperature / use microwave. 4. Increase catalyst loading (3-5 mol%). No_Reaction->Solution_NR Yes_Reaction->Check_Side_Products Solution_Dehalo Solutions: - Screen different bases/solvents. - Reduce reaction time. Dehalogenation->Solution_Dehalo Solution_Proto Solutions: 1. Use boronic ester (Bpin). 2. Ensure anhydrous conditions. 3. Use fresh boronic acid. Protodeboronation->Solution_Proto Solution_Homo Solutions: 1. Thoroughly degas solvents. 2. Maintain strict inert atmosphere. 3. Use direct Pd(0) source. Homocoupling->Solution_Homo

Caption: A workflow for troubleshooting common issues in the Suzuki coupling reaction.

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion Catalyst Inhibition : Substrate nitrogens are deactivating the palladium.[6]Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos). Increase catalyst loading to 3-5 mol%.[6]
Insufficient Base : Not enough base to both neutralize the substrate and drive the catalytic cycle.Ensure at least 4 equivalents of a strong base like K₃PO₄ or Cs₂CO₃ are used.
Low Temperature : Insufficient energy to overcome the activation barrier.Increase the reaction temperature in 10 °C increments, or switch to microwave heating.[14]
Protodeboronation (Boronic acid is consumed, but product yield is low)Hydrolysis of Boronic Acid : Presence of water, high temperature, and extended reaction times can degrade the boronic acid.[7]Use a more stable boronic pinacol ester (Bpin) instead of the acid. Use freshly purified boronic acid. Minimize reaction time.[6]
Dehalogenation (Starting material is converted to (Pyridin-2-yl)methanamine)Hydride Sources : Trace palladium hydride species may be present.[7]Screen different bases and ensure solvents are pure and not a source of hydrides.[6]
Homocoupling (Biaryl byproduct R²-R² from the boronic acid is observed)Oxygen in the Reaction : O₂ can oxidize the catalyst and promote homocoupling.[14]Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes help.[7]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not found in a single, universal protocol but in a deep understanding of the substrate's inhibitory nature and the rational selection of reaction components to counteract it. By employing sterically demanding and electron-rich ligands, ensuring sufficient and appropriate basicity, and maintaining rigorous inert conditions, researchers can effectively unlock the synthetic potential of this valuable building block for applications in medicinal chemistry and beyond.

References

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
  • BenchChem. (2025). Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • Singh, S., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Val C. Flux. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Sedghi, R., et al. (2017). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, RSC Publishing.
  • Farhang, M. (2022).
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ali, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Wikipedia. (n.d.). Suzuki reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

Sources

The Versatile Building Block: (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminomethyl-6-Bromopyridine Scaffold

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, driving the relentless pursuit of novel, potent, and selective kinase inhibitors. Within the medicinal chemist's toolkit, certain molecular scaffolds have proven to be exceptionally fruitful starting points for inhibitor design. The pyridine ring, a privileged structure in its own right, gains significant strategic value when appropriately functionalized. This application note details the utility of (6-Bromopyridin-2-yl)methanamine dihydrochloride , a versatile and commercially available building block, in the synthesis of kinase inhibitors.

The strategic importance of this molecule lies in its bifunctional nature. The primary amine of the aminomethyl group serves as a key interaction point, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site. Simultaneously, the bromine atom at the 6-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space in the solvent-exposed region of the kinase, a critical area for modulating potency and selectivity. This guide will provide a detailed overview of the properties of this building block, a representative synthetic protocol, and insights into its application in structure-activity relationship (SAR) studies.

Chemical Properties and Handling

(6-Bromopyridin-2-yl)methanamine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. As a solid, it is generally straightforward to handle, though appropriate personal protective equipment should always be used.

PropertyValueSource
CAS Number 1956309-87-7ChemScene[1]
Molecular Formula C₆H₉BrCl₂N₂ChemScene[1]
Molecular Weight 259.96 g/mol ChemScene[1]
Appearance SolidSigma-Aldrich[2]
Purity ≥97%ChemScene[1], Sigma-Aldrich[2]
Storage 4°C, protect from lightChemScene[1], Sigma-Aldrich[2]

Safety and Handling: this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and gloves, are mandatory. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).

Synthetic Utility: A Gateway to Kinase Inhibitor Scaffolds

The true power of this compound lies in its synthetic versatility. The primary amine can be readily acylated or reductively aminated to introduce a variety of side chains that can interact with the kinase hinge region. The bromo-substituent is a linchpin for diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Representative Synthetic Workflow

The following workflow illustrates a common strategy for elaborating the (6-Bromopyridin-2-yl)methanamine scaffold into a potential kinase inhibitor.

G A (6-Bromopyridin-2-yl)methanamine dihydrochloride B Amide Coupling (e.g., Acyl Chloride, Base) A->B Step 1 C N-Protected Intermediate B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) C->D Step 2 E Final Kinase Inhibitor Scaffold D->E

Caption: A general two-step synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol: Synthesis of a Representative N-((6-Arylpyridin-2-yl)methyl)benzamide Scaffold

This protocol details a representative two-step synthesis of a potential kinase inhibitor scaffold, starting from this compound. The first step involves an amide bond formation, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyridine ring.

Step 1: Amide Coupling - Synthesis of N-((6-Bromopyridin-2-yl)methyl)-4-fluorobenzamide

This step serves to introduce a moiety that can interact with the kinase hinge region. The choice of the acyl chloride can be varied to explore different interactions.

Materials:

  • This compound

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salts and free the amine. Stir for 10-15 minutes.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the solution of 4-fluorobenzoyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-((6-bromopyridin-2-yl)methyl)-4-fluorobenzamide.

Step 2: Suzuki-Miyaura Cross-Coupling - Synthesis of N-((6-Phenylpyridin-2-yl)methyl)-4-fluorobenzamide

This step introduces diversity at the 6-position of the pyridine ring, which often extends into the solvent-exposed region of the kinase active site.

Materials:

  • N-((6-Bromopyridin-2-yl)methyl)-4-fluorobenzamide (from Step 1)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., potassium carbonate or sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar or microwave reactor

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a round-bottom flask or microwave vial, add N-((6-bromopyridin-2-yl)methyl)-4-fluorobenzamide (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 2-10 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, N-((6-phenylpyridin-2-yl)methyl)-4-fluorobenzamide.

Structure-Activity Relationship (SAR) Insights

The 2-aminomethyl-6-bromopyridine scaffold allows for systematic exploration of SAR.

SAR cluster_0 Kinase Inhibitor Scaffold Scaffold Hinge Hinge Binding Region (Amide Moiety) Hinge->Scaffold Modulates affinity for the hinge region Solvent Solvent Exposed Region (Aryl/Heteroaryl Group) Solvent->Scaffold Impacts selectivity and physical properties

Sources

Scale-up synthesis of derivatives from (6-Bromopyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of Derivatives from (6-Bromopyridin-2-yl)methanamine Dihydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminomethyl-6-Bromopyridine Scaffold

The pyridine ring is a foundational heterocyclic motif in medicinal chemistry, present in approximately 20% of the top 200 pharmaceutical drugs.[1] Specifically, the (6-Bromopyridin-2-yl)methanamine scaffold is a highly versatile building block, offering two distinct, orthogonally reactive sites for molecular elaboration. The primary aminomethyl group serves as a nucleophilic handle for amide bond formation, reductive amination, and other derivatizations, while the bromo-substituent at the 6-position is primed for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2][3]

This dual functionality makes it an invaluable precursor for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery. However, transitioning from small-scale laboratory synthesis to a multi-gram or kilogram scale-up presents significant challenges in maintaining yield, purity, and operational safety.

This document serves as an in-depth technical guide for the scale-up synthesis of derivatives from this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a successful, safe, and reproducible scale-up campaign. We will focus on a representative N-acylation reaction to illustrate these core principles.

Part 1: Foundational Principles for Robust Scale-Up

Successfully scaling a synthesis requires a shift in perspective from bench-top convenience to process robustness. The following principles are critical.

Stoichiometry and In Situ Free Base Generation

The starting material, (6-Bromopyridin-2-yl)methanamine, is typically supplied as a more stable dihydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic. Therefore, the first critical step in most derivatizations is the in situ liberation of the free amine.

  • Causality: The choice of base is paramount. For acylation reactions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred. These bases are strong enough to neutralize the HCl salt but will not compete with the primary amine in reacting with the electrophile. An excess of the base (typically 2.2 to 2.5 equivalents for the dihydrochloride salt) is used to ensure complete neutralization and to scavenge the HCl generated during the subsequent acylation. Inorganic bases like K₂CO₃ or NaHCO₃ can also be used, but may lead to heterogeneous mixtures, complicating stirring and reaction kinetics at scale.

Strategic Solvent Selection

A solvent suitable for a 50 mg reaction may be entirely inappropriate for a 500 g scale-up. The ideal solvent should exhibit:

  • Good Solubility: For the free base starting material and the acylating agent.

  • Poor Solubility: For the hydrochloride salt byproduct (e.g., triethylammonium chloride), which often allows for its removal by simple filtration.

  • Appropriate Boiling Point: A boiling point between 60-100 °C is often ideal, as it allows for effective heating without requiring specialized high-pressure equipment and facilitates easy removal post-reaction.

  • Safety & Environmental Profile: Low toxicity, high flash point, and minimal environmental impact are critical considerations for large-scale work.[4] Dichloromethane (DCM) is common in labs but less ideal for scale-up due to environmental concerns. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate are often superior choices.

Thermal Management and Reaction Control

Exothermic reactions, such as acylations, pose a significant safety risk at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.

  • Expertise in Practice: The addition of reactive electrophiles (e.g., acyl chlorides) must be performed slowly and with efficient overhead stirring and external cooling (e.g., an ice-water bath). Monitoring the internal reaction temperature is mandatory. A runaway reaction can lead to pressure buildup and reactor failure.

In-Process Controls (IPCs) for Reaction Monitoring

"Cook time" is not a reliable metric for determining reaction completion at scale. Active monitoring is essential.

  • Trustworthy Protocols: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the disappearance of the starting amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) can be employed to track the formation of the product and the consumption of reactants.[5][6] A reaction is deemed complete only when IPCs show full conversion.

Part 2: Protocol for Scale-Up N-Acylation

This section provides a detailed protocol for the N-acylation of (6-Bromopyridin-2-yl)methanamine with acetyl chloride on a 100g scale.

Visualizing the Workflow

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Material: (6-Bromopyridin-2-yl)methanamine dihydrochloride Neutralization In Situ Neutralization (Base Addition) Start->Neutralization Solvent, Base Acylation N-Acylation (Controlled Addition of Acyl Chloride) Neutralization->Acylation Free Amine Monitoring Reaction Monitoring (TLC/HPLC) Acylation->Monitoring Sampling Quench Aqueous Quench Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Crystallization/ Purification Extraction->Purification Crude Product Final Final Product: N-((6-Bromopyridin-2-yl)methyl)acetamide Purification->Final

Caption: Overall workflow for the scale-up N-acylation.

Reaction Scheme

Caption: N-Acylation of (6-Bromopyridin-2-yl)methanamine.

Materials & Equipment
ReagentCAS NumberMol. Wt. ( g/mol )Molar Eq.Amount
This compoundN/A260.961.0100.0 g (0.383 mol)
Triethylamine (TEA)121-44-8101.192.596.9 g (133.4 mL)
Acetyl Chloride75-36-578.501.132.8 g (29.7 mL)
Ethyl Acetate141-78-688.11-1.5 L
Deionized Water7732-18-518.02-1.0 L
Saturated NaCl (Brine)7647-14-558.44-500 mL
Anhydrous MgSO₄7487-88-9120.37-50 g
  • Equipment: 5L 3-neck round-bottom flask, overhead mechanical stirrer, thermocouple, addition funnel, ice-water bath, rotary evaporator, Buchner funnel and filtration flask.

Step-by-Step Experimental Protocol
  • Reactor Setup & Free Base Generation:

    • Set up the 5L flask with the overhead stirrer, thermocouple, and addition funnel. Purge the vessel with nitrogen.

    • Charge the flask with this compound (100.0 g, 0.383 mol) and ethyl acetate (1.0 L).

    • Begin stirring to create a slurry. Cool the vessel to 0-5 °C using an ice-water bath.

    • Slowly add triethylamine (96.9 g, 0.958 mol) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting slurry at 0-5 °C for an additional 30 minutes. A thick white precipitate of triethylammonium chloride will form.

  • N-Acylation Reaction:

    • Dissolve acetyl chloride (32.8 g, 0.418 mol) in ethyl acetate (200 mL) and charge this solution to the addition funnel.

    • Add the acetyl chloride solution dropwise to the reaction slurry over approximately 1 hour. Maintain the internal temperature below 10 °C throughout the addition. This step is exothermic.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Control (IPC):

    • Take a small aliquot of the reaction mixture, filter it, and spot it on a TLC plate against the starting material. A typical eluent system is 50% ethyl acetate in hexanes. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly add deionized water (500 mL) to quench any unreacted acetyl chloride and dissolve the salts. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 250 mL) and saturated brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter to remove the drying agent.

  • Purification and Product Finishing:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

    • Purification by Recrystallization (Preferred for Scale-Up): Dissolve the crude product in a minimal amount of hot ethyl acetate or isopropanol.[5] Slowly cool to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the purified solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 75-85% of N-((6-Bromopyridin-2-yl)methyl)acetamide.

  • Analytical Characterization:

    • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.[7][8]

Part 3: Safety, Handling, and Troubleshooting

Safety and Hazard Management

Authoritative safety protocols are non-negotiable in a professional laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles with side shields, and nitrile gloves.[4][9]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood to minimize inhalation exposure to volatile reagents and solvents.[9]

  • Chemical Hazards:

    • Bromopyridines: These compounds are toxic and irritants. Avoid skin and eye contact and inhalation.[10][11]

    • Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water. Handle with extreme care.

    • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

  • Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent like vermiculite and place it in a sealed container for hazardous waste disposal.[4][9] All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Incomplete neutralization of the dihydrochloride salt.Ensure at least 2.2 equivalents of base are used. Stir the slurry for a sufficient time before adding the electrophile.
Inactive acylating agent (hydrolyzed).Use a fresh bottle of acetyl chloride or re-distill if necessary.
Low Yield Product loss during aqueous work-up due to some water solubility.Perform an additional extraction (back-extraction) of the combined aqueous layers with ethyl acetate.
Inefficient stirring at scale, leading to localized "hot spots" and side reactions.[3]Use a properly sized overhead mechanical stirrer to ensure the mixture is homogeneous.
Impure Product Formation of di-acylated byproduct (on both the amine and pyridine nitrogen).Maintain low temperatures during the addition of acetyl chloride. Use of only a slight excess (1.05-1.1 eq) of the acylating agent.
Difficulty with crystallization.Try a different recrystallization solvent system. If the product is an oil, attempt to "crash it out" by adding an anti-solvent (e.g., hexanes) to a concentrated solution in ethyl acetate. As a last resort, purification via column chromatography may be necessary.[5]

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Bromopyridine, 99%. [Online]. Available: [Link]

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Online]. Available: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Online]. Available: [Link]

  • Google Patents. Process for making 2-bromopyridine. US4291165A. [Online].
  • SpringerLink. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Online]. Available: [Link]

  • ACS Publications. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Online]. Available: [Link]

  • DOI. Synthesis and Spectral Analysis of Pyridine Derivates. [Online]. Available: [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Online]. Available: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Online]. Available: [Link]

Sources

Application Notes & Protocols: Strategic Use of (6-Bromopyridin-2-yl)methanamine dihydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (6-Bromopyridin-2-yl)methanamine dihydrochloride in Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the rationale behind using pyridine-based fragments, provide detailed protocols for screening and validation, and outline pathways for hit-to-lead optimization.

Section 1: The Strategic Value of Pyridine Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds ("fragments") to probe a target's binding sites.[3][4] This approach offers several advantages: it allows for a more efficient exploration of chemical space, often yields higher hit rates, and provides starting points that can be optimized into highly potent and selective drug candidates with superior physicochemical properties.[3][5]

Within the vast landscape of chemical fragments, certain scaffolds are considered "privileged" for their recurring appearance in successful drug molecules. The pyridine ring is a cornerstone of this group.[6][7] Its unique properties make it an ideal scaffold for fragment design:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enabling specific and directional interactions with protein targets.[7]

  • Polarity and Solubility: The inherent polarity of the pyridine moiety often improves the aqueous solubility of fragments, a critical property for reliable biophysical screening.[6][8]

  • Aromatic Interactions: The aromatic ring can participate in favorable π-π stacking or cation-π interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.[7]

  • Synthetic Versatility: The pyridine ring is amenable to a wide range of chemical modifications at multiple positions, providing a robust framework for subsequent hit-to-lead optimization.[8][9]

The strategic inclusion of pyridine-containing fragments is therefore a validated approach to increase the probability of finding high-quality hits against a diverse range of biological targets, including enzymes and protein-protein interfaces.[4][10]

Section 2: Profile of a Key Fragment: this compound

(6-Bromopyridin-2-yl)methanamine is an exemplary fragment that embodies the principles of rational FBDD design. Its structure is deliberately simple yet rich in features that facilitate both initial binding and subsequent chemical elaboration.

Property Value Source
Chemical Formula C₆H₉BrCl₂N₂[11]
Molecular Weight 259.96 g/mol [11]
Topological Polar Surface Area (TPSA) 38.91 Ų[11]
Hydrogen Bond Donors 1 (Primary Amine)[11]
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)[11]
Rotatable Bonds 1[11]
Storage Conditions 2-8°C, Inert Atmosphere

Rationale for Use in an FBDD Library:

  • Pyridine Core: Provides the foundational scaffold for key hydrogen bonding and aromatic interactions, as discussed in Section 1.

  • Aminomethyl Group (-CH₂NH₂): This primary amine introduces a potent hydrogen bond donor and a positive charge at physiological pH. This feature can engage with negatively charged residues like aspartate or glutamate, or with the backbone carbonyls of the protein target, providing a strong binding anchor.

  • Bromine Atom (-Br): The bromine atom serves a dual purpose. Firstly, it acts as a well-defined growth vector . Once the fragment's binding mode is confirmed, the bromine can be readily replaced using a variety of synthetic reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to "grow" the fragment into an unoccupied pocket of the binding site, thereby increasing potency and selectivity.[12] Secondly, it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand binding.

This combination of a proven scaffold, a strong binding motif, and a built-in vector for optimization makes (6-Bromopyridin-2-yl)methanamine a high-value component of any fragment library.

Section 3: Primary Screening Protocol – Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragment hits.[13][14][15] This protocol outlines a primary screening campaign to identify fragments that bind to a target protein.

Experimental Workflow:

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Step-by-Step Protocol:

  • Target Immobilization:

    • Step 1.1: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Step 1.2: Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).

    • Step 1.3: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Step 1.4: Prepare a reference channel by performing the activation and deactivation steps without protein injection.

    • Scientist's Note: Amine coupling is a robust and common immobilization method. The reference channel is critical for subtracting bulk refractive index changes and non-specific binding, ensuring data quality.[16]

  • Fragment Solution Preparation:

    • Step 2.1: Prepare a stock solution of this compound (and other library fragments) in 100% DMSO (e.g., 100 mM).

    • Step 2.2: For the primary screen, dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 1-2%.

    • Scientist's Note: It is crucial to match the DMSO concentration in the running buffer precisely to avoid false positives caused by refractive index mismatch.[15]

  • Primary Screening:

    • Step 3.1: Equilibrate the system with running buffer until a stable baseline is achieved.

    • Step 3.2: Inject the 200 µM fragment solution over the target and reference channels for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Step 3.3: After each cycle, perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any tightly bound fragment and ensure the surface is ready for the next injection.

    • Step 3.4: Identify hits as fragments that show a response significantly above background noise in the target channel after reference subtraction.

  • Dose-Response and Affinity Determination:

    • Step 4.1: For fragments identified as hits in the primary screen, prepare a serial dilution (e.g., 500 µM down to 15 µM).

    • Step 4.2: Inject each concentration over the surface and record the binding response at equilibrium.

    • Step 4.3: Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ).

Section 4: Hit Validation & Structural Elucidation Protocol - X-Ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by confirming its binding and revealing its precise 3D binding mode, which is essential for structure-based design.[17][18]

Step-by-Step Protocol:

  • Crystal Preparation:

    • Step 1.1: Grow crystals of the target protein to a suitable size (e.g., >50 µm) using methods like sitting-drop or hanging-drop vapor diffusion.[19]

    • Scientist's Note: A robust and reproducible crystallization system is a prerequisite for crystallographic fragment screening.[17]

  • Fragment Soaking:

    • Step 2.1: Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant supplemented mother liquor. The final DMSO concentration should be tolerated by the crystals (typically <20%).

    • Step 2.2: Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Scientist's Note: The high fragment concentration is necessary to drive occupancy due to the weak binding affinity. The optimal soaking time is a balance between allowing the fragment to diffuse into the crystal and preventing crystal damage.[19]

  • Data Collection and Processing:

    • Step 3.1: Using a nylon loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Step 3.2: Collect X-ray diffraction data at a synchrotron source.

    • Step 3.3: Process the diffraction data (indexing, integration, and scaling) using standard software packages.

  • Structure Solution and Refinement:

    • Step 4.1: Solve the structure using molecular replacement with a known apo-structure of the protein.

    • Step 4.2: Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density corresponding to the bound fragment.

    • Step 4.3: Model the fragment into the density and perform iterative rounds of refinement to optimize the fit of the entire model to the data.

Section 5: Data Analysis and Hit Prioritization

Once hits are identified and validated, they must be prioritized for follow-up chemistry. A key metric used for this is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule.

LE = (ΔG) / N where ΔG = -RTln(Kᴅ) and N is the number of heavy (non-hydrogen) atoms.

A good fragment hit typically has a high LE (e.g., >0.3 kcal/mol per heavy atom).

Hypothetical Screening Data Summary:

Fragment ID Structure MW ( g/mol ) Kᴅ (µM) Heavy Atoms (N) Ligand Efficiency (LE) Comment
F01 (6-Bromopyridin-2-yl)methanamine259.9615090.35High Priority. Good LE. Bromine provides clear growth vector.
F02 Pyridine79.10>10006-Weak binder, low information content.
F03 Bromobenzene157.0180070.26Lower LE. Lacks strong interaction points.

Section 6: From Fragment to Lead - Strategies for Elaboration

The structural information obtained from crystallography is the blueprint for rationally evolving a low-affinity fragment into a high-potency lead compound.[20][21] For (6-Bromopyridin-2-yl)methanamine, the primary strategy is fragment growing .

Fragment_Growing cluster_lead Optimized Lead Compound P1 Anchor Pocket P2 Unoccupied Hydrophobic Pocket Core (6-Bromopyridin-2-yl)methanamine NewGroup Aryl or Heteroaryl Group Core->NewGroup Synthetic Elaboration (Targets Bromine Vector) Lead Higher Affinity Lead Core->Lead NewGroup->Lead

Sources

Application Notes & Protocols: Catalytic Amination with (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminomethylpyridine Scaffold

The 2-aminomethylpyridine structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically relevant molecules.[1][2] Its significance lies in the unique combination of a basic nitrogen atom, a hydrogen-bond donating amine, and an aromatic system capable of π-stacking interactions, all presented in a sterically defined manner.[2] This arrangement facilitates potent and selective interactions with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.[3][4] Consequently, the development of robust and efficient synthetic routes to access derivatives of this scaffold is of paramount importance to drug discovery programs.[5]

(6-Bromopyridin-2-yl)methanamine serves as a critical building block for this purpose. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, enabling the facile construction of a C-N bond and the introduction of diverse molecular complexity.[5][6] This guide provides a detailed technical overview and field-tested protocols for employing (6-Bromopyridin-2-yl)methanamine dihydrochloride in these transformative reactions.

Reagent Profile and Handling Considerations

This compound is a stable, crystalline solid, which simplifies handling and storage. However, its formulation as a dihydrochloride salt is a critical experimental detail that must be addressed in any reaction protocol.

PropertyValue
CAS Number 188637-63-0 (free base)
Molecular Formula C₆H₉BrCl₂N₂
Molecular Weight 255.96 g/mol
Appearance Off-white to light yellow solid
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

Key Consideration: The Dihydrochloride Salt The protonated nature of the amine necessitates the use of a sufficient excess of base in the reaction mixture. The base serves two purposes:

  • Neutralization: To liberate the free amine in situ, making it nucleophilic.

  • Catalytic Cycle: To act as the terminal base in the Buchwald-Hartwig catalytic cycle, facilitating the deprotonation of the amine-palladium complex prior to reductive elimination.[6][8]

Therefore, a minimum of 3.0 equivalents of a strong, non-nucleophilic base is typically required: 2.0 equivalents to neutralize the dihydrochloride and at least 1.0 equivalent to drive the catalytic reaction. Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[9][10]

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[6][8] The development of this reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[5] The generally accepted catalytic cycle is a multi-step process involving changes in the oxidation state of the palladium catalyst.[6][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ R'-NH₂) Amido_Complex Ar-Pd(II)(NHR')L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NHR') Product Coupled Product (Ar-NHR') Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (R'-NH₂) Amine->Amine_Complex Base Base Base->Amine_Complex Salt [Base-H]⁺X⁻

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Mechanism Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the coupling partner, forming a Pd(II) complex.[6]

  • Ligand Exchange/Association: The primary amine, (6-bromopyridin-2-yl)methanamine (once free-based), coordinates to the Pd(II) center, displacing the halide ligand.

  • Deprotonation: A strong base removes a proton from the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired product.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of a representative aryl bromide with this compound.

Safety Precautions:

  • Palladium catalysts, phosphine ligands, and strong bases are hazardous. Handle them in a well-ventilated fume hood or glovebox.[7][11][12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][13]

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.[14]

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as the catalyst and reagents can be air- and moisture-sensitive.[9]

Experimental_Workflow start Start: Assemble Glassware prep 1. Reagent Preparation - Weigh Ar-Br, Amine Salt, Base, Catalyst, Ligand - Add to oven-dried Schlenk flask start->prep inert 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with N₂/Ar (3x cycles) prep->inert solvent 3. Solvent Addition - Add anhydrous solvent (e.g., Toluene, Dioxane) via syringe inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir for 2-24 hours solvent->reaction monitor 5. Monitoring - Periodically take aliquots via syringe - Analyze by TLC or LC-MS reaction->monitor monitor->reaction Is reaction complete? (No) quench 6. Workup: Quenching - Cool to room temperature - Cautiously add saturated aq. NH₄Cl or water monitor->quench Yes extract 7. Workup: Extraction - Transfer to separatory funnel - Extract with organic solvent (e.g., EtOAc, DCM) quench->extract dry 8. Workup: Drying & Concentration - Dry organic layer (Na₂SO₄ or MgSO₄) - Filter and concentrate in vacuo extract->dry purify 9. Purification - Purify crude product via flash column chromatography dry->purify end End: Characterize Product purify->end

Figure 2. Step-by-step experimental workflow for catalytic amination.

Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 3.0 - 3.5 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, CPME)

  • Reaction Vessel (e.g., oven-dried Schlenk tube or round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), sodium tert-butoxide (3.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and phosphine ligand (e.g., Xantphos, 0.04 equiv).

    • Rationale: Adding all solids together in a dry vessel under ambient conditions is often more convenient than multiple additions under an inert atmosphere, especially in a glovebox.

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the vessel under vacuum and backfilling with inert gas (Argon or Nitrogen).[9]

    • Rationale: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and formation of phosphine oxides. Anhydrous conditions prevent quenching of the strong base.

  • Solvent Addition: Add anhydrous toluene (or another suitable solvent like dioxane) via a gas-tight syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (the aryl bromide).

    • Rationale: Toluene and dioxane are high-boiling, relatively nonpolar solvents capable of dissolving the reagents and facilitating the reaction at elevated temperatures.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

    • Rationale: Higher temperatures are typically required to promote oxidative addition and reductive elimination, ensuring a reasonable reaction rate.

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).

  • Reaction Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination can be highly dependent on the specific substrates. The following table outlines key parameters and provides guidance for optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosFor electron-poor aryl halides or sterically hindered amines, consider more electron-rich and bulky biarylphosphine ligands like RuPhos or BrettPhos.[10][15] These can accelerate oxidative addition and reductive elimination.
Base NaOt-BuIf substrates are base-sensitive (e.g., contain esters), a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, though this may require longer reaction times or higher temperatures.[16]
Solvent TolueneDioxane is a more polar alternative that can improve the solubility of amine salts. For microwave-assisted reactions, a high-boiling solvent like CPME might be advantageous.
Temperature 100-110 °CIf the reaction is sluggish, increasing the temperature may help. Conversely, if side-product formation (e.g., hydrodehalogenation) is observed, lowering the temperature may improve selectivity.
Low Yield N/AEnsure the amine salt is fully neutralized; consider adding an extra 0.1-0.2 equivalents of base. Verify the quality of the catalyst and ensure the reaction is fully inerted.
Side Reactions N/AHydrodehalogenation (replacement of Br with H) can occur. This is sometimes mitigated by using different ligands or ensuring a sufficient concentration of the amine nucleophile.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex molecules in pharmaceutical and materials science. When utilized in palladium-catalyzed C-N cross-coupling reactions, it provides a direct and efficient route to the medicinally important 2-aminomethylpyridine scaffold. Successful application requires careful consideration of the reagent's salt form, necessitating the use of a strong base in sufficient excess. By following the detailed protocols and optimization guidelines presented in this document, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

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  • BenchChem. (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. [URL: https://www.benchchem.com/blog/the-pyridine-scaffold-a-cornerstone-in-modern-medicinal-chemistry]
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  • National Institutes of Health. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC392166/]
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  • PubMed Central. (2007). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040030/]
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  • ChemicalRegister. (2025). 1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride. [URL: https://www.chemicalregister.com/1420963-04-7/1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine-hydrochloride.html]

Sources

Protecting Group Strategies for (6-Bromopyridin-2-yl)methanamine Dihydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Bromopyridin-2-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a nucleophilic primary amine and a reactive aryl bromide. Its dihydrochloride salt form ensures stability for storage but necessitates careful strategic planning during synthetic campaigns. The inherent reactivity of the primary amine often requires protection to prevent undesired side reactions during subsequent transformations, such as cross-coupling reactions at the bromide position. This application note provides a comprehensive guide to the selection and implementation of protecting group strategies for (6-Bromopyridin-2-yl)methanamine, focusing on the widely used Boc, Cbz, and Fmoc carbamates. Detailed, field-proven protocols for both protection and deprotection are presented, along with a comparative analysis to aid researchers in making informed decisions for their specific synthetic goals.

Introduction: The Synthetic Challenge

(6-Bromopyridin-2-yl)methanamine dihydrochloride presents a unique set of opportunities and challenges in multi-step organic synthesis. The primary aminomethyl group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The 6-bromo-2-substituted pyridine core is a versatile scaffold, with the bromine atom serving as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The key to successfully utilizing this reagent lies in orchestrating the reactivity of these two functional groups. Direct derivatization of the bromopyridine moiety is often complicated by the reactivity of the primary amine, which can lead to undesired byproducts and reduced yields. Therefore, transiently masking the amine functionality with a suitable protecting group is a critical and often indispensable strategy.

The choice of an appropriate protecting group is governed by several factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for modifying the bromopyridine ring.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

  • Orthogonality: The protecting group should be cleavable under conditions that do not affect other sensitive functional groups within the molecule.[1][2][3][4]

  • Atom Economy and Cost: For large-scale synthesis, the efficiency and cost-effectiveness of the protecting group are important considerations.

This guide will focus on three of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Strategic Selection of a Protecting Group

The selection of the optimal protecting group is a critical decision that can significantly impact the overall success of a synthetic route. The following section provides a comparative overview of the Boc, Cbz, and Fmoc groups, highlighting their respective strengths and weaknesses in the context of (6-Bromopyridin-2-yl)methanamine chemistry.

The Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal with mild acids.[5][6]

  • Advantages:

    • Stable to basic, hydrogenolytic, and many organometallic reaction conditions.

    • Deprotection is typically clean, yielding the amine, carbon dioxide, and tert-butanol or isobutylene.[7]

    • The starting material for Boc protection, di-tert-butyl dicarbonate (Boc₂O), is readily available and relatively inexpensive.[5]

  • Considerations:

    • Labile to strong acids, which may not be compatible with other acid-sensitive functional groups in the molecule.[8][9]

    • The generation of the tert-butyl cation during deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic moieties. The use of scavengers like anisole or triethylsilane can mitigate this issue.[8][9]

The Cbz Group: Hydrogenolysis-Mediated Deprotection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of peptide chemistry and remains a popular choice for amine protection.[2][10]

  • Advantages:

    • Stable to both acidic and basic conditions, providing a high degree of orthogonality with other protecting groups.[2][11]

    • The most common deprotection method, catalytic hydrogenolysis, is very mild and chemoselective, typically affording the free amine, toluene, and carbon dioxide.[2][12]

    • Alternative deprotection methods, such as treatment with strong acids (e.g., HBr in acetic acid), are also available.[13]

  • Considerations:

    • Catalytic hydrogenolysis is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitro groups.

    • The palladium catalyst can be sensitive to poisoning by sulfur-containing compounds.

    • The use of hydrogen gas can present safety challenges, especially on a large scale. Transfer hydrogenation methods offer a safer alternative.[12]

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is renowned for its lability under mild basic conditions, making it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][14]

  • Advantages:

    • Extremely stable to acidic conditions.[15]

    • Deprotection is typically rapid and clean, often using a solution of piperidine in an aprotic solvent like DMF.[14][16]

    • The progress of the deprotection can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[14]

  • Considerations:

    • The Fmoc group is not stable to strongly basic conditions.

    • The dibenzofulvene byproduct can sometimes be challenging to remove completely from the desired product.

Comparative Summary of Protecting Groups

Protecting GroupStructureCommon ReagentProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc
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Boc₂OBase (e.g., Et₃N, NaOH) in an organic or aqueous solvent.[5][17]Mild acid (e.g., TFA, HCl in dioxane).[8][18]Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids.[17]Orthogonal to Cbz and Fmoc.
Cbz

Cbz-ClBase (e.g., NaHCO₃, Et₃N) in an organic or aqueous solvent.[2][19]Catalytic hydrogenolysis (H₂, Pd/C).[2] Strong acid (e.g., HBr/AcOH).[13]Stable to acid and base. Labile to hydrogenolysis and strong reducing agents.[11]Orthogonal to Boc and Fmoc.
Fmoc

Fmoc-OSu, Fmoc-ClBase (e.g., NaHCO₃) in an organic or aqueous solvent.[1]Mild base (e.g., 20% piperidine in DMF).[14]Stable to acid and hydrogenolysis. Labile to base.[15]Orthogonal to Boc and Cbz.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the protection of (6-Bromopyridin-2-yl)methanamine with Boc, Cbz, and Fmoc groups, as well as their subsequent removal.

Boc Protection of (6-Bromopyridin-2-yl)methanamine

Protocol 1: Boc Protection

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base such as triethylamine (Et₃N, 2.2 eq) or sodium bicarbonate (NaHCO₃, 2.2 eq). Stir the mixture at room temperature until the starting material has fully dissolved.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl, if an organic base was used), saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected (6-Bromopyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in dioxane.[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The deprotection is often rapid and accompanied by the evolution of gas (CO₂ and isobutylene).[7]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can be used directly in the next step or neutralized with a base and extracted into an organic solvent.

Cbz Protection of (6-Bromopyridin-2-yl)methanamine

Protocol 3: Cbz Protection

  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of an organic solvent (e.g., DCM or THF) and an aqueous solution of a base like sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography if needed.

Protocol 4: Cbz Deprotection (Hydrogenolysis)

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[12]

  • Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[12]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a dedicated hydrogenation apparatus.[12]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of (6-Bromopyridin-2-yl)methanamine

Protocol 5: Fmoc Protection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of sodium bicarbonate (NaHCO₃, 2.2 eq).

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 6: Fmoc Deprotection

  • Reaction Setup: Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.[14]

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually very fast and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and piperidine under high vacuum. The residue can be purified by co-evaporation with a suitable solvent or by flash chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for selecting a protecting group and the general workflow for protection and deprotection.

G cluster_0 Protecting Group Selection Start Define Subsequent Reaction Conditions Acidic Acidic Conditions? Start->Acidic Basic Basic Conditions? Acidic->Basic No Fmoc Use Fmoc Acidic->Fmoc Yes Basic->Fmoc Yes Boc_or_Cbz Boc or Cbz Basic->Boc_or_Cbz No Reductive Reductive (Hydrogenolysis)? Boc Use Boc Reductive->Boc Yes Cbz Use Cbz Reductive->Cbz No Incompatible Re-evaluate Strategy Reductive->Incompatible All incompatible Boc_or_Cbz->Reductive

Caption: Decision tree for selecting an appropriate amine protecting group.

G cluster_1 General Protection-Deprotection Workflow Start (6-Bromopyridin-2-yl)methanamine Dihydrochloride Protection Protection (e.g., Boc, Cbz, Fmoc) Start->Protection Protected Protected Amine Protection->Protected Reaction Synthetic Transformation (e.g., Cross-Coupling) Protected->Reaction Modified Modified Protected Amine Reaction->Modified Deprotection Deprotection Modified->Deprotection Final Final Product Deprotection->Final

Caption: General workflow for the use of protecting groups in synthesis.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the planned synthetic route, with careful consideration of the stability and orthogonality of each group. The protocols outlined in this application note provide a reliable foundation for the protection and deprotection of the primary amine, enabling researchers to unlock the full synthetic potential of this versatile building block.

References

  • BenchChem. (2025). protocol for N-Boc protection of primary amines using N-Boc-aminomethanol.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in W
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Technical Disclosure Commons. (2025).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Taylor & Francis Online. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWWRLCfPXFJFHu4ZvWV7_TqXoLYG6o5d9CmEqXCR74FcpdPSxtkvQKNy5PjjHaP2yu2nYqsl_tnJZYJBWoxKq41Y7kOxM5qwfl11E3HtLVIYfT-Yr_5Or7OrC_LYH80AAiP1BqTfLzejNslK4=]([Link]

Sources

The Strategic Role of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in the Synthesis of Next-Generation Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemicals

In the ever-evolving landscape of agricultural chemistry, the demand for novel, effective, and selective pesticides is relentless. Pyridine derivatives have emerged as a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating molecules with a wide range of biological activities.[1] Among these, (6-Bromopyridin-2-yl)methanamine dihydrochloride stands out as a pivotal building block, particularly in the synthesis of innovative insecticides. Its unique structural features—a reactive bromine atom and a primary amine on a pyridine core—provide chemists with a powerful tool to construct complex molecules with high insecticidal potency. This document serves as a comprehensive guide for researchers and drug development professionals on the application of this compound in the synthesis of a novel class of potential insecticidal agents.

Core Concept: The 2-(Aminomethyl)pyridine Scaffold in Insecticide Design

The 2-(aminomethyl)pyridine moiety is a key pharmacophore in a number of commercially successful insecticides. This structural motif is recognized by insect nicotinic acetylcholine receptors (nAChRs), a critical target in the insect nervous system. By mimicking the natural ligand, acetylcholine, molecules containing this scaffold can effectively disrupt nerve signal transmission, leading to paralysis and death of the target pest. The bromine atom at the 6-position of this compound offers a strategic advantage. It can be retained in the final molecule to enhance its binding affinity to the receptor or it can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities and fine-tune the insecticidal spectrum and potency.

Application Profile: Synthesis of a Novel N-((6-bromopyridin-2-yl)methyl)benzamide Insecticide

This section details the synthesis of a novel N-((6-bromopyridin-2-yl)methyl)benzamide, a representative example of a potential insecticide derived from this compound. The rationale behind this synthetic approach is to combine the 2-(aminomethyl)-6-bromopyridine core with a substituted benzoyl moiety, a common feature in many modern insecticides that enhances their efficacy and selectivity.

Synthetic Pathway Overview

The synthesis is a straightforward two-step process starting from this compound. The first step involves the neutralization of the dihydrochloride salt to liberate the free amine. The second step is an acylation reaction where the free amine is reacted with a substituted benzoyl chloride to form the final amide product.

Synthesis_Pathway Start (6-Bromopyridin-2-yl)methanamine dihydrochloride FreeAmine (6-Bromopyridin-2-yl)methanamine (Free Amine) Start->FreeAmine  Neutralization (e.g., aq. NaOH) FinalProduct N-((6-bromopyridin-2-yl)methyl)-4-chlorobenzamide (Target Insecticide) FreeAmine->FinalProduct  Acylation (Schotten-Baumann conditions) BenzoylChloride Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride) BenzoylChloride->FinalProduct

Caption: Synthetic pathway for a novel N-((6-bromopyridin-2-yl)methyl)benzamide.

Experimental Protocols

Protocol 1: Neutralization of this compound

Objective: To prepare the free amine of (6-Bromopyridin-2-yl)methanamine from its dihydrochloride salt for use in the subsequent acylation step.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water in a round-bottom flask.

  • Neutralization: Cool the solution to 0 °C using an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (2.2 eq) dropwise with vigorous stirring. Monitor the pH of the solution using pH paper and continue adding NaOH until the pH is >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of water).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (6-Bromopyridin-2-yl)methanamine as an oil.

Expected Outcome: A pale yellow oil. The product should be used immediately in the next step due to potential instability of the free amine.

Protocol 2: Synthesis of N-((6-bromopyridin-2-yl)methyl)-4-chlorobenzamide

Objective: To synthesize the target insecticidal compound via acylation of the free amine.

Materials:

  • (6-Bromopyridin-2-yl)methanamine (from Protocol 1)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Dissolve (6-Bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.2 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via an addition funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-((6-bromopyridin-2-yl)methyl)-4-chlorobenzamideC₁₃H₁₀BrClN₂O325.5985-95135-138

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.50 (d, J = 2.4 Hz, 1H), 7.80 (d, J = 8.5 Hz, 2H), 7.65 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 8.5 Hz, 2H), 7.30 (d, J = 7.6 Hz, 1H), 7.20 (d, J = 7.9 Hz, 1H), 6.80 (br s, 1H, NH), 4.70 (d, J = 5.8 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 166.5, 158.0, 149.5, 139.5, 138.0, 133.0, 129.0, 128.5, 127.0, 120.0, 45.0.

  • MS (ESI): m/z 325.0 [M+H]⁺, 327.0 [M+2+H]⁺.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating. The progress of each reaction can be monitored by TLC, and the purity and identity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected yields and physical properties are provided as a benchmark for successful synthesis.

Conclusion and Future Outlook

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols detailed herein provide a robust framework for the preparation of a new class of potential insecticides. The bromine atom in the final compound offers a site for further derivatization, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. This will enable the optimization of insecticidal activity, selectivity, and environmental profile, contributing to the development of more sustainable and effective crop protection solutions.

References

  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Bromopyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing field-proven insights to ensure robust and reproducible outcomes.

Section 1: Overview of Synthetic Strategies

(6-Bromopyridin-2-yl)methanamine is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with distinct advantages and challenges. The most common strategies begin with either 2,6-dibromopyridine or 2-bromo-6-methylpyridine. The choice of route often depends on starting material availability, scale, and safety considerations.

Below is a common and effective workflow starting from 2,6-dibromopyridine, which involves a selective monolithiation, formylation, reductive amination, and final salt formation.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Purification & Isolation SM 2,6-Dibromopyridine INT1 6-Bromo-2-formylpyridine SM->INT1 1) n-BuLi, THF, -78 °C 2) DMF INT2 (6-Bromopyridin-2-yl)methanamine (Free Base) INT1->INT2 Reductive Amination (e.g., NH4OAc, NaBH3CN) FP (6-Bromopyridin-2-yl)methanamine dihydrochloride INT2->FP HCl in Ether or IPA Crystallization/Trituration G start Low Yield in Reductive Amination check_imine TLC/LCMS shows mainly starting aldehyde? start->check_imine check_reductant TLC/LCMS shows imine intermediate? check_imine->check_reductant No sol_imine Problem: Inefficient Imine Formation Solutions: 1. Add molecular sieves. 2. Increase reaction time/temp before reduction. 3. Check pH (target 5-7). check_imine->sol_imine Yes incomplete_rxn TLC/LCMS shows mixture of all components? check_reductant->incomplete_rxn No sol_reductant Problem: Inactive Reducing Agent Solutions: 1. Use fresh NaBH3CN or STAB. 2. Add more equivalents of reducing agent. check_reductant->sol_reductant Yes sol_time Problem: Insufficient Reaction Time Solution: Allow reaction to proceed longer (24h). Re-check all parameters (pH, reagent quality). incomplete_rxn->sol_time Yes success Yield Improved incomplete_rxn->success No (Consult Specialist) sol_imine->success sol_reductant->success sol_time->success

Technical Support Center: Troubleshooting Side Products in Reactions with (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (6-Bromopyridin-2-yl)methanamine dihydrochloride. This versatile building block is integral to synthesizing a wide array of compounds in pharmaceutical and materials science research. Its structure, featuring a primary aminomethyl group and a reactive bromo-pyridine moiety, allows for diverse transformations such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

However, this multi-functionality can also lead to a range of undesired side products, complicating reaction outcomes and purification processes. This guide is designed to help you, the researcher, anticipate, identify, and mitigate these common issues. We will move beyond simple procedural lists to explain the chemical causality behind the formation of these impurities, providing you with the expert insights needed to optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges and unexpected results encountered when working with (6-Bromopyridin-2-yl)methanamine.

Q1: My mass spectrometry shows a significant peak corresponding to a mass loss of 79 Da ([M-79]) or the replacement of bromine with hydrogen ([M-Br+H]). What is this impurity and why is it forming?

Answer: This is the hydrodehalogenation (or protodebromination) product: (pyridin-2-yl)methanamine. It is one of the most frequently observed side products in palladium-catalyzed cross-coupling reactions involving aryl halides.[1][2]

Causality and Mechanism: Hydrodehalogenation occurs when the aryl-palladium(II) intermediate, formed after the oxidative addition of your bromopyridine to the Pd(0) catalyst, is intercepted by a hydrogen source before it can proceed through the desired catalytic cycle (e.g., transmetalation in a Suzuki coupling). This unwanted reaction effectively reduces the C-Br bond to a C-H bond.

Common Causes & Preventative Measures:

  • Hydrogen Source: The hydrogen can originate from solvents (e.g., alcohols, water), reagents (e.g., impurities in the base), or the boronic acid itself in Suzuki reactions (a process called protodeboronation which can indirectly lead to hydrodehalogenation).[2][3]

  • Catalyst/Ligand System: Some palladium systems are more prone to this side reaction. The choice of ligand is critical in stabilizing the catalyst and promoting the desired reaction pathway over hydrodehalogenation.[4][5]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and high-purity, anhydrous bases.

  • Optimize Ligand Choice: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[6]

  • Use More Stable Boron Reagents (for Suzuki): Consider using potassium trifluoroborate salts or pinacol boronic esters instead of boronic acids, as they are generally more stable and less prone to protodeboronation.[6]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Q2: I'm observing a high molecular weight impurity at roughly double the mass of my starting material or expected product. What is it?

Answer: This impurity is almost certainly a dimer resulting from a homocoupling side reaction. Depending on the reaction type, two scenarios are most common:

  • Homocoupling of (6-Bromopyridin-2-yl)methanamine: Two molecules of your starting material couple to form 6,6'-bis[(aminomethyl)pyridin-2-yl]. This is a known side reaction in palladium-catalyzed processes like Suzuki and Buchwald-Hartwig amination.[7][8][9]

  • Homocoupling of the Boronic Acid (Suzuki Reactions): The boronic acid coupling partner reacts with itself to form a symmetrical biaryl compound.[10][11][12]

Causality and Mechanism: Homocoupling is often promoted by the presence of molecular oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two molecules of the boronic acid or, in some cases, the aryl halide.[12] Inefficient catalyst turnover or the use of certain Pd(II) precatalysts without proper reduction can also lead to an increase in homocoupling.[1][12]

Troubleshooting Steps:

  • Thorough Degassing: This is the most critical step. Degas your solvent and the reaction mixture thoroughly before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][10]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Use High-Purity Reagents: Ensure your starting materials and catalyst are fresh and of high quality.

  • Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[11]

Q3: In my N-alkylation or N-acylation reaction, I'm getting multiple products. My mass spectrum shows additions of [M+alkyl group] and [M+2*alkyl group]. Why?

Answer: You are observing over-alkylation or over-acylation. The primary amine of (6-Bromopyridin-2-yl)methanamine is nucleophilic enough to react once to form the desired secondary amine, but this product can then react again with the electrophile to form an undesired tertiary amine.

Causality and Mechanism: This occurs when the rate of the second alkylation/acylation is competitive with the first. The newly formed secondary amine can sometimes be even more nucleophilic than the starting primary amine, exacerbating the problem. This is especially true with highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) and strong bases.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amine or a limiting amount of the alkylating/acylating agent (e.g., 0.95 equivalents).

  • Slow Addition: Add the electrophile slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant primary amine.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the selectivity for mono-alkylation.

  • Choice of Base: Use a non-nucleophilic, hindered base if possible. The choice of base can significantly influence the reaction outcome.

Q4: My palladium-catalyzed cross-coupling reaction is very slow or stalls completely, leaving large amounts of starting material. What is causing this?

Answer: This is likely due to catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[6]

Causality and Mechanism: The formation of a stable, off-cycle palladium-pyridine complex deactivates the catalyst. This is a particularly well-known issue for 2-substituted pyridines, where the nitrogen atom is sterically accessible to the metal center.

Troubleshooting Steps:

  • Use Bulky, Electron-Rich Ligands: This is the most effective solution. Ligands like SPhos, XPhos, and RuPhos are designed with significant steric bulk that surrounds the palladium atom.[6] This steric shield prevents the pyridine nitrogen from coordinating while still allowing the C-Br bond to undergo oxidative addition.

  • Screen Different Catalyst Systems: If one palladium precursor/ligand combination fails, try another. Sometimes a switch from a palladium(II) to a palladium(0) source, or vice-versa, can make a difference.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may help overcome partial inhibition, though this is not an ideal solution from a cost and purification perspective.

Data Summary: Common Side Products

The table below summarizes the key side products discussed, providing a quick reference for identification and troubleshooting.

Side Product NameStructure DescriptionMass Change from ExpectedCommon Reaction TypeProbable CauseRecommended Mitigation
Hydrodehalogenation Product Bromine atom replaced by Hydrogen-78.9 DaPd-Catalyzed Cross-CouplingHydrogen source in reaction; inefficient catalystUse anhydrous/degassed solvents; optimize ligand[2][3]
Homocoupling Dimer Dimer of the bromopyridine starting material+108.1 Da (relative to SM)Pd-Catalyzed Cross-CouplingOxygen in reaction mixture; poor catalyst turnoverThoroughly degas reaction; maintain inert atmosphere[7][8]
Over-alkylation Product Formation of a tertiary amine+ Mass of Alkyl GroupN-AlkylationExcess electrophile; high reactivitySlow addition of electrophile; control stoichiometry
Boronic Acid Dimer Dimer of the boronic acid partnerN/A (Varies)Suzuki CouplingOxygen in reaction mixtureThoroughly degas reaction; use fresh reagents[10][12]
Visualizing Side Reaction Pathways

The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the points at which the primary side reactions—hydrodehalogenation and homocoupling—can diverge.

Suzuki_Side_Reactions Figure 1: Suzuki Coupling Catalytic Cycle & Side Reactions cluster_main Desired Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Br trans_complex Transmetalation Complex oa_complex->trans_complex + R-B(OH)2 - Br- hydro Hydrodehalogenation Product (Ar-H) oa_complex->hydro + [H+] (e.g., H2O) homo Homocoupling Product (Ar-Ar) oa_complex->homo + Ar-Br (O2 promotes) product_complex Product Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 - Product product Desired Product (Ar-R) product_complex->product start_mat (6-Br-Py-2-yl)CH2NH2 (Ar-Br) start_mat->oa_complex boronic R-B(OH)2 boronic->trans_complex

Caption: Suzuki Coupling Cycle and Key Side Reactions.

Validated Protocol: Minimizing Side Products in a Suzuki-Miyaura Coupling

This protocol for coupling (6-Bromopyridin-2-yl)methanamine with phenylboronic acid incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or microwave vial

Procedure:

  • Deprotection & Setup:

    • To a clean, dry Schlenk flask, add this compound (1.0 eq) and K₃PO₄ (3.0 eq). The base is added in excess to neutralize the dihydrochloride salt and act as the base for the coupling reaction.

    • Add phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the XPhos ligand (0.04 eq).

  • Inert Atmosphere Preparation (Critical Step):

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum for 5-10 minutes until all solids are free-flowing.

    • Backfill the flask with argon or nitrogen gas.

    • Repeat the evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere. This step is crucial for preventing homocoupling.[6]

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times to minimize hydrodehalogenation.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This self-validating protocol, by explicitly requiring anhydrous and oxygen-free conditions and utilizing a sterically hindered ligand, directly addresses the root causes of the most common side reactions.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-80.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Overcoming Solubility Challenges with (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (6-Bromopyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this versatile building block in various chemical reactions. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Understanding the Challenge: The Nature of Amine Salts

This compound is a salt, formed by treating the free amine with hydrochloric acid. This is a common strategy in medicinal chemistry to enhance the aqueous solubility and stability of amine-containing compounds[1]. However, this increased polarity often leads to poor solubility in many common organic solvents used in synthesis, creating a significant hurdle for its use in reactions such as acylations and cross-coupling reactions. The key to successfully using this reagent lies in liberating the more organic-soluble free amine in situ or choosing an appropriate solvent system that can accommodate the salt form.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: As a dihydrochloride salt, this compound is highly polar and will exhibit poor solubility in many non-polar or moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Even in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the solubility might be limited, leading to heterogeneous reaction mixtures.

Q2: Can I use the dihydrochloride salt directly in my reaction?

A2: Yes, it is possible, but it requires careful selection of reaction conditions. For the amine to react as a nucleophile, it needs to be in its free base form. Therefore, if you use the dihydrochloride salt directly, you must include a base in your reaction mixture to neutralize the HCl and generate the free amine in situ. Typically, at least two equivalents of base are required to neutralize the dihydrochloride.

Q3: What is the best way to generate the free amine from the dihydrochloride salt?

A3: There are two main approaches:

  • Pre-neutralization and Extraction: You can dissolve the dihydrochloride salt in an aqueous solution, basify it with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10, and then extract the free amine into an organic solvent like ethyl acetate or DCM. After drying and solvent evaporation, you will have the free amine, which is generally more soluble in organic solvents. However, this adds extra steps to your workflow.

  • In Situ Neutralization: This is often the more convenient method. You can add the dihydrochloride salt directly to your reaction vessel along with your other reagents and a suitable base. The base will neutralize the HCl salt in the reaction mixture, liberating the free amine to participate in the reaction.

Q4: Which base should I use for in situ neutralization?

A4: The choice of base depends on the specific reaction you are performing:

  • For Acylation Reactions: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[1][2] These bases are strong enough to neutralize the HCl but are generally unreactive towards acylating agents.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[3] These bases are effective in both neutralizing the amine salt and participating in the catalytic cycle of the cross-coupling reaction.

Troubleshooting Guides

Scenario 1: Acylation Reaction with an Acid Chloride

Problem: You are trying to acylate this compound with an acid chloride in DCM, but the reaction is sluggish or fails to proceed. You observe that the starting material is not fully dissolved.

Analysis: The primary issue is the poor solubility of the polar dihydrochloride salt in the relatively non-polar DCM. Additionally, without a base, the amine is protonated and not nucleophilic.

Solutions:

Method 1: In Situ Neutralization with an Organic Base

This is the recommended approach for its efficiency.

  • Protocol:

    • To a stirred suspension of this compound (1.0 eq) in your chosen solvent (e.g., DCM, THF, or DMF), add triethylamine (2.2 - 2.5 eq) at 0 °C.

    • Stir the mixture for 15-30 minutes. You may observe the formation of a finer precipitate of triethylamine hydrochloride.

    • Slowly add your acid chloride (1.0 - 1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, the reaction can be worked up by washing with water to remove the triethylamine hydrochloride.

  • Rationale: Triethylamine acts as a base to neutralize the two equivalents of HCl, liberating the free amine which is then able to react as a nucleophile with the acid chloride.[1][4] The formation of triethylamine hydrochloride, which is often insoluble in less polar organic solvents, can sometimes drive the equilibrium towards the products.

Method 2: Using a More Polar Solvent

If the reaction mixture is still too heterogeneous with DCM or THF, switching to a more polar aprotic solvent can help.

  • Solvent Choice: Consider using DMF or DMSO, as they are better at solvating salts.

SolventPolarity IndexDielectric ConstantNotes
Dichloromethane (DCM)3.19.1Poor solubility of the salt.
Tetrahydrofuran (THF)4.07.6Moderate improvement over DCM.
Dimethylformamide (DMF)6.436.7Good choice for improving solubility.
Dimethyl Sulfoxide (DMSO)7.246.7Excellent for dissolving polar compounds, but can be difficult to remove.[5]

Troubleshooting Flowchart for Acylation Reactions

start Start: Acylation Reaction solubility_issue Issue: Poor Solubility / No Reaction start->solubility_issue add_base Add Triethylamine (2.2 eq) for in situ neutralization solubility_issue->add_base check_dissolution Observe for improved dissolution/reaction add_base->check_dissolution success1 Success: Reaction Proceeds check_dissolution->success1 change_solvent Still Heterogeneous? Change solvent to DMF or DMSO check_dissolution->change_solvent No check_dissolution2 Observe for improved dissolution/reaction change_solvent->check_dissolution2 success2 Success: Reaction Proceeds check_dissolution2->success2 consider_ptc Still facing issues? Consider Phase Transfer Catalysis check_dissolution2->consider_ptc No

Caption: Decision-making workflow for acylation reactions.

Scenario 2: Suzuki Cross-Coupling Reaction

Problem: You are attempting a Suzuki coupling reaction between this compound and an arylboronic acid using a palladium catalyst in a toluene/water mixture, but you are observing low yields and incomplete conversion of your starting material.

Analysis: Similar to the acylation reaction, the poor solubility of the dihydrochloride salt in toluene is a major issue. Additionally, the acidic nature of the starting material can interfere with the basic conditions required for the Suzuki coupling.

Solutions:

Method 1: In Situ Neutralization with an Inorganic Base

This is the most common and effective method for Suzuki reactions involving amine salts.

  • Protocol:

    • To a reaction vessel, add this compound (1.0 eq), your arylboronic acid (1.2 - 1.5 eq), and a suitable inorganic base such as K₂CO₃ (3.0 - 4.0 eq) or K₃PO₄ (3.0 - 4.0 eq).

    • Add your palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if required).

    • Add your solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).

    • Degas the reaction mixture and heat to the desired temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Rationale: The inorganic base serves a dual purpose: it neutralizes the dihydrochloride to generate the free amine, and it is a necessary component of the Suzuki catalytic cycle to facilitate the transmetalation step.[3] Using an excess of the base ensures both functions are effectively carried out.

Method 2: Phase Transfer Catalysis (PTC)

For particularly challenging cases where solubility remains an issue even with a biphasic solvent system, a phase transfer catalyst can be employed.

  • Concept: A phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) helps to transport the ionic species between the aqueous and organic phases, facilitating the reaction at the interface.

  • Implementation: Add a catalytic amount of the phase transfer catalyst (e.g., 5-10 mol%) to the reaction mixture described in Method 1. This can help to improve the reaction rate and yield by increasing the effective concentration of the reactants in the organic phase.

Troubleshooting Flowchart for Suzuki Coupling Reactions

start Start: Suzuki Coupling low_yield Issue: Low Yield / Poor Conversion start->low_yield add_inorganic_base Use excess inorganic base (e.g., K2CO3, 3-4 eq) low_yield->add_inorganic_base check_reaction Monitor reaction progress add_inorganic_base->check_reaction success1 Success: Improved Yield check_reaction->success1 add_ptc Still low conversion? Add a Phase Transfer Catalyst (e.g., TBAB) check_reaction->add_ptc No check_reaction2 Monitor reaction progress add_ptc->check_reaction2 success2 Success: Further Improvement check_reaction2->success2 optimize_conditions Still facing issues? Optimize solvent, temperature, or catalyst system check_reaction2->optimize_conditions No

Caption: Troubleshooting guide for Suzuki coupling reactions.

Concluding Remarks

Successfully utilizing this compound in organic synthesis hinges on effectively addressing its inherent solubility limitations. By understanding the principles of in situ neutralization and making informed choices about bases and solvent systems, researchers can confidently incorporate this valuable building block into their synthetic strategies. This guide provides a starting point for troubleshooting, and as with all chemical reactions, empirical optimization will be key to achieving the best results in your specific system.

References

  • Triethylamine. Sciencemadness Wiki. Available at: [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. Available at: [Link]

  • Triethylamine. Astro Chemicals. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • How can I neutralize aminehydrochlorides?. ResearchGate. Available at: [Link]

  • (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Question regarding DCC coupling + hydrochloride salt of amine. Reddit. Available at: [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • Non-innocent electrophiles unlock exogenous base-free coupling reactions. ChemRxiv. Available at: [Link]

  • Can we use anhydrous Potassium carbonate for providing an inert condition,instead of N2 gas for amidation reaction?. ResearchGate. Available at: [Link]

  • Potassium carbonate-mediated tandem C–S and C–N coupling reaction for the synthesis of phenothiazines under transition-metal-free and ligand-free conditions. RSC Publishing. Available at: [Link]

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Pelagia Research Library. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

  • (6-Bromopyridin-2-yl)methanamine hydrochloride. Acros Pharmatech. Available at: [Link]

  • Triethylamine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • How can I Remove triethylamine hydrochloride?. ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Buchwald-Hartwig Amination of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation and troubleshooting common issues. The question-and-answer format directly addresses potential challenges, explaining the chemical principles behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction is showing low to no conversion of the starting material. What are the most likely causes and how can I address them?

Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few critical parameters. Let's break down the potential culprits and the corresponding solutions.

A. Catalyst System Inactivity:

The choice and handling of the palladium catalyst and its associated ligand are paramount for a successful reaction.[1]

  • Expertise & Experience: The electron-deficient nature of the pyridine ring in (6-Bromopyridin-2-yl)methanamine and the presence of the primary amine can complicate the catalytic cycle. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1] Therefore, sterically hindered and electron-rich phosphine ligands are often necessary to promote the crucial steps of oxidative addition and reductive elimination.[1][2]

  • Troubleshooting Steps:

    • Ligand Selection: If you are using a first-generation ligand like P(o-tolyl)3, consider switching to a more advanced, bulky biarylphosphine ligand. Ligands such as XPhos, SPhos, RuPhos, or BrettPhos have demonstrated superior performance in challenging aminations.[3] BrettPhos, in particular, has shown selectivity for primary amines.[4]

    • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4) can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3.[5] Pre-catalysts often lead to more consistent and reproducible results.

    • Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the catalyst loading to 3-5 mol% can sometimes improve conversion.

    • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

B. Inappropriate Base Selection:

The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile.[6][7]

  • Expertise & Experience: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and often provides the highest reaction rates.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K3PO4 or Cs2CO3 may be necessary, though they might require higher reaction temperatures or longer reaction times.[5]

  • Troubleshooting Steps:

    • Base Strength: If you are using a weaker base like K2CO3 and seeing low conversion, consider switching to NaOtBu or LHMDS.[4]

    • Base Solubility: The physical properties of the base can impact the reaction. Grinding the base to a fine powder before use can increase its surface area and reactivity, especially for inorganic bases that have limited solubility.[5]

    • Stoichiometry: Ensure you are using a sufficient excess of the base, typically 1.2-2.0 equivalents relative to the limiting reagent.

C. Solvent Issues:

The choice of solvent can significantly influence the outcome of the reaction.

  • Expertise & Experience: Anhydrous, aprotic solvents are standard for this reaction.[1] Toluene, dioxane, and THF are commonly used.[1][8] The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic intermediates.[6][9]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvent is anhydrous. Water can deactivate the catalyst and hydrolyze the base.

    • Solvent Screening: If the reaction is not proceeding in your current solvent, consider screening other suitable solvents. For example, if the reaction is sluggish in toluene, switching to a more polar solvent like dioxane might be beneficial.

I am observing significant formation of side products, such as hydrodehalogenation of my starting material. What causes this and how can I minimize it?

The formation of hydrodehalogenation (replacement of the bromine with a hydrogen) and other side products is a known issue in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.

  • Expertise & Experience: Hydrodehalogenation can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate, which is an unproductive side reaction.[2] This is more likely to happen if the reductive elimination step to form the desired C-N bond is slow.

  • Troubleshooting Steps:

    • Optimize Ligand: Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus minimizing the formation of the hydrodehalogenated product.[2] Re-evaluating your ligand choice as described in the previous section is a good first step.

    • Lower Reaction Temperature: High reaction temperatures can sometimes promote side reactions.[1] If you are running the reaction at a high temperature (e.g., 110 °C), try lowering it to 80-90 °C to see if this reduces the formation of byproducts.

    • Control Amine Stoichiometry: Using a large excess of the amine can sometimes lead to side reactions. Try using a stoichiometry of 1.1-1.5 equivalents of the amine.

The reaction seems to stall at partial conversion. What could be the reason for this catalyst deactivation?

Catalyst deactivation can lead to incomplete reactions. Understanding the potential causes is key to preventing this issue.

  • Expertise & Experience: Several factors can lead to the deactivation of the palladium catalyst. The pyridine nitrogen in your substrate can bind too strongly to the palladium center, leading to an off-cycle, inactive species.[1] Impurities in the reagents or solvent can also poison the catalyst.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all your reagents, including the (6-Bromopyridin-2-yl)methanamine, are of high purity.[1] Trace impurities can have a significant negative impact on the catalyst's performance.

    • Ligand Choice: Certain ligands are more robust and resistant to deactivation. The use of biarylphosphine ligands is generally recommended.

    • Inert Atmosphere: As mentioned before, rigorous exclusion of oxygen is crucial to prevent catalyst oxidation and deactivation.[1]

Experimental Protocols

General Procedure for Small-Scale Optimization

This protocol provides a starting point for optimizing the Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanamine with a generic primary or secondary amine.

Materials:

  • (6-Bromopyridin-2-yl)methanamine

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add (6-Bromopyridin-2-yl)methanamine (1.0 eq), the palladium pre-catalyst (0.02 eq), and the base (1.4 eq).

  • Add the amine coupling partner (1.2 eq).

  • Add the anhydrous, degassed solvent (to make a 0.1-0.2 M solution with respect to the limiting reagent).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeRationale
Palladium Source Pd(OAc)2, Pd2(dba)3, Pre-catalystsPre-catalysts are often more reliable.[5]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial for this substrate.[2][3]
Catalyst Loading 1-5 mol%Start with 2 mol% and increase if necessary.
Base NaOtBu, LHMDS, K3PO4, Cs2CO3NaOtBu is generally the most active.[4] Weaker bases can be used for sensitive substrates.[5]
Base Equivalents 1.2-2.0 eqEnsure complete deprotonation of the amine.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[1][8]
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates but can also lead to side reactions.[1]
Concentration 0.1-0.5 MHigher concentrations can sometimes improve reaction rates.

Visualization of Key Processes

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim Base, -HBr RedElim->Pd0 Product (Ar-NR2) ArBr (6-Bromopyridin-2-yl)methanamine R2NH Amine Product Coupled Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion? catalyst Check Catalyst System (Ligand, Pre-catalyst, Loading) start->catalyst Yes side_products Side Products Observed? start->side_products No base Evaluate Base (Strength, Solubility) catalyst->base solvent Assess Solvent (Purity, Type) base->solvent solvent->side_products optimize_ligand Optimize Ligand for Reductive Elimination side_products->optimize_ligand Yes stalling Reaction Stalling? side_products->stalling No lower_temp Lower Reaction Temperature optimize_ligand->lower_temp lower_temp->stalling purity Check Reagent Purity stalling->purity Yes success Successful Reaction stalling->success No inert Ensure Inert Atmosphere purity->inert inert->success

Caption: A logical workflow for troubleshooting common issues.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar. [Link]

  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. [Link]

  • BH amination side products and purification : r/chemistry - Reddit. [Link]

Sources

Preventing decomposition of (6-Bromopyridin-2-yl)methanamine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving the Integrity of (6-Bromopyridin-2-yl)methanamine dihydrochloride

Introduction: From the Bench of a Senior Application Scientist

Welcome to our dedicated technical guide for this compound (CAS No. 1956309-87-7). As a crucial intermediate in medicinal chemistry and drug development, the stability and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes.[1] My experience in the field has repeatedly shown that seemingly minor deviations in storage and handling can lead to significant downstream consequences, including failed reactions and questionable data.

This guide is structured to move beyond simple instructions. It aims to provide you, our fellow researchers, with a deep understanding of the why behind the protocols. We will explore the inherent chemical vulnerabilities of this molecule and provide a framework for troubleshooting, ensuring you can confidently assess and preserve the integrity of your valuable reagent.

Section 1: Quick Reference - Recommended Storage Protocol

For immediate reference, the optimal storage conditions are summarized below. Adherence to these parameters is the first line of defense against decomposition.

ParameterRecommended ConditionRationale
Temperature 2–8°CMinimizes thermal degradation and slows hygroscopic action.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[2]
Light Protect from Light (Amber Vial)Prevents potential photodegradation of the bromo-pyridine moiety.[3][4]
Container Tightly Sealed, Original VialPrevents atmospheric moisture ingress.[2]
Location Inside a Desiccator (within the refrigerator)Provides a secondary barrier against ambient moisture.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling and storage of this compound.

Q1: Why is this specific compound so sensitive to storage conditions?

A: The molecule has three key features that contribute to its sensitivity:

  • Dihydrochloride Salt Form: Like many amine salts, it is hygroscopic, meaning it readily absorbs moisture from the air.[2][5]

  • Pyridine Ring: The nitrogen in the pyridine ring is also hygroscopic.[6]

  • Bromo-Substituent: Halogenated aromatic rings can be susceptible to degradation from light energy.[3][5]

The combination of these factors makes it prone to degradation if not stored under dry, cool, and dark conditions.

Q2: What are the visual signs of decomposition or contamination?

A: You should inspect the material upon receipt and before each use. Key indicators of compromised integrity include:

  • Change in Physical State: The pure compound should be a solid. The presence of a syrupy liquid or significant clumping indicates moisture absorption.

  • Color Change: While older samples may appear off-white to yellow, a pronounced change to dark yellow or brown suggests significant degradation.[7]

  • Incomplete Dissolution: When preparing a solution, degraded material may not dissolve completely in the specified solvent, or the solution may appear cloudy.

Q3: My bottle of this compound has formed hard clumps. Is it still usable?

A: Clumping is a primary indicator of moisture absorption. While the material may not be fully decomposed, its purity is questionable. The absorbed water can initiate slow hydrolysis, and the clumping makes accurate weighing nearly impossible, leading to stoichiometric errors in your reaction. For critical applications, it is strongly recommended to use a fresh, unopened vial. For less sensitive screening, you may attempt to dry the material under high vacuum, but its use should be noted as a deviation in your experimental record.

Q4: The vendor datasheet recommends an inert atmosphere. How critical is this?

A: It is highly critical for long-term storage. An inert atmosphere of argon or nitrogen serves two purposes:

  • It displaces ambient air, which always contains moisture, thus directly preventing hydrolysis.[2]

  • It removes oxygen, which can potentially oxidize the amine over time, especially if any free base is present.

For daily use, it is sufficient to tightly reseal the container immediately after dispensing. For storage longer than a few weeks, backfilling the vial with an inert gas is a mandatory best practice.

Q5: Can I store this compound in a standard -20°C lab freezer?

A: While seemingly better, a -20°C freezer is often a high-humidity environment due to freeze-thaw cycles. Storing a poorly sealed container here can accelerate moisture absorption when the vial is opened at room temperature, causing condensation. Storage at 2–8°C inside a desiccator provides the best balance of low temperature and low humidity.[5] Standard, non-explosion-proof refrigerators should not be used for storing flammable liquids, but are acceptable for this non-flammable solid.[8]

Section 3: Troubleshooting Guide for Reagent Integrity

When an experiment yields unexpected results, reagent integrity should be a primary suspect. This guide provides a logical workflow to diagnose potential issues with your this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start cluster_assess Step 1: Assess Reagent cluster_observe Step 2: Observation cluster_outcomes Step 3 & 4: Diagnosis & Action Start Problem: Unexpected Experimental Results (e.g., low yield, impurity spots) Assess Visually Inspect the Reagent Vial Start->Assess CheckHistory Check Age and Storage History (Date opened, storage conditions) Assess->CheckHistory Observation What is the physical state? CheckHistory->Observation Good Diagnosis: Reagent Likely OK Action: Proceed with experiment. Troubleshoot other parameters (solvents, other reagents, temp). Observation->Good Free-flowing, white/off-white solid Suspect Diagnosis: Moisture Contamination Action: 1. For non-critical experiments, dry under high vacuum. 2. Note potential purity issues. 3. Re-evaluate results critically. Observation->Suspect Clumped, caked, or slightly discolored Bad Diagnosis: Severe Degradation Action: 1. DO NOT USE. 2. Discard according to SDS guidelines. 3. Order a fresh lot of the reagent. Observation->Bad Syrupy, dark brown, or wet solid

Caption: Troubleshooting workflow for reagent integrity.

Section 4: The Science of Decomposition

Understanding the potential degradation pathways is key to preventing them. The stability of this compound is threatened primarily by three factors.

  • Hygroscopicity and Hydrolysis: The dihydrochloride salt structure is polar and readily forms hydrogen bonds with water molecules from the atmosphere. This initial water absorption leads to physical caking. Over time, the presence of water, even at neutral pH, can facilitate the slow nucleophilic substitution of the bromine atom on the electron-deficient pyridine ring, leading to the formation of (6-Hydroxypyridin-2-yl)methanamine as an impurity.

  • Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to UV light. This can initiate radical chain reactions, leading to a complex mixture of impurities and a visible darkening of the compound. Storing in amber vials or protecting from light is a simple and effective countermeasure.[3][9]

  • Thermal Instability: While relatively stable at room temperature, elevated temperatures accelerate all degradation processes.[2] Heat provides the activation energy needed for hydrolysis and other decomposition reactions to occur at a significant rate. Storing at 2-8°C is essential to minimize this kinetic threat.

Potential Decomposition Pathways Diagram

DecompositionPathways cluster_threats Degradation Factors cluster_products Potential Products & States Main (6-Bromopyridin-2-yl)methanamine dihydrochloride (Stable Reagent) Clumped Caked / Clumped Solid (Initial Moisture Absorption) Main->Clumped absorbs Radical Radical Byproducts (Complex Mixture) Main->Radical Moisture Moisture (H₂O) (Hygroscopicity) Moisture->Clumped Light Light (hν) (Photodegradation) Light->Radical Heat Heat (Δ) (Thermal Stress) Hydrolyzed Hydrolysis Impurity (6-Hydroxy...amine) Heat->Hydrolyzed accelerates Heat->Radical accelerates Clumped->Hydrolyzed slowly leads to

Caption: Key factors leading to reagent decomposition.

Section 5: Standard Operating Protocols (SOPs)

Follow these step-by-step procedures to maximize the shelf-life and reliability of your reagent.

Protocol 5.1: Initial Receipt and Inspection
  • Inspect: Upon arrival, check that the container seal is intact.

  • Label: Write the date of receipt clearly on the label.[10]

  • Observe: Note the initial appearance (color, physical state) in your lab notebook or inventory system. It should be a white to off-white solid.

  • Store Immediately: Place the unopened container in a desiccator inside a 2–8°C refrigerator.

Protocol 5.2: Long-Term Storage
  • Maintain Environment: Ensure the desiccant in your desiccator is active (e.g., blue for silica gel).

  • Minimize Openings: Avoid frequently opening the main storage container.

  • Inert Atmosphere: For vials that will be stored for over a month after opening, gently flush the headspace with dry argon or nitrogen before sealing.

Protocol 5.3: Aliquoting and Daily Use
  • Equilibrate: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This is critical to prevent atmospheric moisture from condensing onto the cold solid.

  • Dispense Quickly: Weigh the required amount in a low-humidity environment if possible. Do not leave the bottle open on the bench.

  • Seal Tightly: Immediately and securely recap the bottle. Use the original cap and liner.

  • Return to Storage: Promptly return the container to its designated storage location (desiccator in the refrigerator). Do not leave it on the lab bench.[8]

By implementing these scientifically-grounded protocols, you will significantly reduce the risk of reagent decomposition, leading to more robust and reliable scientific outcomes.

References

  • Vertex AI Search. (n.d.).
  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved January 3, 2026, from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved January 3, 2026, from [Link]

  • University of Georgia Office of Research. (n.d.). Guidelines for Chemical Storage and Management. Retrieved January 3, 2026, from [Link]

  • DailyMed. (n.d.). Label: PHENYLPRO 25- phenylpropanoloamine hydrochloride tablet, chewable. Retrieved January 3, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 3, 2026, from [Link]

  • Acros Pharmatech. (n.d.). (6-Bromopyridin-2-yl)methanamine hydrochloride. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Ammonium chloride. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved January 3, 2026, from [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved January 3, 2026, from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved January 3, 2026, from [Link]

  • NCERT. (n.d.). Amines. Retrieved January 3, 2026, from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 3, 2026, from [Link]

  • PubChem - NIH. (n.d.). Pyridine | C5H5N | CID 1049. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Troubleshooting Guide for Reactions with (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers utilizing (6-Bromopyridin-2-yl)methanamine dihydrochloride. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during synthetic reactions involving this versatile building block. As Senior Application Scientists, we understand that even well-established protocols can falter. This resource, presented in a question-and-answer format, aims to diagnose and resolve these challenges by explaining the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig) coupling with this compound, and I am observing very low to no conversion to my desired product. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge that typically stems from the inherent properties of the starting material and the sensitivities of palladium-catalyzed reactions. The issue can be dissected into two primary areas: the nature of the dihydrochloride salt and the intricacies of the catalytic cycle.

The most immediate hurdle is that (6-Bromopyridin-2-yl)methanamine is supplied as a dihydrochloride salt. In this form, both the pyridine nitrogen and the primary amine are protonated. This has two significant consequences:

  • Reduced Nucleophilicity: The primary amine is rendered non-nucleophilic as its lone pair is engaged with a proton.[1][2] For reactions where this amine is intended to act as a nucleophile (e.g., acylation, alkylation), the reaction will not proceed until the free base is generated.

  • Altered Solubility: Amine salts are generally more soluble in polar solvents like water and less soluble in common organic solvents used for cross-coupling reactions (e.g., toluene, dioxane, THF).[3][4][5] Poor solubility of your starting material will inevitably lead to a failed reaction.

Troubleshooting Steps:

  • Stoichiometry of the Base: A crucial error is using an insufficient amount of base. You must add at least two equivalents of a suitable base to neutralize the dihydrochloride and liberate the free amine. An additional equivalent of base is often required for the catalytic cycle itself (e.g., in Suzuki coupling to form the boronate species). Therefore, a minimum of three equivalents of base is a good starting point.[6]

  • Choice of Base: The strength and nature of the base are critical.

    • For liberating the free amine: A moderately strong base is sufficient. However, for the cross-coupling reaction, the choice of base is dictated by the specific catalytic cycle.

    • For Suzuki Coupling: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.[6]

    • For Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[7][8][9]

Experimental Protocol: In-situ Liberation of the Free Amine

  • To your reaction vessel containing this compound and your coupling partner (e.g., boronic acid), add the chosen solvent.

  • Add at least 2.2 equivalents of a suitable base (e.g., triethylamine or DIPEA) and stir the mixture at room temperature for 15-30 minutes under an inert atmosphere before adding the palladium catalyst, ligand, and the additional base required for the coupling reaction.

  • Proceed with the addition of the remaining reagents for the cross-coupling reaction.

Even after liberating the free amine, challenges specific to the bromopyridine scaffold can arise.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[7]

  • Ligand Selection: The choice of phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. For electron-deficient substrates like bromopyridines, bulky and electron-rich ligands are often necessary.[10]

Troubleshooting Steps:

Parameter Potential Issue Recommended Solutions
Catalyst/Ligand Inefficient oxidative addition or reductive elimination.Screen a panel of ligands. For Suzuki, consider SPhos, XPhos, or RuPhos. For Buchwald-Hartwig, BrettPhos and RuPhos are excellent starting points.[7] Use pre-catalysts which are often more active.
Solvent Poor solubility of reagents or catalyst.Aprotic polar solvents like dioxane, THF, or toluene are common. Sometimes a co-solvent like water is necessary, especially with carbonate bases.[6] Ensure all solvents are anhydrous and degassed.
Temperature Insufficient energy for the reaction to proceed.Most cross-coupling reactions require heating, typically between 80-120 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial.
Inert Atmosphere Deactivation of the palladium catalyst by oxygen.Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[6]

Workflow for Troubleshooting Failed Cross-Coupling Reactions:

G start Low/No Product Yield check_base Check Base Stoichiometry (min. 3 eq.) start->check_base check_solubility Assess Solubility of Starting Material check_base->check_solubility Sufficient Base failure Persistent Failure (Consider alternative route) check_base->failure Insufficient Base optimize_catalyst Optimize Catalyst and Ligand check_solubility->optimize_catalyst Good Solubility optimize_conditions Vary Reaction Conditions (Temperature, Solvent) check_solubility->optimize_conditions Poor Solubility optimize_catalyst->optimize_conditions No Improvement success Successful Reaction optimize_catalyst->success Improvement optimize_conditions->success Improvement optimize_conditions->failure No Improvement

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

Issue 2: Unwanted Side Reactions

Question: My reaction is producing significant byproducts. What are the common side reactions with (6-Bromopyridin-2-yl)methanamine, and how can they be minimized?

Answer: Side reactions in cross-coupling chemistry are common. Understanding their origin is key to suppression.

  • Homocoupling of the Boronic Acid (in Suzuki Reactions): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial.[6]

  • Protodeborylation/Protodebromination: This is the replacement of the bromo or boronic acid group with a hydrogen atom from the solvent or trace water.

    • Solution: Use anhydrous solvents and reagents. The choice of base can also influence this; sometimes, a weaker base or different solvent system can mitigate this issue.

  • Reaction at the Aminomethyl Group: If the primary amine is not intended to be the reactive site, it can undergo side reactions such as acylation or alkylation if electrophilic species are present.

    • Solution: If the aminomethyl group is not the desired point of reaction, consider protecting it (e.g., as a Boc-carbamate) before performing the cross-coupling reaction.

Experimental Workflow for Minimizing Side Reactions:

G reagents Reagents This compound Coupling Partner Base setup Reaction Setup Degas Solvent Inert Atmosphere (Ar/N₂) reagents->setup reaction Reaction Add Catalyst/Ligand Heat to optimal T setup->reaction workup Workup & Analysis Quench Reaction Extract & Purify Analyze by LC-MS/NMR reaction->workup

Caption: General experimental workflow for cross-coupling reactions.

References

  • Maiti, D., & et al. (2014). Pd(II)-catalyzed cyclization of anilines with vinyl azides. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • OUCI. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.
  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2019).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • University of Groningen. (2019).
  • Wikipedia.
  • National Institutes of Health. (2011).
  • BenchChem. (2025). optimizing reaction conditions for amidoxime-based synthesis.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Reddit. (2023). Hydrochloride salt of amine.
  • BenchChem. (2025).
  • J-Stage. (2021). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Master Organic Chemistry. (2012).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
  • ResearchGate. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid.
  • ACS Publications. (1980). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • National Institutes of Health. (2010).
  • ResearchGate. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes.
  • NCERT. (n.d.). Amines.
  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.
  • Chemguide. (n.d.). AMINES AS BASES.

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Technical Support Center: Purification of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Bromopyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purity issues encountered with this valuable research chemical. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.

Overview: Selecting Your Purification Strategy

This compound is a highly polar, water-soluble salt. The presence of two basic nitrogens (the pyridine ring and the primary amine) and the bromide substituent dictates its chemical behavior and potential impurity profile. The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the desired final purity. This decision-making flowchart provides a high-level overview of the recommended purification pathways.

Purification_Decision_Tree cluster_impurities Impurity Type cluster_methods Recommended Purification Method start Impure (6-Bromopyridin-2-yl)methanamine dihydrochloride check_impurities Assess Impurity Profile (TLC, NMR, LC-MS) start->check_impurities colored Colored Impurities (Degradation Products) check_impurities->colored Discoloration? non_basic Non-Basic / Neutral (Starting Materials, Byproducts) check_impurities->non_basic Different Rf/polarity? polar_basic Polar Basic Impurities (Structurally Similar Amines) check_impurities->polar_basic Similar Rf/polarity? recrystallization Recrystallization (with optional charcoal treatment) colored->recrystallization acid_base Acid-Base Extraction non_basic->acid_base chromatography Chromatography (Reverse Phase or modified Normal Phase) polar_basic->chromatography end_product Pure Product (Verify with analysis) recrystallization->end_product acid_base->recrystallization Further polishing acid_base->end_product chromatography->end_product

Caption: Decision tree for selecting the optimal purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my sample of this compound?

Impurities typically arise from three sources: the synthetic route, subsequent degradation, or storage.

  • Synthetic Precursors & Byproducts: The synthesis of pyridine derivatives can be complex, potentially leaving unreacted starting materials or generating side products.[1][2] Common synthetic routes may introduce impurities such as unreacted (6-bromopyridin-2-yl)methanol or related compounds from the amination step.[3]

  • Degradation Products: Bromopyridines can exhibit instability, particularly when exposed to light, air, or non-neutral pH.[4][5][6] This can lead to discoloration (yellowing or browning) and the formation of complex mixtures. The free amine form is also susceptible to oxidation.[7]

  • Residual Solvents & Water: As a dihydrochloride salt, the compound is hygroscopic and can absorb atmospheric moisture.[4] Residual solvents from the final precipitation or isolation step may also be present.

Q2: My compound is a solid but appears discolored (yellow to brown). What does this mean and how can I fix it?

Discoloration typically indicates the presence of high molecular weight, colored degradation products or trace metal impurities. These are often present in small amounts but are highly visible.

The Solution: Recrystallization with Activated Charcoal. Recrystallization is the primary method for purifying solid organic compounds.[8][9] For colored impurities, adding a small amount of activated charcoal to the hot, dissolved solution can be highly effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Causality: Activated charcoal has a high surface area with a network of pores that effectively trap large, flat (aromatic) colored molecules through van der Waals forces. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Q3: How do I choose the best purification method for my specific needs (scale, impurity type)?
  • For removing minor colored impurities and achieving high crystallinity: Recrystallization is ideal. It is efficient for larger scales and targets impurities with different solubility profiles.

  • For removing non-basic or acidic impurities: Acid-Base Extraction is a powerful and scalable technique.[10][11][12] It exploits the basicity of your target compound to move it between aqueous and organic phases, leaving other impurity types behind.

  • For separating structurally similar basic impurities: Chromatography offers the highest resolution.[13] Because your compound is very polar, Reverse Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more effective than standard silica gel chromatography.[14]

Q4: Can you provide a step-by-step protocol for recrystallization?

Certainly. The key is to select a solvent system where the compound is highly soluble when hot and sparingly soluble when cold.[8][9] For a polar salt like this, protic solvents or their mixtures are a good starting point.

ParameterRecommendationRationale
Primary Solvents Ethanol, Methanol, IsopropanolThe dihydrochloride salt has good solubility in hot alcohols and reduced solubility upon cooling.
Anti-Solvent Diethyl ether, Ethyl acetate, THFUsed to induce precipitation if the compound remains too soluble in the primary solvent upon cooling.
Procedure Single-Solvent or Solvent/Anti-SolventSingle-solvent is simpler. The anti-solvent method is useful if a suitable single solvent cannot be found.

Protocol 1: Single-Solvent Recrystallization

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent boils.

  • Add more hot solvent dropwise until the solid just dissolves completely. Do not add excess solvent.

  • (Optional: For colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional: If charcoal was added) Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Q5: When should I use acid-base extraction, and what is the detailed procedure?

Use this method when you suspect the presence of non-basic impurities (e.g., unreacted starting materials that are not amines, or neutral byproducts). This technique purifies the compound in its "free base" form before converting it back to the pure salt.[10][15]

Acid_Base_Workflow cluster_layers Separatory Funnel start Impure Dihydrochloride Salt (Dissolved in Water) add_base Add Base (e.g., 2M NaOH) to pH > 10 start->add_base extract Extract with Organic Solvent (e.g., DCM or EtOAc) add_base->extract aqueous Aqueous Layer (Contains inorganic salts, acidic/polar impurities) extract->aqueous organic Organic Layer (Contains the free base of the desired compound) extract->organic wash Wash Organic Layer (with brine) organic->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry add_hcl Add HCl in Solvent (e.g., 2M HCl in Ether) dry->add_hcl filtrate Collect Precipitate by Filtration add_hcl->filtrate

Caption: Workflow for the acid-base extraction purification protocol.

Protocol 2: Acid-Base Extraction

  • Dissolve the impure dihydrochloride salt in water.

  • Transfer the solution to a separatory funnel.

  • Slowly add a base (e.g., 2M NaOH solution) while shaking, venting frequently. Monitor the pH with paper, continuing to add base until the pH is >10. This converts the salt to its free base.

  • Extract the aqueous solution with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. Combine the organic layers.

  • The aqueous layer, containing inorganic salts and potentially highly polar or acidic impurities, can be discarded.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter.

  • To recover the pure dihydrochloride salt, slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) to the dried organic solution with stirring. The pure salt will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Q6: I'm trying column chromatography on silica, but my compound is streaking badly. What can I do?

Streaking (or tailing) of amines on silica gel is a very common problem.[12][16]

The Cause: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine groups on your compound interact strongly and sometimes irreversibly with these acidic sites, causing poor elution and band broadening (streaking).

The Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N). The triethylamine is a stronger base and will "cap" the acidic sites on the silica, allowing your compound to elute more cleanly.[13][17]

    • Ammonia: Using a solvent system like Dichloromethane/Methanol/Ammonium Hydroxide can also be effective.[16]

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a better choice for purifying basic compounds as it lacks the strong acidic sites of silica.[16]

    • Reverse Phase (C18): As mentioned, this is an excellent alternative for polar compounds. The compound is eluted with polar solvents like water and acetonitrile, often with an acidic modifier (like 0.1% TFA) to ensure the amines are fully protonated and behave consistently.

Q7: How can I confirm the purity of my final product?

A combination of methods should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Use a suitable eluent system (as determined for column chromatography) and visualize under UV light and with a potassium permanganate stain (which reacts with the amine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any organic impurities. Integrating the peaks can provide a quantitative measure of purity relative to a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides highly sensitive purity analysis. The LC trace should show a single peak, and the mass spectrum should confirm the correct molecular weight for the compound.

  • Melting Point: A pure crystalline solid will have a sharp melting point. Impurities typically depress and broaden the melting range.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Zhang, Q., et al. (2013). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Reddit r/Chempros. (n.d.). Amine workup. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit r/Chempros. (n.d.). Purification of strong polar and basic compounds. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Soutome, H., et al. (2021). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. [Link]

  • Reddit r/Chempros. (n.d.). Help with 4-Bromopyridine HCl. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • NCBI Bookshelf. (1999). Pyridine - Some Industrial Chemicals. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

Sources

Managing the hygroscopic nature of (6-Bromopyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its hygroscopic nature, a common characteristic of amine hydrochloride salts, presents specific handling challenges that can impact experimental reproducibility and success. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is "hygroscopic," and why is this a critical concern for my experiments?

A: The term hygroscopic literally means "water seeking."[1] A hygroscopic compound like this compound has a strong affinity for and readily absorbs moisture from the atmosphere.[2][3] This is a critical concern for several reasons:

  • Inaccurate Stoichiometry: When the compound absorbs water, its measured weight is no longer solely that of the desired reagent. The additional mass from water leads to a lower molar quantity of the amine than calculated, causing significant errors in reaction stoichiometry.

  • Physical State Alteration: Moisture absorption can cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water) into a sticky or liquid state.[1] This makes the material difficult to handle, weigh accurately, and transfer.[4]

  • Chemical Degradation & Side Reactions: The presence of water can introduce a competing nucleophile or base into sensitive reactions, potentially leading to unwanted side products or reduced yield. For amine salts specifically, water molecules can become incorporated into the crystal lattice to form stable hydrates, which can alter the compound's solubility and reactivity.[5][6]

Q2: The Safety Data Sheet (SDS) recommends storing the reagent at 4°C. What are the complete best practices for storing this compound to maintain its integrity?

A: Storing the reagent correctly is the first and most critical line of defense against moisture contamination. While refrigeration is important, it must be combined with moisture control.

Core Storage Protocol:

  • Maintain the Original Container: Always keep the compound in its original, tightly sealed container. The manufacturer's packaging is designed to protect it during transit and storage.

  • Use a Desiccator: Place the sealed container inside a laboratory desiccator containing an active desiccant like silica gel or calcium sulfate.[1] This creates a dry micro-environment.

  • Refrigerate: Store the desiccator in a refrigerator at the recommended temperature (2-8°C is a common range).[7] The cold temperature slows the rate of any potential degradation.

  • Inert Gas Overlay (Optional but Recommended): For maximum protection, especially for frequently accessed bottles, consider backfilling the container with an inert gas like argon or nitrogen before sealing.

Critical Pre-Use Step: Before opening, you must allow the container to warm to ambient laboratory temperature while still inside the desiccator. This can take 30-60 minutes. Opening a cold container will cause atmospheric moisture to condense on the cold powder, defeating all other precautions.[8]

Troubleshooting & Experimental Guides

Q3: I'm trying to weigh the compound, but the mass on the balance is constantly increasing, and the powder is getting sticky. What is happening and how do I fix this?

A: This is a classic sign of rapid moisture absorption from the laboratory air. The increasing mass is the weight of the water being absorbed in real-time. To get an accurate measurement, you must minimize the compound's exposure to the atmosphere.

Solution Hierarchy (Best to Acceptable):

  • Gold Standard: Inert Atmosphere Weighing: The most reliable method is to handle and weigh the reagent inside a glove box or glove bag with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[4][9] This completely isolates the compound from atmospheric moisture.

  • Rapid Weighing with Pre-Tared, Sealable Vials: If a glove box is unavailable, work quickly. Pre-weigh a sealable container (like a screw-cap vial). Add the approximate amount of the hygroscopic reagent to the vial as quickly as possible, seal it, and then take the final weight.[10] The difference gives you the weight of the reagent. This minimizes exposure time.

  • Weighing into the Reaction Flask: If practical for your setup, you can tare your reaction flask directly on the balance, add the reagent quickly, and immediately move to the next step of dissolving it in an anhydrous solvent under an inert atmosphere.[11]

Below is a workflow diagram illustrating the gold-standard weighing procedure.

cluster_0 Inside Glove Box (Inert Atmosphere) cluster_1 Outside Glove Box A Place sealed reagent bottle, spatulas, and tared, sealable vial into antechamber. B Purge antechamber and transfer items into the main chamber. A->B C Allow reagent bottle to equilibrate to glove box temperature. B->C D Open reagent bottle and quickly dispense solid into the tared vial. C->D E Seal the vial containing the reagent. D->E F Securely re-seal the main reagent bottle. E->F G Weigh the sealed vial. Calculate mass by difference. F->G H Transfer sealed vial out through antechamber for immediate use in reaction. G->H Transfer Out

Caption: Gold Standard Workflow for Weighing Hygroscopic Reagents.

Q4: I don't have access to a glove box. How can I accurately prepare a solution of a specific concentration?

A: When direct weighing of a small mass is unreliable due to hygroscopicity, the best alternative is to prepare a stock solution. This involves weighing a larger quantity of the solid—where the error from moisture absorption is proportionally smaller—and dissolving it in a precise volume of anhydrous solvent.

Protocol for Stock Solution Preparation:

  • Estimate the approximate amount of reagent needed for several experiments. Aim to weigh a larger mass (e.g., >500 mg) where minor weight fluctuations are less significant.

  • Using a tared, dry volumetric flask, quickly weigh the hygroscopic solid. Record the exact mass (m).

  • Immediately, and under an inert atmosphere if possible, add your chosen anhydrous solvent to the flask. Ensure the solid dissolves completely.

  • Carefully add more solvent up to the calibration mark of the volumetric flask (V).

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the precise molar concentration (C = m / (Formula Weight × V)).

  • This stock solution can now be stored under an inert atmosphere, and precise volumes can be dispensed via syringe for your reactions.[11]

Q5: I suspect my entire bottle of this compound has been compromised by moisture. Can I dry it?

A: Attempting to dry hydrated amine salts can be risky and is often not recommended. While gentle heating under a high vacuum can sometimes remove adsorbed water, there are significant risks:

  • Decomposition: The compound may decompose at temperatures required to drive off water, especially if the water is incorporated into the crystal lattice as a hydrate.

  • Incomplete Drying: It is very difficult to ensure all water has been removed, leading to continued uncertainty in the reagent's purity.

Recommended Action: It is generally more reliable and scientifically sound to discard the compromised reagent and purchase a new, properly sealed bottle. The cost of a new reagent is often negligible compared to the time and resources lost on failed or irreproducible experiments. If you must attempt to use it, consider a quantitative analysis like Karl Fischer titration to determine the exact water content and adjust your mass calculations accordingly, though this is an advanced solution.[10]

Summary of Best Practices

ParameterDoDo NotRationale
Storage Store in a sealed container within a desiccator at 2-8°C.[1][12]Leave the container open on the bench or store it outside a desiccator.To create a dry, controlled environment and prevent moisture ingress.
Pre-Use Allow the container to warm to room temperature before opening.[8]Open the container immediately after removing it from the refrigerator.To prevent atmospheric water from condensing onto the cold solid.
Weighing Use a glove box or weigh quickly into a sealable, tared container.[4][9]Weigh on an open balance for an extended period.To minimize the compound's exposure to atmospheric moisture.
Small Quantities Prepare a stock solution from a larger, more accurately weighed mass.[11]Attempt to weigh very small quantities (e.g., <10 mg) directly in open air.To improve accuracy by minimizing the proportional error from water absorption.
Compromised Reagent Discard and replace reagents that have visibly clumped or deliquesced.Attempt to dry the reagent by aggressive heating without prior stability analysis.To ensure experimental reproducibility and avoid using a reagent of unknown purity and composition.

Logical Decision Workflow for Handling

This diagram provides a decision-making path for managing your reagent based on available equipment and the state of the compound.

Start Start: Need to use (6-Bromopyridin-2-yl) methanamine dihydrochloride Check_Appearance Inspect Reagent: Is it a free-flowing powder? Start->Check_Appearance Check_Equipment Do you have an inert atmosphere glove box? Check_Appearance->Check_Equipment Yes Clumped Reagent is clumped, sticky, or liquid. Check_Appearance->Clumped No Use_Glovebox Weigh inside glove box. This is the Gold Standard. Check_Equipment->Use_Glovebox Yes No_Glovebox Weigh quickly into a tared, sealable container or prepare a stock solution. Check_Equipment->No_Glovebox No Proceed Proceed with Reaction Use_Glovebox->Proceed No_Glovebox->Proceed Discard Strongly consider discarding the reagent and using a new, sealed bottle. Clumped->Discard

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (6-Bromopyridin-2-yl)methanamine Dihydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful lead optimization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing precise atomic-level structural information. This guide offers an in-depth analysis of (6-Bromopyridin-2-yl)methanamine dihydrochloride, a substituted pyridine building block, detailing the predicted ¹H and ¹³C NMR spectral features and providing a robust experimental framework for its characterization.

The dihydrochloride salt form of this amine introduces specific spectral consequences, primarily due to the protonation of both the pyridine ring nitrogen and the primary amine. This guide will dissect these effects, offering a comparative perspective against its free base form and other analytical techniques, thereby providing a comprehensive understanding of its NMR spectroscopic behavior.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure of this compound presents a unique set of electronic environments that are exquisitely reported by NMR spectroscopy. The presence of an electron-withdrawing bromine atom and a protonated aminomethyl group on the protonated pyridine ring leads to predictable and informative chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons of the pyridine ring, the methylene protons, and the ammonium protons. Due to the double protonation, all ring protons are expected to be shifted significantly downfield compared to the neutral pyridine.[1] The use of a solvent like DMSO-d₆ is recommended to observe the exchangeable N-H protons.[2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-48.20 - 8.40Triplet (t)³J(H-4,H-3) ≈ 8.0, ³J(H-4,H-5) ≈ 8.01HLocated between two other protons, deshielded by the protonated ring nitrogen.
H-37.90 - 8.10Doublet (d)³J(H-3,H-4) ≈ 8.01HCoupled to H-4.
H-57.80 - 8.00Doublet (d)³J(H-5,H-4) ≈ 8.01HCoupled to H-4, influenced by the adjacent bromine.
-CH₂-4.30 - 4.50Singlet (s) or Triplet (t)³J(CH₂,NH₃⁺) ≈ 5-7 (if coupled)2HAdjacent to the protonated pyridine ring and the ammonium group, leading to a downfield shift. May appear as a singlet due to rapid exchange or a triplet if coupling to NH₃⁺ is resolved.
-NH₃⁺8.50 - 9.00Broad Singlet (br s)N/A3HExchangeable protons of the ammonium group, typically broad.
Py-NH⁺>14.0Very Broad Singlet (br s)N/A1HHighly deshielded acidic proton on the pyridine nitrogen, often very broad and may be difficult to observe.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reflect the six unique carbon environments in the molecule. The carbons of the pyridine ring will be deshielded due to the ring protonation and the influence of the substituents.[3][4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-6142.0 - 145.0Carbon bearing the bromine atom, significantly influenced by its electronegativity and the protonated nitrogen.
C-2155.0 - 158.0Carbon attached to the aminomethyl group and adjacent to the protonated nitrogen, expected to be highly deshielded.
C-4145.0 - 148.0Aromatic CH carbon, strongly deshielded by the positive charge on the ring.
C-3125.0 - 128.0Aromatic CH carbon.
C-5130.0 - 133.0Aromatic CH carbon, deshielded by the adjacent bromine.
-CH₂-40.0 - 45.0Aliphatic carbon attached to the aromatic ring and the nitrogen atom.

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol provides a validated workflow for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR analysis, or 30-50 mg for ¹³C NMR analysis, into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is a polar aprotic solvent that can dissolve the salt and slow down the exchange of the N-H protons, allowing for their observation.[2] Alternatively, Deuterium oxide (D₂O) can be used, but this will result in the exchange and disappearance of the -NH₃⁺ and Py-NH⁺ proton signals.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Data Acquisition:

    • The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: -2 to 16 ppm.

      • Temperature: 298 K.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

      • Relaxation Delay (d1): 2-5 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: 0 to 180 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-50 mg of Sample add_solvent Add 0.7 mL DMSO-d₆ weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve insert_sample Insert Sample into Spectrometer dissolve->insert_sample setup_1H Set up ¹H Experiment Parameters insert_sample->setup_1H setup_13C Set up ¹³C Experiment Parameters insert_sample->setup_13C acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H process_fid Fourier Transform & Phasing acquire_1H->process_fid acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C acquire_13C->process_fid calibrate Calibrate to Solvent Residual Peak process_fid->calibrate integrate_assign Integrate & Assign Signals calibrate->integrate_assign

Caption: Workflow for NMR analysis of this compound.

Comparative Analysis

A key aspect of robust analytical science is the comparison of data against alternatives. This section contextualizes the NMR analysis of the title compound.

Comparison with the Free Base Form

The protonation of the two nitrogen atoms in the dihydrochloride salt has a profound effect on the electronic structure and, consequently, the NMR spectra, as compared to its neutral free base, (6-Bromopyridin-2-yl)methanamine.

NucleusDihydrochloride Salt (Predicted δ, ppm)Free Base (Expected δ, ppm)Δδ (ppm) & Rationale
¹H NMR
Ring Protons (H-3, H-4, H-5)7.80 - 8.406.80 - 7.60~ +1.0 ppm. The positive charge on the pyridinium nitrogen withdraws electron density from the ring, causing significant deshielding of the aromatic protons.[1][6]
-CH₂-4.30 - 4.503.80 - 4.00~ +0.5 ppm. Deshielding from both the adjacent pyridinium ring and the protonated amine.
¹³C NMR
Ring Carbons (C-2 to C-6)125.0 - 158.0115.0 - 160.0Significant downfield shifts, particularly for carbons alpha and gamma (C-2, C-6, C-4) to the nitrogen, due to the inductive effect and resonance deshielding from the positive charge.[7]
Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail on molecular connectivity, other techniques offer complementary information.

TechniqueInformation Provided for (C₆H₇BrN₂)·2HClAdvantagesLimitations
NMR Spectroscopy Precise H and C environments, connectivity through coupling, isomeric purity.Unambiguous structure determination, non-destructive.[8]Lower sensitivity compared to MS.[9]
Mass Spectrometry (MS) Molecular weight of the free base cation (m/z 186/188 for Br isotopes), fragmentation pattern.High sensitivity, provides molecular formula confirmation.[10]Does not distinguish between positional isomers, provides limited connectivity information.[2]
Infrared (IR) Spectroscopy Presence of N-H bonds (broad amine salt stretches ~2400-3000 cm⁻¹), C=C and C=N bonds in the aromatic ring (~1500-1600 cm⁻¹), C-Br bond.Quick confirmation of functional groups.Provides limited information on the overall carbon skeleton and isomerism.
Distinguishing Positional Isomers: A Hypothetical Case

NMR spectroscopy excels at differentiating between isomers that may be indistinguishable by other methods like mass spectrometry.[11][12] Consider the hypothetical positional isomer, (4-Bromopyridin-2-yl)methanamine dihydrochloride.

The key difference in the ¹H NMR spectrum would be the coupling pattern of the aromatic protons:

  • (6-Bromo-2-yl) isomer: An AXM system is expected (a triplet and two doublets), as described above.

  • (4-Bromo-2-yl) isomer: This would present a different pattern. H-6 would be a doublet, H-5 would be a doublet of doublets, and H-3 would be a narrow doublet or singlet (due to a small ⁴J coupling).

This clear difference in the number of signals and their multiplicities allows for the unequivocal assignment of the substitution pattern on the pyridine ring.

G cluster_main Structural Elucidation Strategy NMR NMR Spectroscopy Connectivity Atom Connectivity (J-Coupling) NMR->Connectivity Isomerism Isomer Differentiation (Unique Spin Systems) NMR->Isomerism Structure Definitive 3D Structure NMR->Structure MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups (N-H, C=C) IR->FuncGroups

Caption: Complementary roles of NMR, MS, and IR in structural analysis.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by a foundational understanding of substituent and salt-form effects. The predicted spectra, characterized by downfield-shifted aromatic signals and specific coupling patterns, provide a unique fingerprint for this molecule. By following the detailed experimental protocol and leveraging the comparative insights provided, researchers can confidently confirm the identity, purity, and structure of this and similar compounds, ensuring the integrity of their drug discovery and development pipelines.

References

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link].

  • Defense Technical Information Center (DTIC). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link].

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, Vol. 13, No. 11-12, 1965.
  • Emwas, A. H., et al. "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research." Methods in Molecular Biology, vol. 1277, 2015, pp. 161-93.
  • AZoM. Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available from: [Link].

  • Schrader, W., Klein, J., & Berger, S. "Structure verification of small molecules using mass spectrometry and NMR spectroscopy." Magnetic Resonance in Chemistry, vol. 49, no. S1, 2011, pp. S69-S75.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Kind, T., & Fiehn, O. "Advances in structure elucidation of small molecules using mass spectrometry." Bioanalytical Reviews, vol. 2, no. 1-4, 2010, pp. 23-60.
  • Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link].

  • The Journal of Chemical Physics. NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). Available from: [Link].

  • ACS Publications. Proton NMR Studies of the Lewis Acid-Base Reactions between Pyridinium Chlorides and theAcids ZnCI2 and AICI3. Available from: [Link].

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link].

  • Patsnap. Differences in NMR vs Mass Spectrometry for Identification. Available from: [Link].

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link].

  • ResearchGate. ¹H NMR spectra of the reaction between the pyridinium salt 9 and... Available from: [Link].

  • Wiley Online Library. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Available from: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].

  • EMBL-EBI. Comparison of NMR and MS | Metabolomics. Available from: [Link].

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

  • Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link].

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Bromopyridin-2-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring linked to an aminomethyl group, makes it a versatile synthon for introducing a substituted pyridinyl moiety into larger molecules. Accurate structural confirmation and purity assessment are paramount in drug development, and mass spectrometry (MS) is an indispensable tool for this purpose. This guide provides an in-depth analysis of the expected fragmentation pattern of (6-Bromopyridin-2-yl)methanamine dihydrochloride under electrospray ionization (ESI) conditions, compares MS with alternative analytical techniques, and presents a robust experimental protocol for its characterization.

The dihydrochloride salt form is highly polar and non-volatile, making it an ideal candidate for ESI-MS analysis. The fragmentation patterns discussed herein are based on collision-induced dissociation (CID), a process where precursor ions are fragmented through collisions with neutral gas molecules to reveal structural information[1][2]. Understanding these patterns is critical for unambiguous identification in complex matrices and for metabolite identification studies.

Anticipated Mass Spectrum and Fragmentation Analysis

When analyzed by positive-ion ESI-MS, this compound will first dissociate in solution to its free base form, C₆H₇BrN₂. This free base is then protonated in the ESI source to generate the protonated molecule, [M+H]⁺.

Molecular Formula (Free Base): C₆H₇BrN₂ Monoisotopic Mass (Free Base): 185.9793 g/mol

A key feature of any bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, the protonated molecule, and any fragment containing the bromine atom, will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with a roughly 1:1 intensity ratio[3].

Experimental data confirms that LC/MS analysis of the free base shows prominent [M+H]⁺ peaks at m/z 187.12 and 189.12 [4].

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule (m/z 187/189) is predicted based on the established principles of gas-phase ion chemistry, particularly the well-documented behavior of protonated benzylamines[5][6][7]. The primary amine provides a ready site for protonation, and the bond between the methylene group and the pyridine ring represents a key structural weakness.

The most probable fragmentation pathways under low-energy CID are:

  • Neutral Loss of Ammonia (NH₃): This is the most common and energetically favored initial fragmentation step for protonated primary amines like benzylamine[5][6][7]. The protonated amine group facilitates the elimination of a neutral ammonia molecule (17.03 Da). This pathway leads to the formation of a stable bromopyridinylmethyl cation.

  • Loss of Hydrogen Bromide (HBr): Cleavage involving the bromine atom can lead to the neutral loss of HBr (79.92 Da for H⁷⁹Br). This would result in a fragment representing the remaining pyridinylmethanamine core.

  • Benzylic-type Cleavage: Direct cleavage of the C-C bond between the pyridine ring and the aminomethyl group is a possibility, which would yield a bromopyridinyl cation.

The proposed fragmentation cascade is visualized below.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [M+H]⁺ (C₆H₈BrN₂)⁺ m/z 187/189 frag1 [M+H - NH₃]⁺ (C₆H₆BrN)⁺ m/z 170/172 parent->frag1 - NH₃ (17 Da) frag2 [M+H - HBr]⁺ (C₆H₈N₂)⁺ m/z 107 parent->frag2 - HBr (80 Da) frag3 [C₅H₄N]⁺ m/z 78 frag1->frag3 - HBr (80 Da) - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated (6-Bromopyridin-2-yl)methanamine.

Summary of Expected Fragments
m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaDescription
187 / 189[C₆H₈BrN₂]⁺[M+H]⁺, Protonated Molecule (Precursor Ion)
170 / 172[C₆H₆BrN]⁺Primary Fragment: Resulting from the neutral loss of ammonia (-NH₃).
107[C₆H₈N₂]⁺Primary Fragment: Resulting from the neutral loss of hydrogen bromide (-HBr).
78[C₅H₄N]⁺Secondary Fragment: Pyridinyl cation, potential loss from the m/z 170/172 ion.

Comparison with Alternative Analytical Techniques

While MS is powerful for determining molecular weight and structural fragments, a comprehensive characterization often involves orthogonal techniques.

TechniqueStrengths for this AnalyteWeaknesses for this Analyte
Mass Spectrometry (ESI-MS) - High sensitivity (femtomole to attomole range).- Directly provides molecular weight.- Structural information from fragmentation.- Ideal for polar salts.- Does not provide detailed stereochemical or isomeric information (e.g., position of Br).- Requires standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) - Unambiguous structural elucidation.- Provides detailed information on atom connectivity (¹H, ¹³C, COSY, HSQC).- Definitive for isomer identification.- Relatively low sensitivity (micromole to nanomole range).- Requires larger sample quantities.- Complex spectra can be difficult to interpret.
Gas Chromatography-MS (GC-MS) - Excellent chromatographic separation for volatile compounds.- Standardized libraries (e.g., NIST) for electron ionization (EI) spectra.- Not suitable for non-volatile salts; requires analysis of the free base.- Potential for thermal degradation of the analyte in the injector.
High-Performance Liquid Chromatography (HPLC) - Excellent for separation and quantification (with UV or other detectors).- Can be directly coupled to ESI-MS for LC-MS analysis.- Provides limited structural information on its own.- Retention time is not an absolute identifier without a reference standard.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a robust method for analyzing this compound using a standard Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

Sample and Reagent Preparation
  • Analyte Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the analyte remains protonated for efficient ionization.

    • Causality: Using a mobile phase mimic for the final dilution prevents solvent mismatch issues upon injection, leading to better peak shape and reproducibility.

Instrumentation Setup (Direct Infusion)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 300 - 350 °C.

  • Infusion Flow Rate: 5 - 10 µL/min.

    • Self-Validation: Before analysis, infuse a known calibration standard (e.g., sodium formate) to ensure the mass spectrometer is calibrated to <5 ppm mass accuracy. This validates the instrument's performance.

Data Acquisition
  • MS¹ Scan (Full Scan):

    • Acquire a full scan spectrum from m/z 50 to 500 to confirm the presence of the [M+H]⁺ ion doublet at m/z 187/189.

    • Causality: A full scan confirms the presence and purity of the precursor ion before proceeding to fragmentation analysis.

  • MS² Scan (Tandem MS / Product Ion Scan):

    • Set the quadrupole to isolate the precursor ion (e.g., m/z 187.0).

    • Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) in the collision cell (containing Argon or Nitrogen gas)[1].

    • Acquire the product ion spectrum.

    • Repeat the process for the second isotopic peak (m/z 189.0) to confirm that bromine-containing fragments maintain the isotopic pattern.

    • Self-Validation: The consistent 1:1 isotopic pattern in both the precursor and fragment ions (like m/z 170/172) provides a self-validating confirmation that these fragments originate from the bromine-containing precursor.

The following diagram illustrates the complete analytical workflow.

G cluster_prep 1. Preparation cluster_analysis 2. MS Analysis cluster_data 3. Data Validation start Weigh Compound stock Prepare 1 mg/mL Stock in MeOH start->stock work Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% FA stock->work cal Calibrate MS (<5 ppm accuracy) infuse Direct Infusion (5-10 µL/min) cal->infuse ms1 MS¹ Scan: Confirm [M+H]⁺ (m/z 187/189) infuse->ms1 ms2 MS² Scan: Isolate m/z 187 & Fragment (CID) ms1->ms2 analyze Analyze Spectrum ms2->analyze confirm_frag Confirm Key Fragments (m/z 170/172, 107) analyze->confirm_frag confirm_iso Verify 1:1 Isotope Pattern in Fragments confirm_frag->confirm_iso

Caption: A self-validating workflow for the MS analysis of (6-Bromopyridin-2-yl)methanamine.

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct isotopic doublet for the protonated molecule [M+H]⁺ at m/z 187/189. Under collision-induced dissociation, the molecule is expected to follow fragmentation pathways common to protonated benzylamines, with the primary and most diagnostic fragmentation being the neutral loss of ammonia to yield a prominent ion at m/z 170/172. The persistence of the bromine isotopic pattern in this fragment provides high confidence in its structural assignment. By employing a systematic and self-validating analytical workflow, researchers can reliably use ESI-MS/MS to confirm the identity and integrity of this important chemical building block, ensuring data quality in drug discovery and development pipelines.

References

  • Audisio, M. C., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. The Royal Society of Chemistry. Available at: [Link]

  • PubMed. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]

  • PubMed. (2009). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

  • ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Available at: [Link]

  • PubMed. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • PubMed. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Available at: [Link]

  • PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. Available at: [Link]

  • PubChem. 2-Amino-5-bromopyridine. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • PubMed. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Available at: [Link]

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Available at: [Link]

  • NIST WebBook. 2-Pyridinamine, 6-methyl-. Available at: [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • Chemsrc. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Product Page. Available at: [Link]

  • ResearchGate. (2007). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Available at: [Link]

Sources

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of (6-Bromopyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Polar Basic Compound

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a key building block in pharmaceutical synthesis. As a polar, basic compound, its purity analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges. This guide provides an in-depth, experience-driven comparison of a robust, stability-indicating HPLC method with alternative analytical techniques, supported by experimental rationale and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for the quality control of this critical intermediate.

The primary analytical hurdles for this molecule include poor retention on traditional reversed-phase columns and potential for peak tailing due to the interaction of the basic amine group with residual silanols on the silica support. A successful analytical method must not only accurately quantify the main component but also separate it from potential process-related impurities and degradation products, ensuring the safety and efficacy of the downstream active pharmaceutical ingredient (API).

Proposed Stability-Indicating HPLC Method: A Deep Dive

A stability-indicating method is crucial as it can resolve the main peak from any degradation products that may form under various stress conditions, providing a true reflection of the compound's purity.

Rationale for Method Development

The proposed method is a reversed-phase HPLC (RP-HPLC) approach, which is a cornerstone of pharmaceutical analysis due to its versatility and robustness. The key to analyzing a polar basic compound like (6-Bromopyridin-2-yl)methanamine lies in the careful selection of the stationary and mobile phases to mitigate undesirable interactions and achieve adequate retention.

  • Column Selection: A C18 column is a common starting point, but for polar basic compounds, a polar-end-capped C18 column or a column with a polar embedded group is often superior. These modifications shield the residual silanols, reducing peak tailing and improving peak shape.

  • Mobile Phase pH Control: The pKa of the primary amine in (6-Bromopyridin-2-yl)methanamine is crucial. By adjusting the mobile phase pH to be at least 2 units below the pKa of the amine, the analyte will exist predominantly in its protonated, more polar form. This controlled ionization state leads to more consistent interactions with the stationary phase and improved peak symmetry. The use of a volatile buffer like ammonium formate is advantageous as it is compatible with mass spectrometry (MS) detection, which can be invaluable for impurity identification.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both the polar main compound and any less polar impurities are eluted with good peak shape and within a reasonable timeframe.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector at 265 nm (based on UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

Forced Degradation Studies: Ensuring Method Specificity

To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential.[1][2][3] These studies intentionally stress the drug substance to generate potential degradation products. The goal is to achieve 5-20% degradation to ensure that the method can separate the degradants from the parent peak.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: ICH Q1B compliant photostability chamber (solid state and in solution).

The chromatograms from these studies should demonstrate that all degradation product peaks are baseline resolved from the main (6-Bromopyridin-2-yl)methanamine peak.

Potential Impurities

Based on a likely synthetic route starting from 2-amino-6-bromopyridine, potential impurities could include:

  • Starting Materials: Unreacted 2-amino-6-bromopyridine.

  • Intermediates: Such as (6-bromopyridin-2-yl)methanol.[4]

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: As identified in the forced degradation studies.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse of pharmaceutical analysis, other techniques offer distinct advantages and disadvantages for the purity determination of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[5][6][7][8][9]

  • Advantages:

    • Higher Resolution and Throughput: The smaller particle size leads to significantly sharper peaks and better separation efficiency, allowing for faster analysis times (typically 5-10 times faster than HPLC).

    • Increased Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, which is beneficial for detecting trace-level impurities.

    • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.

    • Increased Susceptibility to Clogging: The smaller particle size makes the columns more prone to clogging from particulate matter in the sample or mobile phase.

Comparative Data (Hypothetical): HPLC vs. UPLC

ParameterProposed HPLC MethodUPLC Method
Run Time 30 min5 min
Resolution (Main Peak vs. Critical Impurity) 2.54.0
Solvent Consumption per Run ~30 mL~3 mL
System Backpressure ~150 bar~800 bar
Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of ionic species.[10][11][12][13][14] Given that (6-Bromopyridin-2-yl)methanamine is a basic compound that exists as a cation at low pH, IC is a viable alternative.

  • Advantages:

    • Excellent for Ionic Analytes: IC is specifically designed for the analysis of ions and can provide excellent separation of amines.

    • Suppressed Conductivity Detection: This detection method is highly sensitive and selective for ionic compounds, reducing interference from non-ionic matrix components.

  • Disadvantages:

    • Limited Applicability for Non-ionic Impurities: IC is not suitable for the analysis of non-ionic or weakly ionic impurities that may be present.

    • Mobile Phase Constraints: The mobile phases used in IC are typically aqueous buffers, which may not be suitable for dissolving all potential organic impurities.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field.[15][16][17][18][19] It is a high-efficiency separation technique that can be an excellent alternative to HPLC for charged molecules.

  • Advantages:

    • High Separation Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of closely related compounds.

    • Minimal Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and uses very small amounts of buffer.

    • Orthogonal Separation Mechanism: The separation in CE is based on a different principle than HPLC (charge-to-size ratio vs. partitioning), which can be advantageous for resolving impurities that co-elute in HPLC.

  • Disadvantages:

    • Lower Concentration Sensitivity: Compared to HPLC with UV detection, CE often has lower sensitivity, which can be a limitation for detecting trace impurities.

    • Reproducibility Challenges: Achieving high reproducibility in migration times and peak areas can be more challenging in CE than in HPLC.

    • Limited Loading Capacity: The small capillary volume limits the amount of sample that can be loaded, which can be a drawback for preparative applications.

Summary Comparison Table

FeatureHPLCUPLCIon ChromatographyCapillary Electrophoresis
Principle PartitioningPartitioningIon-ExchangeElectrophoretic Mobility
Resolution GoodExcellentGood (for ions)Excellent
Speed ModerateVery FastModerateFast
Sensitivity GoodExcellentGood (for ions)Moderate
Cost ModerateHighModerateModerate
Versatility HighHighModerateModerate
Robustness HighGoodHighModerate

Visualizing the Workflow and Logic

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Purity Calculation Sample Weigh and Dissolve Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (Polar-endcapped C18, Gradient Elution) Injection->Separation Detection PDA Detection at 265 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Purity Calculate Purity (% Area) Integration->Purity Report Generate Report Purity->Report

Method_Selection_Logic cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte Analyte Properties: (6-Bromopyridin-2-yl)methanamine - Polar - Basic HPLC HPLC (Versatile, Robust) Analyte->HPLC UPLC UPLC (High Throughput, High Resolution) Analyte->UPLC IC Ion Chromatography (Specific for Ions) Analyte->IC CE Capillary Electrophoresis (High Efficiency, Orthogonal) Analyte->CE Resolution Resolution of Impurities HPLC->Resolution Speed Analysis Speed HPLC->Speed Sensitivity Sensitivity HPLC->Sensitivity Cost Cost & Availability HPLC->Cost UPLC->Resolution UPLC->Speed UPLC->Sensitivity UPLC->Cost IC->Resolution IC->Speed IC->Sensitivity IC->Cost CE->Resolution CE->Speed CE->Sensitivity CE->Cost

Conclusion and Recommendations

For the routine purity analysis of this compound in a quality control setting, the proposed stability-indicating RP-HPLC method offers the best balance of robustness, versatility, and performance. It is capable of accurately quantifying the main component while effectively separating it from potential process and degradation-related impurities.

UPLC stands out as a superior alternative when higher throughput and sensitivity are paramount, making it ideal for research and development environments where rapid screening of multiple samples is required.

Ion Chromatography and Capillary Electrophoresis serve as valuable orthogonal techniques. They are particularly useful for confirmatory analysis or for resolving specific impurities that may be challenging to separate by RP-HPLC. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the available instrumentation.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Sri, S., Sri, B., & Ch, M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1435-1440.
  • WebofPharma. (2023, December 30). HPLC Vs. UPLC. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Mishra, P., Kumar, A., & Singh, R. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. TrAC Trends in Analytical Chemistry, 157, 116757.
  • Request PDF. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Retrieved from [Link]

  • Chemsrc. (n.d.). (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Application of Ion Chromatography in Pharmaceutical and Drug Analysis. Retrieved from [Link]

  • Taylor, P. (2002). Application of Ion Chromatography in Pharmaceutical and Drug Analysis.
  • Bazley, J. R., et al. (2021). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
  • MtoZ Biolabs. (n.d.). What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used. Retrieved from [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Capillary electrophoresis for small molecules and metabolites. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). (6-Bromopyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • NIH. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • ResearchGate. (2015, October 22). Any advice on the preparation of 2-amino-6-bromopyridine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from (6-Bromopyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged nucleus" due to its presence in a vast array of therapeutic agents.[1] Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The starting material, (6-Bromopyridin-2-yl)methanamine dihydrochloride, offers a versatile platform for chemical modification, enabling the synthesis of diverse compound libraries. The bromine atom at the 6-position and the primary amine at the 2-position serve as key handles for introducing various functional groups, which can significantly modulate the compound's pharmacological profile.

This guide provides a comprehensive framework for the biological activity screening of a hypothetical series of novel compounds derived from (6-Bromopyridin-2-yl)methanamine. We will objectively compare their performance in key assays, supported by detailed experimental protocols and illustrative data, to guide researchers in the early stages of drug discovery.[3][4]

Hypothetical Compound Library

For the purpose of this guide, we will consider a library of four novel derivatives of (6-Bromopyridin-2-yl)methanamine, designated BPM-1 through BPM-4. These compounds are designed to explore the structure-activity relationship (SAR) by modifying the core structure.

  • BPM-1: Acylation of the primary amine with a benzoyl group.

  • BPM-2: Substitution of the bromine atom with a morpholine ring via a Buchwald-Hartwig amination.

  • BPM-3: A combination of the modifications in BPM-1 and BPM-2.

  • BPM-4: Reductive amination of the primary amine with a substituted benzaldehyde.

Screening Cascade: A Multi-Tiered Approach

A logical and efficient screening process is essential for identifying promising lead compounds.[5] Our approach begins with broad-spectrum assays and progresses to more specific, target-based evaluations for the most active compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening Primary_Screening Initial Broad-Spectrum Assays Antimicrobial Antimicrobial Screening (MIC Determination) Primary_Screening->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Primary_Screening->Cytotoxicity Secondary_Screening Target-Oriented Assays (for active compounds) Antimicrobial->Secondary_Screening Cytotoxicity->Secondary_Screening Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Inhibition) Secondary_Screening->Enzyme_Inhibition Mechanism Mechanism of Action Studies Secondary_Screening->Mechanism Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A general workflow for the biological activity screening of novel compounds.

Part 1: Antimicrobial Activity Screening

Given the known antimicrobial properties of many pyridine derivatives, an initial screen for antibacterial and antifungal activity is a logical starting point.[6][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Isolate single colonies of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and culture in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.

  • Compound Preparation:

    • Prepare a stock solution of each test compound (BPM-1 to BPM-4) in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of each compound in the appropriate growth medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Incubation:

    • Add the microbial inoculum to each well of the plate containing the diluted compounds.

    • Include a positive control (microbes with no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BPM-1 3264>128
BPM-2 81632
BPM-3 4816
BPM-4 163264
Ciprofloxacin 10.5N/A
Amphotericin B N/AN/A2

Data is hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggests that modification of the parent compound yields derivatives with varying antimicrobial potency. BPM-3, which combines both acylation and morpholine substitution, shows the most promising broad-spectrum activity. The improved activity of BPM-2 and BPM-3 could be attributed to the introduction of the morpholine moiety, which may enhance cell wall penetration or interaction with microbial targets.

Part 2: Cytotoxicity Screening Against Cancer Cell Lines

The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents.[8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with fetal bovine serum.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (BPM-1 to BPM-4) in the cell culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of the compounds.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[8]

Comparative Data
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
BPM-1 25.438.2
BPM-2 12.118.5
BPM-3 4.68.9
BPM-4 35.852.1
Doxorubicin 0.81.2

Data is hypothetical and for illustrative purposes.

Interpretation: The results indicate that BPM-3 is the most potent cytotoxic agent against both cell lines, suggesting that the combined structural modifications are beneficial for anticancer activity. A lower IC50 value signifies a more potent compound.[11] The significant difference in potency across the derivatives underscores the importance of SAR studies.

G Drug Cytotoxic Compound (e.g., BPM-3) Cell Cancer Cell Drug->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by a cytotoxic compound.

Part 3: Enzyme Inhibition Screening

Many drugs function by inhibiting specific enzymes involved in disease processes.[12] Given that many pyridine derivatives are known kinase inhibitors, screening the most potent cytotoxic compounds against a relevant kinase (e.g., a receptor tyrosine kinase involved in angiogenesis) is a valuable next step.[11]

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified kinase enzyme (e.g., VEGFR-2), a specific peptide substrate, and ATP.

    • Prepare serial dilutions of the test compounds (e.g., BPM-3) in the reaction buffer.

  • Kinase Reaction:

    • Incubate the kinase with the test compound at various concentrations in a 384-well plate.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a specified time at room temperature.

  • Detection:

    • Stop the reaction and add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate. The antibody is often labeled with a fluorescent probe.

    • Measure the fluorescence signal using a plate reader. A lower signal indicates less phosphorylation and therefore greater inhibition of the kinase.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value for the compound.

Comparative Data
CompoundVEGFR-2 Kinase Inhibition IC50 (nM)
BPM-2 250
BPM-3 85
Sunitinib 10

Data is hypothetical and for illustrative purposes.

Interpretation: BPM-3 demonstrates significant inhibitory activity against the target kinase, suggesting a potential mechanism for its cytotoxic effects. This provides a strong rationale for further investigation into its mode of action and for lead optimization to improve potency and selectivity.[12]

Conclusion and Future Directions

This guide outlines a systematic approach to screening the biological activities of novel compounds derived from this compound. The hypothetical data illustrates how a series of well-defined in vitro assays can effectively differentiate between derivatives and identify promising lead candidates.

Based on our comparative analysis, the hypothetical compound BPM-3 emerged as the most promising candidate, exhibiting potent broad-spectrum antimicrobial activity and significant cytotoxicity against cancer cell lines, which may be mediated through kinase inhibition.

Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by BPM-3.[12]

  • Selectivity Profiling: Assessing the cytotoxicity of BPM-3 against non-cancerous cell lines to determine its therapeutic index.

  • Lead Optimization: Synthesizing further analogues of BPM-3 to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Testing: Evaluating the efficacy and safety of optimized lead compounds in animal models.[3]

By following a structured and logical screening cascade, researchers can efficiently navigate the early stages of drug discovery and identify novel chemical entities with therapeutic potential.

References

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A Comparative Guide to the Synthesis of (6-Bromopyridin-2-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(6-Bromopyridin-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural motif, featuring a bromo-substituted pyridine ring and a primary aminomethyl group, offers versatile handles for molecular elaboration. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs. This guide provides a comparative analysis of three common synthetic routes to (6-Bromopyridin-2-yl)methanamine, offering insights into the practical considerations and experimental nuances of each approach.

Introduction to Synthetic Strategies

The synthesis of (6-Bromopyridin-2-yl)methanamine can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the tolerance of other functional groups within a more complex synthetic intermediate. In this guide, we will explore and compare the following three primary synthetic strategies:

  • Reduction of 6-Bromo-2-pyridinecarbonitrile: A direct and often high-yielding approach.

  • Gabriel Synthesis from 2-(Bromomethyl)-6-bromopyridine: A classic and reliable method for the synthesis of primary amines.

  • Reductive Amination of 6-Bromopyridine-2-carboxaldehyde: A versatile one-pot procedure.

Each of these routes will be examined in detail, with a focus on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Gabriel Synthesis cluster_2 Route 3: Reductive Amination 6-Bromo-2-pyridinecarbonitrile 6-Bromo-2-pyridinecarbonitrile Reducing Agent Reducing Agent 6-Bromo-2-pyridinecarbonitrile->Reducing Agent e.g., LiAlH4 or H2/Catalyst (6-Bromopyridin-2-yl)methanamine (6-Bromopyridin-2-yl)methanamine Reducing Agent->(6-Bromopyridin-2-yl)methanamine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine NBS, AIBN NBS, AIBN 2-Bromo-6-methylpyridine->NBS, AIBN 2-(Bromomethyl)-6-bromopyridine 2-(Bromomethyl)-6-bromopyridine NBS, AIBN->2-(Bromomethyl)-6-bromopyridine Potassium Phthalimide Potassium Phthalimide 2-(Bromomethyl)-6-bromopyridine->Potassium Phthalimide N-substituted Phthalimide N-substituted Phthalimide Potassium Phthalimide->N-substituted Phthalimide Hydrazine Hydrazine N-substituted Phthalimide->Hydrazine Target_Amine_Gabriel (6-Bromopyridin-2-yl)methanamine Hydrazine->Target_Amine_Gabriel 2-Bromo-6-methylpyridine_RA 2-Bromo-6-methylpyridine Oxidizing Agent Oxidizing Agent 2-Bromo-6-methylpyridine_RA->Oxidizing Agent 6-Bromopyridine-2-carboxaldehyde 6-Bromopyridine-2-carboxaldehyde Oxidizing Agent->6-Bromopyridine-2-carboxaldehyde Ammonia & Reducing Agent Ammonia & Reducing Agent 6-Bromopyridine-2-carboxaldehyde->Ammonia & Reducing Agent Target_Amine_RA (6-Bromopyridin-2-yl)methanamine Ammonia & Reducing Agent->Target_Amine_RA

Figure 1. Overview of the three synthetic routes to (6-Bromopyridin-2-yl)methanamine.

Route 1: Reduction of 6-Bromo-2-pyridinecarbonitrile

This is arguably the most direct route to the target amine, contingent on the commercial availability of the starting nitrile. The transformation relies on the reduction of the nitrile functional group to a primary amine. Two primary methods are commonly employed for this reduction: metal hydride reduction and catalytic hydrogenation.

Method A: Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting nitriles to primary amines.[1] The reaction is typically fast and proceeds in high yield. However, LiAlH₄ is highly reactive and pyrophoric, requiring careful handling under anhydrous conditions. The workup procedure is also critical to safely quench the excess reagent and isolate the product.

Trustworthiness: The protocol below is a well-established method for the reduction of nitriles. The Fieser workup is a standardized and safe procedure for quenching LiAlH₄ reactions.[2]

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: A solution of 6-bromo-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Isolation: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude (6-Bromopyridin-2-yl)methanamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

Expertise & Experience: Catalytic hydrogenation offers a milder and often safer alternative to metal hydride reductions.[3] Common catalysts for nitrile reduction include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂).[4] The choice of catalyst and reaction conditions can be crucial to avoid de-bromination of the pyridine ring. The presence of an acid, such as hydrochloric acid, can sometimes be used to activate the nitrile group towards reduction.

Trustworthiness: This protocol is based on established procedures for the catalytic hydrogenation of nitriles.[5] The use of a high-pressure reactor is standard for this type of transformation.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor (e.g., a Parr shaker) is charged with 6-bromo-2-pyridinecarbonitrile (1.0 equivalent), a suitable solvent such as ethanol or methanol, and a catalytic amount of Raney nickel or Pd/C (5-10 mol%).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is then shaken or stirred at room temperature or with gentle heating until hydrogen uptake ceases.

  • Workup: The reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude (6-Bromopyridin-2-yl)methanamine.

  • Purification: The product can be purified by distillation or column chromatography as described for Method A.

Route 2: Gabriel Synthesis from 2-(Bromomethyl)-6-bromopyridine

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[6][7] This multi-step route involves the initial preparation of 2-(bromomethyl)-6-bromopyridine.

Trustworthiness: The synthesis of the bromomethyl intermediate and the subsequent Gabriel synthesis are well-documented procedures in organic synthesis.[8][9]

Step 1: Synthesis of 2-(Bromomethyl)-6-bromopyridine

Experimental Protocol:

  • Reaction Setup: A mixture of 2-bromo-6-methylpyridine (1.0 equivalent), N-bromosuccinimide (NBS, 1.0-1.1 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride or acetonitrile is placed in a round-bottom flask.

  • Reaction: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude 2-(bromomethyl)-6-bromopyridine is purified by column chromatography on silica gel.

Step 2: Gabriel Synthesis

Experimental Protocol:

  • Reaction Setup: A mixture of 2-(bromomethyl)-6-bromopyridine (1.0 equivalent) and potassium phthalimide (1.0-1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) is stirred at room temperature or with gentle heating.[10]

  • Reaction: The reaction is monitored by TLC until the alkyl halide is consumed.

  • Hydrazinolysis: The reaction mixture is cooled, and hydrazine hydrate (1.2-1.5 equivalents) is added. The mixture is then heated to reflux for 1-2 hours.[8]

  • Workup: The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.

  • Isolation: The filtrate is concentrated, and the residue is taken up in a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude amine.

  • Purification: The product is purified by distillation or column chromatography.

Route 3: Reductive Amination of 6-Bromopyridine-2-carboxaldehyde

Reductive amination is a versatile and efficient one-pot method for the synthesis of amines from carbonyl compounds.[11][12] This route involves the initial preparation of 6-bromopyridine-2-carboxaldehyde, followed by its reaction with an ammonia source and a reducing agent.

Expertise & Experience: This route is particularly useful if the corresponding aldehyde is readily accessible. The choice of reducing agent is critical to selectively reduce the intermediate imine without affecting the aldehyde or the pyridine ring. Sodium borohydride or sodium cyanoborohydride are commonly used for this purpose.[13]

Trustworthiness: Reductive amination is a fundamental and widely used reaction in organic chemistry.[14] The synthesis of the starting aldehyde is also based on established methods.

Step 1: Synthesis of 6-Bromopyridine-2-carboxaldehyde

Experimental Protocol:

  • Reaction Setup: 2-Bromo-6-methylpyridine (1.0 equivalent) is dissolved in a suitable solvent.

  • Oxidation: An oxidizing agent, such as selenium dioxide or manganese dioxide, is added, and the mixture is heated to reflux.

  • Workup and Purification: The reaction mixture is cooled and filtered to remove the oxidant. The filtrate is concentrated, and the crude aldehyde is purified by column chromatography.

Step 2: Reductive Amination

Experimental Protocol:

  • Reaction Setup: 6-Bromopyridine-2-carboxaldehyde (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol), and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the intermediate imine.

  • Reduction: A reducing agent such as sodium borohydride (1.5-2.0 equivalents) is added portion-wise at 0 °C.

  • Reaction: The reaction is stirred at room temperature until the imine is fully reduced, as monitored by TLC.

  • Workup: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.

  • Isolation and Purification: The aqueous residue is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by distillation or column chromatography.

Comparative Analysis

FeatureRoute 1: Nitrile ReductionRoute 2: Gabriel SynthesisRoute 3: Reductive Amination
Starting Material 6-Bromo-2-pyridinecarbonitrile2-Bromo-6-methylpyridine2-Bromo-6-methylpyridine
Number of Steps 122
Typical Yield HighModerate to HighModerate to High
Purity Generally high, potential for over-reductionHigh, avoids over-alkylationCan have imine or alcohol impurities
Scalability Good, especially with catalytic hydrogenationGood, but generates stoichiometric wasteGood, often a one-pot procedure
Safety Considerations LiAlH₄ is pyrophoric; high-pressure hydrogenationRadical bromination can be hazardousUse of borohydrides requires care
Key Advantages Direct, high-yieldingReliable for primary amines, avoids byproductsOne-pot procedure, versatile
Key Disadvantages Availability of starting nitrile, harsh reagentsMulti-step, stoichiometric wasteRequires synthesis of the aldehyde precursor

Conclusion

The choice of the optimal synthetic route to (6-Bromopyridin-2-yl)methanamine depends on a careful evaluation of various factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the available laboratory infrastructure.

  • Route 1 (Nitrile Reduction) is the most direct and often the highest-yielding method, provided the starting nitrile is accessible. Catalytic hydrogenation is generally preferred for larger-scale synthesis due to safety and ease of workup.

  • Route 2 (Gabriel Synthesis) is a robust and reliable method that consistently produces high-purity primary amine, making it an excellent choice when the starting nitrile is unavailable or expensive.

  • Route 3 (Reductive Amination) offers the convenience of a one-pot procedure and is a valuable alternative, particularly if the corresponding aldehyde is readily synthesized or commercially available.

Researchers and drug development professionals should consider these factors to select the most appropriate and efficient synthetic strategy for their specific needs, ensuring a reliable supply of this important building block for their research and development endeavors.

References

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link][8]

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  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link][11]

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  • ResearchGate. (n.d.). Conversion of 2-(aminomethyl) substituted pyridine and quinoline to their dicarbonyldiimides using copper(II) acetate. Retrieved from [Link][17]

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  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][1]

  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Reductive Amination Using Ammonia Borane. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link][20]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Erratum to ''Conversion of 2-(aminomethyl) substituted pyridine and quinoline to their dicarbonyldiimides using copper(II) acetate” [Inorg. Chim. Acta 363 (2010) 1448–1454]. Retrieved from [Link][22]

  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link][23]

  • ChemSrc. (n.d.). (6-Bromopyridin-2-yl)methanamine. Retrieved from [Link][24]

  • PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved from [Link][25]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link][2]

  • ChemRxiv. (2025). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved from [Link][26]

  • American Chemical Society. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ACS Publications. Retrieved from [Link][27]

  • MDPI. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Retrieved from [Link][3]

  • MDPI. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Direct Catalytic Hydrogenation of an Acrylonitrile-Butadiene Rubber Latex Using Wilkinson's Catalyst. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Selective Half-Hydrogenation of Adiponitrile to Aminocapronitrile on Ni-based Catalysts Elaborated from Lamellar Double Hydroxide Precursors. Retrieved from [Link][28]

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Navigating In Silico Drug Discovery: A Comparative Guide to Modeling (6-Bromopyridin-2-yl)methanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the integration of computational, or in silico, methodologies has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of key in silico modeling techniques, namely Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis, through the lens of a case study on derivatives of (6-Bromopyridin-2-yl)methanamine dihydrochloride. This pyridine scaffold is a recurring motif in medicinal chemistry, recognized for its potential in developing novel therapeutics.[1]

This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the strategic rationale behind selecting and applying these powerful computational tools. We will explore how each method can be leveraged to predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts and minimizing resource expenditure.

The Strategic Imperative of In Silico Modeling

The journey from a hit compound to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. In silico modeling offers a powerful paradigm to de-risk this process by providing early insights into a molecule's potential efficacy and safety profile.[2][3] By simulating interactions at the molecular level, we can predict binding affinities, understand mechanisms of action, and forecast pharmacokinetic properties long before a compound is ever synthesized. This predictive power is instrumental in guiding the iterative process of lead optimization.

This guide will dissect three cornerstone in silico techniques, comparing their predictive capabilities, computational costs, and the specific questions they are best suited to answer in the context of designing novel (6-Bromopyridin-2-yl)methanamine derivatives.

Comparative Analysis of In Silico Methodologies

For our comparative analysis, we will consider a hypothetical series of (6-Bromopyridin-2-yl)methanamine derivatives (designated BPMD-1 to BPMD-4 ) with varying substitutions, targeting a putative protein kinase. The experimental data presented is illustrative, based on typical screening results for novel pyridine-based kinase inhibitors, to provide a tangible benchmark for our in silico predictions.[1]

Table 1: Hypothetical Experimental Data for BPMD Derivatives

CompoundR-Group SubstitutionIC₅₀ (nM) vs. Target Kinase
BPMD-1 -CH₃150
BPMD-2 -OCH₃85
BPMD-3 -CF₃25
BPMD-4 -NH₂220

Molecular Docking: A Snapshot of Binding Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It is a cornerstone of structure-based drug design, offering a rapid assessment of the binding mode and affinity of a ligand within the active site of a protein.

Expertise & Experience: The "Why" Behind the "How"

The choice of docking software and scoring function is critical and should be informed by the nature of the target protein and ligand series. For kinase inhibitors, which often form specific hydrogen bonds with the hinge region, docking protocols that excel at predicting these interactions are preferred. The primary goal of docking in early-stage discovery is not to perfectly predict binding affinity in absolute terms, but rather to rank-order a series of compounds and to generate plausible binding hypotheses that can guide further design.[6]

Experimental Protocol: Molecular Docking of BPMD Derivatives
  • Protein Preparation:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D structures of the BPMD derivatives.

    • Assign partial charges and define rotatable bonds.

    • Perform a conformational search to generate a diverse set of low-energy conformers for each ligand.

  • Docking Simulation:

    • Define the binding site on the target protein, typically centered on the location of a known co-crystallized inhibitor.

    • Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational and orientational space of the ligand within the binding site.[6]

    • Score the resulting poses using a scoring function that estimates the binding free energy.

Data Presentation: Predicted vs. Experimental Activity

Table 2: Molecular Docking Results for BPMD Derivatives

CompoundDocking Score (kcal/mol)Predicted RankExperimental Rank (IC₅₀)
BPMD-1 -8.233
BPMD-2 -8.922
BPMD-3 -9.511
BPMD-4 -7.844

The docking scores show a good correlation with the experimental IC₅₀ values, correctly identifying BPMD-3 as the most potent derivative. This demonstrates the utility of molecular docking for prioritizing compounds for synthesis.

Visualization: Molecular Docking Workflow

G A Obtain Protein Structure (PDB) B Prepare Protein (Add Hydrogens, Minimize) A->B E Define Binding Site B->E C Generate 3D Ligand Structures (BPMD Derivatives) D Prepare Ligands (Assign Charges, Define Rotatable Bonds) C->D F Perform Docking Simulation D->F E->F G Score and Rank Poses F->G H Analyze Binding Modes & Generate Hypotheses G->H

Caption: Workflow for Molecular Docking Analysis.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction

While molecular docking provides a static picture of the ligand-protein complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[7] This allows for a more rigorous evaluation of complex stability and can reveal subtle conformational changes that are crucial for binding.[8][9]

Expertise & Experience: Beyond the Static Pose

MD simulations are computationally intensive and are typically employed for a smaller number of high-priority compounds identified through methods like molecular docking. The key insights from MD are the stability of the ligand's binding pose, the persistence of key interactions (e.g., hydrogen bonds), and the role of water molecules in mediating binding. These simulations provide a more realistic representation of the biological environment.[8][10]

Experimental Protocol: MD Simulation of the BPMD-3-Kinase Complex
  • System Preparation:

    • Use the best-ranked docked pose of BPMD-3 in the kinase active site as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.[7]

    • Minimize the energy of the entire system.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a sufficient duration (e.g., 50-100 nanoseconds) to allow for the system to reach a stable state.

    • Save the trajectory of atomic coordinates at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Monitor the persistence of hydrogen bonds and other key interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[11][12]

Data Presentation: Assessing Complex Stability

Table 3: MD Simulation Analysis for BPMD-3-Kinase Complex

MetricValueInterpretation
Protein RMSD 1.5 ± 0.3 ÅThe protein backbone is stable throughout the simulation.
Ligand RMSD 0.8 ± 0.2 ÅThe ligand maintains a stable binding pose.
Key H-Bond Occupancy > 85%Critical hydrogen bonds with the hinge region are persistent.
MM/PBSA ΔG_bind -45.5 kcal/molFavorable binding free energy, indicating a stable complex.

The MD simulation results corroborate the docking predictions, showing that BPMD-3 forms a stable and persistent complex with the target kinase.

Visualization: MD Simulation Workflow

G A Start with Docked Complex B Solvate and Add Ions A->B C Energy Minimization B->C D Heating and Equilibration C->D E Production MD Run D->E F Trajectory Analysis (RMSD, H-Bonds) E->F G Binding Free Energy Calculation F->G H Dynamic Interaction Insights G->H

Caption: Workflow for Molecular Dynamics Simulation.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] Unlike docking and MD, QSAR is a ligand-based method and does not require a 3D structure of the protein target.

Expertise & Experience: The Power of Predictive Analytics

The success of a QSAR model is highly dependent on the quality and diversity of the training data.[14] It is crucial to have a set of compounds with a significant range of biological activities. QSAR models are powerful for predicting the activity of new, unsynthesized compounds, provided they fall within the chemical space of the training set. These models can also provide insights into which molecular properties are most influential for activity.[11][15]

Experimental Protocol: 2D-QSAR for BPMD Derivatives
  • Data Preparation:

    • Compile a dataset of (6-Bromopyridin-2-yl)methanamine derivatives with their corresponding experimental IC₅₀ values.

    • Convert IC₅₀ values to a logarithmic scale (pIC₅₀) for a linear relationship with molecular descriptors.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., molecular weight, logP, molar refractivity, topological indices).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR), to build an equation that relates the descriptors (independent variables) to the pIC₅₀ values (dependent variable).

  • Model Validation:

    • Evaluate the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the F-test value.

    • Use the model to predict the pIC₅₀ values for the test set compounds to assess its predictive power.

Data Presentation: Predicting Activity from Structure

Table 4: 2D-QSAR Model for BPMD Derivatives

Statistical ParameterValueInterpretation
0.92The model explains 92% of the variance in the training set.
0.85The model has good internal predictive power.
F-test value 45.6The model is statistically significant.
Test Set R²_pred 0.88The model has good external predictive power.

QSAR Equation: pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.2 * (Aromatic Ring Count) + 2.5

This model suggests that higher lipophilicity (logP) and a greater number of aromatic rings contribute positively to the activity, while increased molecular weight has a negative impact.

Visualization: QSAR Model Development

G A Compile Dataset (Structures & Activities) B Calculate Molecular Descriptors A->B C Split into Training and Test Sets B->C D Build QSAR Model (e.g., MLR) C->D E Internal Model Validation (Q²) D->E F External Model Validation (Test Set) E->F G Predict Activity of New Compounds F->G

Caption: Workflow for QSAR Model Development.

Synthesis and Recommendations

This comparative guide illustrates the complementary nature of molecular docking, MD simulations, and QSAR analysis in the in silico modeling of this compound derivatives.

  • Molecular Docking serves as an excellent initial screening tool to rapidly assess the binding potential of a large number of compounds and generate structural hypotheses for their mechanism of action.

  • Molecular Dynamics Simulations provide a more detailed and dynamic understanding of the ligand-protein interactions for a select number of high-priority candidates, offering a more rigorous assessment of binding stability.

  • QSAR Modeling is invaluable for establishing predictive relationships between chemical structure and biological activity, enabling the rapid virtual screening of large compound libraries and guiding the design of new derivatives with improved potency.

By judiciously applying these in silico techniques in a tiered approach, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The insights gained from these computational studies provide a solid foundation for making informed decisions about which compounds to advance to more resource-intensive experimental validation, ultimately accelerating the journey from concept to clinic.

References

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  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Hermann, A., & Gbaj, A. M. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

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A Comparative Guide to the Structural Validation of a Novel Compound Derived from (6-Bromopyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realms of medicinal chemistry and materials science, the synthesis of novel compounds is the engine of discovery. The starting material, (6-Bromopyridin-2-yl)methanamine dihydrochloride, presents a versatile scaffold for chemical elaboration. It features a primary aminomethyl group and a bromine atom on the pyridine ring, both of which are amenable to a wide array of chemical transformations.[1] However, the synthesis of a new molecular entity is only the first step; the subsequent, and arguably more critical, phase is the unequivocal validation of its chemical structure. Without a confirmed structure, any data on biological activity or material properties are fundamentally unreliable.[2]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of a novel organic compound. To provide a practical framework, we will consider a hypothetical, yet chemically sound, reaction: the N-acylation of (6-Bromopyridin-2-yl)methanamine with benzoyl chloride to yield a novel amide, N-((6-bromopyridin-2-yl)methyl)benzamide . We will explore how a synergistic application of spectroscopic and spectrometric methods provides a self-validating system for structural confirmation, ensuring the scientific integrity of subsequent research.

The Analytical Gauntlet: A Multi-Technique Approach to Validation

No single technique is sufficient to definitively prove the structure of a novel compound.[2] True confidence is achieved by building a cohesive and non-contradictory body of evidence from multiple, independent analytical methods. Each technique interrogates the molecule in a different way, and their combined data provide a comprehensive structural portrait. The four pillars of small molecule structural validation are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Maps the carbon-hydrogen framework and reveals atom connectivity.

  • Mass Spectrometry (MS) : Determines the precise molecular weight and elemental formula, and can offer fragmentation clues.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the functional groups present in the molecule.

  • Single-Crystal X-ray Crystallography : Provides the absolute, three-dimensional atomic arrangement in space.[3][4][5]

Below, we compare these techniques and detail the experimental protocols and expected outcomes for our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For our target molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY) experiments is essential.

Expertise in Action: Why NMR is Foundational

We begin with NMR because it provides a detailed map of the proton and carbon skeleton. ¹H NMR is typically the first experiment performed due to its high sensitivity and the wealth of information it provides on proton environments and their neighboring atoms through spin-spin coupling.[6] ¹³C NMR complements this by defining the carbon backbone. When spectra are complex, 2D experiments like COSY are invaluable for unambiguously assigning which protons are coupled to each other, confirming the connectivity of molecular fragments.

Experimental Protocol: ¹H, ¹³C, and COSY NMR
  • Sample Preparation : Dissolve ~5-10 mg of the purified novel compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances. DMSO-d₆ is often useful for amides as it slows the exchange of the N-H proton, allowing it to be observed as a sharper signal that couples to adjacent protons.

  • Instrument Setup : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex spin systems like substituted pyridines.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance and gyromagnetic ratio, a larger number of scans and a longer acquisition time are required.

  • COSY Acquisition : Acquire a gradient-selected ¹H-¹H COSY spectrum to reveal proton-proton coupling correlations. This is critical for assigning adjacent protons in the aromatic rings.

Data Interpretation and Expected Results for N-((6-bromopyridin-2-yl)methyl)benzamide

The data below are predicted based on established principles of NMR spectroscopy for pyridine derivatives and aromatic compounds.[6][7][8]

Technique Expected Observation Structural Inference
¹H NMR ~8.8-9.2 ppm (t, 1H) : Amide N-H proton.Confirms the formation of the amide bond. The triplet arises from coupling to the adjacent CH₂ group.
~7.8-8.0 ppm (d, 2H) : Ortho-protons of the benzoyl group.Indicates a monosubstituted benzene ring attached to an electron-withdrawing group (the amide carbonyl).
~7.4-7.7 ppm (m, 4H) : Meta- and para-protons of the benzoyl group and the central proton of the pyridine ring.Further defines the benzoyl and pyridine fragments.
~7.2-7.4 ppm (d, 2H) : Protons on the pyridine ring adjacent to the CH₂ and Br.Defines the substitution pattern of the pyridine ring.
~4.7 ppm (d, 2H) : Methylene (CH₂) protons.Confirms the -CH₂-NH- linkage. The doublet arises from coupling to the amide N-H.
¹³C NMR ~167 ppm : Amide carbonyl carbon.Unambiguously confirms the presence of the amide functional group.
~158 ppm, ~142 ppm : Bromine- and CH₂-bearing carbons of the pyridine ring.Identifies the substituted carbons of the pyridine ring.
~120-140 ppm : Aromatic carbons from both rings.Confirms the presence of the two aromatic systems.
~45 ppm : Methylene (CH₂) carbon.Corresponds to the CH₂ group.
COSY Cross-peaks between adjacent aromatic protons on the pyridine ring.Confirms the connectivity and substitution pattern of the pyridine ring.
Cross-peaks between adjacent aromatic protons on the benzoyl ring.Confirms the connectivity of the benzoyl group protons.
Cross-peak between the N-H proton and the CH₂ protons.Definitively links the amide proton to the methylene group.
Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

While NMR maps the structure, HRMS provides the exact molecular weight and, from that, the elemental formula. This is a crucial validation step that confirms the atoms present and their quantities.

Expertise in Action: The Power of Precision and Isotopic Patterns

For halogenated compounds, mass spectrometry offers a unique diagnostic feature: the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9][10] This means any fragment containing one bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[9][10][11] Observing this signature pattern is definitive proof of the presence of a single bromine atom in the molecule. High-resolution analysis (typically to four decimal places) allows for the calculation of a single, unambiguous molecular formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition : Acquire the spectrum in positive ion mode. Ensure the mass accuracy is calibrated to < 5 ppm.

  • Formula Determination : Use the instrument's software to calculate the most probable elemental formula(e) from the accurately measured m/z of the [M+H]⁺ ion.

Data Interpretation and Expected Results
Technique Expected Observation Structural Inference
ESI-HRMS A pair of peaks of ~1:1 intensity separated by ~2 m/z.Confirms the presence of one bromine atom.
Calculated [M+H]⁺ for C₁₃H₁₂⁷⁹BrN₂O : 291.0131The experimentally measured mass should match this value within 5 ppm.
Calculated [M+H]⁺ for C₁₃H₁₂⁸¹BrN₂O : 293.0110This confirms the molecular formula and the successful synthesis of the target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise in Action: Confirming the Transformation

In our hypothetical reaction, the key transformation is the conversion of a primary amine (-NH₂) to a secondary amide (-CONH-). FT-IR is exceptionally well-suited to confirm this change. We expect to see the disappearance of the characteristic N-H stretching bands of the primary amine in the starting material and the appearance of new bands corresponding to the amide N-H stretch and the highly characteristic amide C=O (Amide I) stretch.[12][13][14]

Experimental Protocol: ATR-FTIR
  • Sample Preparation : Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : Record a background spectrum of the empty ATR crystal.

  • Sample Scan : Record the spectrum of the sample. The instrument software automatically subtracts the background.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Expected Results
Technique Expected Wavenumber (cm⁻¹) Vibrational Mode Assignment Structural Inference
FT-IR ~3300 cm⁻¹ (sharp)Amide N-H StretchConfirms the presence of the secondary amide.
~3060 cm⁻¹Aromatic C-H StretchIndicates the presence of aromatic rings.
~1640 cm⁻¹ (strong)Amide I band (C=O Stretch)Strong evidence for the formation of the amide bond.
~1540 cm⁻¹ (strong)Amide II band (N-H Bend)Complements the Amide I band to confirm the amide group.
~1580, 1480 cm⁻¹Aromatic C=C Ring StretchesConsistent with the pyridine and benzene rings.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[3][15] It works by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal of the compound.[5][15]

Expertise in Action: When to Use the Gold Standard

While NMR, MS, and IR can build a very strong case for a structure, they are ultimately inferential. X-ray crystallography provides direct observation of the atomic positions, bond lengths, and bond angles, leaving no room for ambiguity. It is particularly crucial for determining absolute stereochemistry in chiral molecules or resolving complex structural isomerism. Although it is more time-consuming and requires suitable crystals, the definitive nature of the result is unparalleled.

Experimental Protocol: X-ray Diffraction
  • Crystallization : Grow single crystals of the compound suitable for diffraction (typically > 20 µm in all dimensions).[15] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting : Mount a suitable crystal on a goniometer head.

  • Data Collection : Place the crystal in a diffractometer and collect diffraction data, typically at a low temperature (~100 K) to minimize thermal vibrations.

  • Structure Solution & Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, accurate molecular structure.

Data Interpretation and Expected Results

The output is a 3D model of the molecule that confirms the exact connectivity, including the location of the bromine atom, the aminomethyl linker, and the benzoyl group. It will definitively prove the formation of the amide bond and the overall constitution of N-((6-bromopyridin-2-yl)methyl)benzamide.

Synergistic Validation: A Self-Consistent Structural Proof

The true power of this multi-technique approach lies in the synergy of the data. Each result cross-validates the others, leading to a single, consistent structural assignment.

Caption: Convergence of data for structural validation.

The process is self-validating:

  • HRMS provides the molecular formula C₁₃H₁₁BrN₂O.

  • NMR must then account for every single atom in that formula (13 carbons, 11 hydrogens, 1 bromine, 2 nitrogens, 1 oxygen).

  • FT-IR must show the functional groups (amide, aromatics) consistent with that formula and the NMR-derived connectivity.

Any contradiction, such as an NMR signal that cannot be explained by the HRMS formula, immediately signals a problem with either the proposed structure or the purity of the sample, prompting further investigation. This rigorous, multi-faceted validation is the bedrock of trustworthy chemical research.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Office of Research and Innovation. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, .... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Bulletin de L'Academie Polonaise des Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Retrieved from [Link]

  • Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • ResearchGate. (2015). A novel approach to crystal structure determination for organic compounds. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Retrieved from [Link]

  • ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

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A Senior Application Scientist's Guide to (6-Bromopyridin-2-yl)methanamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. (6-Bromopyridin-2-yl)methanamine is a versatile bifunctional reagent, incorporating both a nucleophilic aminomethyl group and an electrophilic bromopyridine core. This unique structure allows for its participation in a variety of critical bond-forming reactions, making it a valuable scaffold for creating complex molecular architectures. The 2,6-substitution pattern on the pyridine ring offers a distinct electronic and steric environment that directly influences its reactivity.

This guide provides an in-depth, objective comparison of the efficiency of (6-Bromopyridin-2-yl)methanamine in two cornerstone palladium-catalyzed transformations: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. We will dissect its performance against relevant alternatives, grounded in mechanistic principles and supported by experimental data, to empower chemists with the insights needed for informed synthetic planning.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[1][2] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. When using a substrate like (6-Bromopyridin-2-yl)methanamine, the focus is typically on coupling a secondary amine or other nucleophile to the bromo-position of the pyridine ring.

Mechanistic Considerations & Causality

The efficiency of the Buchwald-Hartwig amination is dictated by the delicate balance within its catalytic cycle. The cycle, depicted below, involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][4]

  • Oxidative Addition: The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition of the Pd(0) catalyst. This is often the rate-determining step.[5]

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos) or bidentate phosphines (e.g., dppp) are often employed. These ligands stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[3][6]

  • Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the incoming amine (or the amine-palladium complex), making it a more potent nucleophile for displacement of the halide from the palladium center.[1][3]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(L_n)-Br Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) PdII_Amine [Ar-Pd(II)(L_n)(R2NH)]+Br- PdII_Aryl->PdII_Amine Amine Coordination (+ R2NH) PdII_Amido Ar-Pd(II)(L_n)-NR2 PdII_Amine->PdII_Amido Deprotonation (- HBr, + Base) PdII_Amido->Pd0 Reductive Elimination (Product Ar-NR2 forms) Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(L_n)-Br Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) PdII_Trans Ar-Pd(II)(L_n)-R PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination (Product Ar-R forms) Boronic R-B(OH)2 Ate_Complex [R-B(OH)3]- Boronic->Ate_Complex Activation Ate_Complex->PdII_Aryl Transfer of R group Base Base (e.g., OH-) Experimental_Workflow start Start: Dry Glassware setup Reaction Setup: Add solids (catalyst, base, reactants) to Schlenk flask. start->setup inert Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Add anhydrous, degassed solvent via syringe. inert->solvent reaction Reaction Execution: Heat to specified temperature with vigorous stirring. solvent->reaction monitor Monitoring: Track progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Workup & Extraction: Cool, quench, and extract product into organic phase. monitor->workup Complete purify Purification: Dry, concentrate, and purify via column chromatography. workup->purify end End: Characterized Product purify->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Bromopyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-Bromopyridin-2-yl)methanamine dihydrochloride. As a halogenated pyridine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the chemical reasoning behind each step, ensuring a culture of safety and scientific integrity within your laboratory.

Core Hazard Profile & Safety Imperatives

Understanding the inherent risks of this compound is fundamental to its safe management. The compound's structure, featuring a brominated pyridine ring and an amine hydrochloride salt, dictates its hazard profile. Analogous compounds exhibit significant health and environmental risks that must be respected.

1.1. Health Hazards While specific toxicological data for this exact compound is limited, data from structurally similar bromopyridines and aminopyridines indicate a clear potential for harm.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][4][5] Direct contact can lead to redness, pain, and potential chemical burns.

  • Respiratory Irritation: May cause respiratory irritation (H335) if dust or aerosols are inhaled.[2][3][4][5]

  • Acute Toxicity: Related compounds are classified as toxic if swallowed (H301) and, in some cases, fatal in contact with skin (H310).[1] This high level of potential toxicity necessitates stringent handling protocols at all times.

1.2. Environmental Hazards Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. A core principle of disposal is to prevent release into the environment .[1][2][5] Under no circumstances should this compound or its solutions be discharged into drains or municipal sewer systems.[1][5][6]

1.3. Chemical Incompatibilities Proper segregation of waste is critical to prevent dangerous chemical reactions within waste containers. This compound, as an amine salt, has known incompatibilities:

  • Strong Oxidizing Agents: Can react violently, posing a fire or explosion hazard.[7][8]

  • Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine. This can create a more volatile and potentially more hazardous substance.

  • Strong Acids: While it is a hydrochloride salt, mixing with strong acids could lead to exothermic reactions.[8]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard Classification (GHS)StatementRequired Personal Protective Equipment (PPE)
H315 Causes skin irritationNitrile or butyl rubber gloves, fully-buttoned lab coat.[6]
H319 Causes serious eye irritationChemical safety goggles or face shield.[2][3]
H335 May cause respiratory irritationUse within a certified chemical fume hood.[5][6]
Potential H301/H310 Toxic if swallowed / Fatal in contact with skinStrict adherence to all PPE and handling protocols to prevent any contact.

Disposal Workflow: From Generation to Collection

The following diagram outlines the critical decision-making process for segregating and handling waste streams containing this compound. Adherence to this workflow is essential for laboratory safety and regulatory compliance.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Final Disposal Start Waste Containing This compound Generated Decision What is the nature of the waste? Start->Decision Solid Collect in 'Solid Halogenated Organic Waste' container. Decision->Solid  Unused/Expired Solid Compound   Liquid Collect in 'Liquid Halogenated Organic Waste' container. Decision->Liquid  Aqueous/Organic Solution   Contaminated Collect in 'Solid Halogenated Organic Waste' container. Decision->Contaminated  Contaminated Labware (Gloves, Wipes, Glassware)   Label Label container clearly: 'Hazardous Waste - Halogenated Organic' List all components. Solid->Label Liquid->Label Contaminated->Label Store Store container in a designated, well-ventilated satellite accumulation area. Ensure secondary containment. Label->Store Dispose Arrange for pickup by licensed hazardous waste disposal company. Store->Dispose

Sources

A Researcher's Guide to the Safe Handling of (6-Bromopyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research, the responsible handling of chemical reagents is a cornerstone of both safety and scientific integrity. (6-Bromopyridin-2-yl)methanamine dihydrochloride, a valuable building block in synthetic chemistry, requires a thorough understanding of its hazard profile to ensure safe laboratory operations. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, emphasizing the rationale behind each safety protocol.

Hazard Identification and Risk Assessment: Know Your Reagent

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] Before any procedure, a comprehensive risk assessment is mandatory. This involves evaluating the quantity of the substance to be handled, the potential for dust or aerosol generation, and the specific manipulations to be performed.

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritation[1][4]Warning[1]GHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][4]Warning[1]GHS07
Specific target organ toxicityH335: May cause respiratory irritation[1]Warning[1]GHS07
Acute Toxicity (Oral)H301/H302: Toxic/Harmful if swallowedDanger/WarningGHS06

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the required PPE, explaining the causality for each recommendation.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. Chemical splash goggles are required when handling solutions.[1]Protects against airborne dust particles and splashes of solutions which can cause serious eye irritation.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[4]Prevents skin contact, which can cause irritation.[1][4] Proper glove removal technique is crucial to avoid cross-contamination.
Body Protection A complete suit protecting against chemicals or a standard laboratory coat.Protects skin on the arms and body from accidental contact with the solid or solutions. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection A government-approved respirator should be used if dust is generated and engineering controls (like a fume hood) are not sufficient.[4]Prevents inhalation of the powder, which may cause respiratory tract irritation.[1]

Step-by-Step Handling and Operational Plans

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring the quality of the experimental results.

Preparation and Weighing

This phase carries a high risk of generating airborne dust.

  • Step 1: Engineering Controls: All manipulations of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Step 2: Donning PPE: Before handling the container, ensure all specified PPE is correctly worn.

  • Step 3: Weighing: Carefully transfer the required amount of the solid to a tared container. Minimize any actions that could create dust. Keep the container tightly closed when not in use.[1]

  • Step 4: Dissolution: Slowly add the solid to the solvent in the reaction vessel with gentle agitation to avoid splashing.

Reaction and Work-up
  • Controlled Environment: All subsequent steps involving the compound in solution should be conducted within the fume hood.

  • Monitoring: Be vigilant for any signs of an uncontrolled reaction.

Disposal Plan

Proper waste management is a critical final step.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Decontamination: Thoroughly clean all glassware and work surfaces after use. Wash hands and any exposed skin thoroughly after handling.[1][4]

Caption: Procedural workflow for handling this compound.

Emergency Procedures: Immediate and Corrective Actions

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][4]

  • Skin Contact: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][4] Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Always have the Safety Data Sheet (SDS) readily available when using this compound to provide to emergency responders.[4]

By integrating these safety protocols and understanding the rationale behind them, researchers can create a secure laboratory environment, fostering both personal well-being and the successful progression of their research.

References

  • AK Scientific, Inc. Safety Data Sheet: (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride. Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromopyridine. Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. Link

  • Enamine. Safety Data Sheet: (3-bromopyridin-2-yl)methanamine hydrochloride. Link

  • AFG Bioscience. Safety Data Sheet: (5-Bromopyridin-2-yl)methanamine hydrochloride. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Pyridine hydrochloride. Link

  • ECHEMI. Safety Data Sheet: 6-BROMO-2-PYRIDINEMETHANAMINE. Link

  • Fisher Scientific. Safety Data Sheet: 2-Amino-6-bromopyridine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.